molecular formula C18H21NO3 B1194152 Erysodine CAS No. 7290-03-1

Erysodine

Cat. No.: B1194152
CAS No.: 7290-03-1
M. Wt: 299.4 g/mol
InChI Key: BDIVMECULLJBMU-KSSFIOAISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erysodine is a naturally occurring Erythrina alkaloid recognized in scientific research for its potent and selective competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype . With a molecular formula of C18H21NO3 and a systematic (IUPAC) name of (2R,13bS)-2,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-11-ol, it serves as a crucial pharmacological tool for investigating cholinergic signaling . Its primary research value lies in its high-affinity (low nanomolar Ki) competitive inhibition of the α4β2 nAChR, the most prevalent nAChR subtype in the mammalian brain . Studies indicate that a key determinant of this selectivity is an ionic interaction between the alkaloid's ammonium center and the β2Asp196 residue in the receptor's complementary subunit, a mechanism that differentiates it from other nAChR subtypes . Furthermore, a hydroxyl group at the C-16 position is identified as a major molecular determinant of its antagonistic potency . While it exhibits high affinity for α4β2 receptors, this compound displays significantly lower affinity for other nAChRs, such as α7 and α3β4, making it a valuable compound for delineating the physiological roles of specific receptor subtypes . Research applications for this compound include neuropharmacological studies focused on conditions where α4β2 nAChRs are implicated, such as pain, anxiety, depression, and nicotine addiction . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7290-03-1

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

(2R,13bS)-2,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-11-ol

InChI

InChI=1S/C18H21NO3/c1-21-14-4-3-13-6-8-19-7-5-12-9-16(20)17(22-2)10-15(12)18(13,19)11-14/h3-4,6,9-10,14,20H,5,7-8,11H2,1-2H3/t14-,18-/m0/s1

InChI Key

BDIVMECULLJBMU-KSSFIOAISA-N

SMILES

COC1CC23C(=CCN2CCC4=CC(=C(C=C34)OC)O)C=C1

Isomeric SMILES

CO[C@@H]1C[C@@]23C(=CCN2CCC4=CC(=C(C=C34)OC)O)C=C1

Canonical SMILES

COC1CC23C(=CCN2CCC4=CC(=C(C=C34)OC)O)C=C1

melting_point

204-205°C

Other CAS No.

7290-03-1

physical_description

Solid

Related CAS

63938-27-2 (hydrochloride)

Synonyms

1,2,6,7-tetradehydro-3,15-dimethoxyerythrinan-16-ol
erysodine
erysodine hydrochloride

Origin of Product

United States

Foundational & Exploratory

Isolating Erysodine from Erythrina Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysodine is a prominent tetracyclic spiroamine alkaloid belonging to the Erythrinan class.[1] It is naturally found in various species of the Erythrina genus, which is widespread in tropical and subtropical regions.[1][2] Primarily concentrated in the seeds, this compound is also present in the leaves and flowers of these plants.[1][3] This alkaloid has garnered significant scientific interest due to its pharmacological activities, most notably as a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1] This property makes this compound and its derivatives promising candidates for the development of novel therapeutics for neurological disorders.

This guide provides a comprehensive overview of the methodologies for isolating this compound from Erythrina species, presenting quantitative data, detailed experimental protocols, and visual workflows to assist researchers in this field.

Data Presentation: this compound Yield from Erythrina Species

The yield of this compound can vary significantly based on the plant species, the part of the plant used, geographical location, and the specific isolation methodology employed. The following tables summarize quantitative data from various studies to provide a comparative reference.

Table 1: Isolation of this compound from Various Erythrina Species

Erythrina SpeciesPlant PartStarting Material (g)Isolated this compound (mg)Reference
Erythrina crista-galliSeeds95035.8[4]
Erythrina suberosaFlowersNot specified (yielded 35g crude alkaloids)Present[5]
Erythrina addisoniaeSeedsNot specifiedPresent[1]
Erythrina latissimaSeed PodsNot specifiedPresent[6]

Table 2: Other Known this compound-Containing Erythrina Species

Erythrina SpeciesPlant Part Containing this compoundReference
Erythrina variegataGeneral (leaves mentioned)[2][7]
Erythrina speciosaLeaves and Flowers[8]

Experimental Protocols: Isolation and Purification

The isolation of this compound from Erythrina plant material generally follows a multi-step process involving extraction, acid-base partitioning, and chromatographic purification.

General Extraction of Crude Alkaloids

This initial step aims to extract a broad range of alkaloids from the plant matrix.

  • Objective: To liberate alkaloids from the plant material into a solvent.

  • Methodology:

    • Preparation: The selected plant material (e.g., dried seeds, flowers) is finely powdered to increase the surface area for solvent extraction.[4]

    • Extraction: The powdered material is typically extracted with an organic solvent. Methanol (MeOH) is frequently used, often at room temperature over several days or with repeated extractions to ensure maximum yield.[4] Ethanol (80-96%) has also been reported as an effective solvent.

    • Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

Acid-Base Partitioning for Alkaloid Enrichment

This liquid-liquid extraction technique separates the basic alkaloids from neutral and acidic compounds present in the crude extract.

  • Objective: To isolate the crude alkaloid fraction from other metabolites.

  • Methodology:

    • Acidification: The crude extract residue is dissolved in a dilute acidic aqueous solution, such as 2% acetic acid, which protonates the basic alkaloids, rendering them water-soluble.[4]

    • Washing: This acidic solution is then partitioned against an immiscible, non-polar organic solvent like ethyl acetate (EtOAc). Neutral and acidic impurities are drawn into the organic layer, which is then discarded. This step is repeated to improve purity.[4]

    • Basification: The remaining aqueous layer, now enriched with protonated alkaloids, is basified using a base like ammonium hydroxide (NH₃·H₂O) to a pH of 8-9. This deprotonates the alkaloids, making them insoluble in water and soluble in organic solvents.[4]

    • Final Extraction: The basified aqueous solution is extracted multiple times with an organic solvent (e.g., EtOAc or chloroform). The organic layers are combined and concentrated under reduced pressure to yield the crude alkaloid fraction.[4]

Chromatographic Purification of this compound

The final and most critical step involves the separation of individual alkaloids from the crude mixture. Column chromatography is the primary technique used.

  • Objective: To isolate pure this compound from the mixture of Erythrina alkaloids.

  • Methodology:

    • Stationary Phase: Silica gel is the most common stationary phase used for the column.

    • Sample Loading: The crude alkaloid fraction is dissolved in a minimal amount of the initial mobile phase solvent and loaded onto the prepared silica gel column.

    • Elution: A gradient elution system is typically employed. The separation process starts with a less polar mobile phase, and the polarity is gradually increased. A common solvent system is a gradient of chloroform-acetone or chloroform-methanol.[4] For example, elution might begin with 100% chloroform and gradually increase the proportion of methanol.

    • Fraction Collection: Eluted fractions are collected sequentially and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.

    • Final Purification: The combined fractions containing this compound may require further purification using techniques like preparative HPLC or re-crystallization to achieve high purity.[4]

Visualizations: Workflows and Pathways

Experimental Workflow for this compound Isolation

G cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_partition Acid-Base Partitioning cluster_purification Purification P1 Dried Erythrina Plant Material (Seeds, Flowers, etc.) P2 Powdering P1->P2 E1 Solvent Extraction (e.g., Methanol) P2->E1 E2 Concentration (Rotary Evaporation) E1->E2 E3 Crude Extract E2->E3 A1 Dissolve in Acidic Water E3->A1 A2 Wash with Ethyl Acetate (Removes Neutral/Acidic Impurities) A1->A2 A3 Basify Aqueous Layer (e.g., NH4OH to pH 8-9) A2->A3 A4 Extract with Ethyl Acetate A3->A4 A5 Concentration A4->A5 A6 Crude Alkaloid Fraction A5->A6 C1 Silica Gel Column Chromatography (Gradient Elution, e.g., CHCl3/MeOH) A6->C1 C2 Fraction Collection & TLC Analysis C1->C2 C3 Combine this compound Fractions C2->C3 C4 Final Purification (e.g., Prep-HPLC) C3->C4 C5 Pure this compound C4->C5

Caption: General workflow for the isolation of this compound from Erythrina species.

Signaling Pathway: this compound as a nAChR Antagonist

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) (Neurotransmitter) nAChR Neuronal Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates This compound This compound This compound->nAChR Competitively Binds & Blocks IonChannel Ion Channel nAChR->IonChannel Gating Response Cellular Response (Blocked) IonChannel->Response Ion Influx (e.g., Na+, Ca2+) [PREVENTED]

References

Erysodine: A Technical Guide to its Chemical Structure, Properties, and Nicotinic Acetylcholine Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysodine, a tetracyclic erythrina alkaloid, has garnered significant interest within the scientific community for its potent and selective competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs).[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key experimental procedures to assess its interaction with nAChRs are presented, including radioligand binding assays, functional assays of neurotransmitter release and ion channel activity, and in vivo behavioral paradigms. Furthermore, this document elucidates the signaling pathways involved in its mechanism of action and provides a framework for its characterization using classical pharmacological models such as Schild analysis.

Chemical Structure and Physicochemical Properties

This compound is an organic heterotetracyclic compound isolated from various species of the Erythrina plant genus.[1] Its core structure is characterized by an erythrinane skeleton.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (2R,13bS)-2,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-11-ol[1]
Molecular Formula C₁₈H₂₁NO₃[1][2][3][4]
Molecular Weight 299.37 g/mol [1][3]
Canonical SMILES CO[C@@H]1C[C@@]23C(=CCN2CCC4=CC(=C(C=C34)OC)O)C=C1[1][2]
CAS Number 7290-03-1[1][3]
Melting Point 204-205 °C[1]
pKa (Strongest Acidic) 7.33 (Predicted)[5]
pKa (Strongest Basic) 11.7 (Predicted)[5]
logP 1.55 - 2.23 (Predicted)[5]
Physical Description Solid[1]

Pharmacological Properties and Mechanism of Action

This compound functions as a competitive antagonist at neuronal nAChRs.[1] Its primary mechanism of action involves binding to the acetylcholine binding site on these receptors, thereby preventing the endogenous ligand, acetylcholine, from binding and activating the ion channel. This inhibitory action modulates downstream signaling cascades initiated by nAChR activation.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Nicotinic acetylcholine receptors are ligand-gated ion channels that, upon activation by acetylcholine or other agonists like nicotine, undergo a conformational change, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺. The influx of these ions leads to depolarization of the cell membrane and initiates various downstream signaling events. In the central nervous system, presynaptic nAChRs play a crucial role in modulating the release of various neurotransmitters, including dopamine.

This compound, by competitively binding to the nAChR, prevents this agonist-induced channel opening, thus inhibiting the influx of cations and the subsequent cellular responses.

Erysodine_nAChR_Signaling cluster_agonists Agonists cluster_antagonist Antagonist cluster_downstream Downstream Effects ACh Acetylcholine Nicotine Nicotine nAChR Nicotinic Acetylcholine Receptor Nicotine->nAChR This compound This compound This compound->nAChR Competitive Antagonism Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Dopamine_Release Dopamine Release Depolarization->Dopamine_Release Radioligand_Binding_Workflow Prepare_Membranes Prepare Rat Brain Membranes Incubate Incubate Membranes with [3H]cytisine and varying concentrations of this compound Prepare_Membranes->Incubate Prepare_Reagents Prepare [3H]cytisine, This compound dilutions, and Buffers Prepare_Reagents->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Data Analysis: Determine IC50 and Ki Measure->Analyze End End Analyze->End Start Start Start->Prepare_Reagents Dopamine_Release_Workflow Prepare_Slices Prepare Rat Striatal Slices Load_Dopamine Load Slices with [3H]Dopamine Prepare_Slices->Load_Dopamine Preincubate Pre-incubate Slices with varying concentrations of this compound Load_Dopamine->Preincubate Stimulate Stimulate with Nicotine Preincubate->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Measure_Release Measure [3H]Dopamine Release (Scintillation Counting) Collect_Supernatant->Measure_Release Analyze Data Analysis: Determine Inhibition Curve Measure_Release->Analyze End End Analyze->End Schild_Analysis_Logic CRC_Control Generate Agonist Concentration-Response Curve (Control) CRC_Antagonist Generate Agonist CRCs in presence of multiple fixed concentrations of This compound CRC_Control->CRC_Antagonist Calculate_DR Calculate Dose Ratio (DR) for each this compound concentration CRC_Antagonist->Calculate_DR Schild_Plot Construct Schild Plot: log(DR-1) vs. log[this compound] Calculate_DR->Schild_Plot Determine_pA2 Determine pA2 and Slope Schild_Plot->Determine_pA2 End End Determine_pA2->End

References

Erysodine's Mechanism of Action on Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysodine, a member of the Erythrina alkaloids, is a potent and selective competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth overview of its mechanism of action, focusing on its interaction with various nAChR subtypes. It summarizes key quantitative data on its binding affinity and potency, details common experimental protocols for its characterization, and provides visual representations of its antagonistic action and related experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a variety of neurological disorders, making them a significant target for therapeutic intervention. This compound has emerged as a valuable pharmacological tool for studying nAChRs due to its competitive antagonism and selectivity for neuronal subtypes. This guide delves into the core aspects of this compound's interaction with nAChRs, providing the foundational knowledge necessary for its application in research and drug discovery.

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at the nAChR binding site. This means that it directly competes with the endogenous agonist, acetylcholine (ACh), and other nicotinic agonists like nicotine, for the same binding pocket on the receptor. By occupying this site, this compound prevents the conformational changes necessary for channel opening, thereby inhibiting the influx of cations and subsequent neuronal depolarization. This reversible antagonism makes it a powerful tool for probing the function of specific nAChR subtypes.[1][2]

The primary binding site for agonists and competitive antagonists on heteromeric nAChRs is located at the interface between an α and a β subunit. This compound's affinity for this site is determined by specific amino acid residues within the binding pocket.

Quantitative Data: Binding Affinity and Potency

The interaction of this compound with nAChRs has been quantified through various in vitro assays, primarily radioligand binding and functional inhibition studies. The following tables summarize the key binding affinity (Ki) and potency (IC50) values for this compound at different nAChR subtypes.

Table 1: this compound Binding Affinity (Ki) for nAChR Subtypes

nAChR SubtypeRadioligandTissue/Cell LineKi (nM)Reference
Neuronal (general)[3H]cytisineRat brain homogenate5.0[2]
α4β2[3H]cytisineHEK293 cells113 ± 37[1]
α4β2[125I]epibatidineMouse cortex1.6 ± 0.08 (Nicotine Ki for comparison)[3]
Muscle-type[125I]α-bungarotoxin-Less potent than for neuronal[2]

Table 2: this compound Potency (IC50) for nAChR Subtypes

nAChR SubtypeAssayAgonistIC50 (µM)Reference
α4β2Two-electrode voltage clampAcetylcholine0.10 ± 0.01 (DHβE for comparison)[4]
α3β4Two-electrode voltage clampAcetylcholine26 ± 2 (DHβE for comparison)[4]
α7Two-electrode voltage clampAcetylcholine8 ± 1 (DHβE for comparison)[4]
Dopamine ReleaseNicotine-inducedNicotine~0.2 (DHβE for comparison)[5]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay ([3H]cytisine Competition)

This assay determines the affinity of this compound for the high-affinity nicotinic agonist binding site.

Objective: To determine the Ki of this compound for nAChRs.

Materials:

  • Rat brain tissue or cells expressing the nAChR subtype of interest.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • [3H]cytisine (radioligand).

  • Unlabeled this compound.

  • Unlabeled nicotine (for non-specific binding determination).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Protocol:

  • Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration.

  • Binding Reaction: In a final volume of 100 µL, incubate membrane homogenate with a fixed concentration of [3H]cytisine (around its Kd value) and a range of concentrations of unlabeled this compound.[6]

  • Incubation: Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled nicotine. Subtract non-specific binding from total binding to get specific binding. Plot specific binding as a percentage of control (no this compound) against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the effect of this compound on ion channel function in response to agonist application in Xenopus oocytes expressing specific nAChR subtypes.

Objective: To determine the IC50 of this compound and its mode of antagonism.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired nAChR subunits.

  • Recording solution (e.g., ND96).

  • Agonist solution (e.g., acetylcholine).

  • This compound solutions of varying concentrations.

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Glass microelectrodes filled with 3 M KCl.

Protocol:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and inject with cRNA encoding the nAChR subunits of interest. Incubate for 2-7 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.[8][9]

  • Agonist Application: Apply a concentration of agonist that elicits a submaximal response (e.g., EC20 or EC50).

  • This compound Application: Co-apply the agonist with increasing concentrations of this compound and record the resulting current.

  • Data Analysis: Measure the peak current amplitude for each this compound concentration. Normalize the responses to the control agonist response. Plot the normalized response against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the IC50. To determine the mode of antagonism, generate agonist dose-response curves in the absence and presence of a fixed concentration of this compound. A rightward shift in the EC50 with no change in the maximal response indicates competitive antagonism.

Dopamine Release Assay

This assay measures the ability of this compound to block agonist-induced dopamine release from striatal synaptosomes or PC12 cells, which is a functional downstream effect of nAChR activation.[10][11]

Objective: To assess the functional antagonism of this compound on presynaptic nAChRs.

Materials:

  • Rat striatal tissue or PC12 cells.

  • [3H]dopamine.

  • Superfusion buffer.

  • Nicotine (agonist).

  • This compound solutions.

  • Scintillation counter.

Protocol:

  • Preparation: Prepare synaptosomes from rat striatum or culture PC12 cells.

  • Loading: Incubate the preparation with [3H]dopamine to allow for uptake.

  • Superfusion: Place the loaded synaptosomes or cells in a superfusion chamber and perfuse with buffer to establish a stable baseline of [3H]dopamine release.

  • Stimulation: Stimulate with a pulse of nicotine to induce [3H]dopamine release.

  • Antagonism: Pre-incubate the preparation with this compound for a defined period before stimulating with nicotine in the continued presence of this compound.

  • Fraction Collection: Collect fractions of the superfusate throughout the experiment.

  • Quantification: Measure the radioactivity in each fraction using a scintillation counter.

  • Data Analysis: Calculate the amount of [3H]dopamine released in each fraction. Express the nicotine-stimulated release as a percentage of the total [3H]dopamine content. Determine the inhibitory effect of this compound by comparing the stimulated release in the presence and absence of the antagonist.

Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the mechanism of action of this compound and its experimental characterization.

Erysodine_Mechanism_of_Action cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_ligands Ligands nAChR nAChR (Closed State) nAChR_Open nAChR (Open State) nAChR->nAChR_Open Channel Opening nAChR_Blocked nAChR (Blocked State) nAChR->nAChR_Blocked Prevents Opening Ion_Influx Cation Influx (Na+, Ca2+) nAChR_Open->Ion_Influx Allows ACh Acetylcholine (ACh) (Agonist) ACh->nAChR Binds to receptor ACh->nAChR_Blocked Binding Blocked This compound This compound (Competitive Antagonist) This compound->nAChR Competitively Binds Depolarization Neuronal Depolarization Ion_Influx->Depolarization Leads to

Figure 1: Mechanism of this compound's Competitive Antagonism at nAChRs.

Experimental_Workflow start Start: Hypothesize this compound's Antagonism binding_assay Radioligand Binding Assay ([3H]cytisine) start->binding_assay electrophysiology Two-Electrode Voltage Clamp (TEVC) start->electrophysiology functional_assay Dopamine Release Assay start->functional_assay ki_determination Determine Ki (Binding Affinity) binding_assay->ki_determination ic50_determination Determine IC50 (Potency) electrophysiology->ic50_determination functional_block Confirm Functional Antagonism functional_assay->functional_block conclusion Conclusion: This compound is a Competitive Antagonist at nAChRs ki_determination->conclusion ic50_determination->conclusion functional_block->conclusion

Figure 2: Experimental Workflow for Characterizing this compound's Action.

nAChR_Signaling_Pathway ACh Acetylcholine (ACh) nAChR nAChR ACh->nAChR Activates This compound This compound This compound->nAChR Blocks Ion_Channel Ion Channel Opening nAChR->Ion_Channel No_Effect No Channel Opening nAChR->No_Effect Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Membrane_Depolarization Membrane Depolarization Cation_Influx->Membrane_Depolarization Action_Potential Action Potential Firing Membrane_Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Action_Potential->Neurotransmitter_Release

Figure 3: Signaling Pathway of nAChR Activation and this compound Blockade.

Conclusion

This compound serves as a well-characterized competitive antagonist of neuronal nAChRs, with a notable preference for the α4β2 subtype. Its mechanism of action, involving direct competition with agonists at the receptor binding site, has been elucidated through a combination of radioligand binding, electrophysiological, and functional assays. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound as a tool for investigating the physiological and pathological roles of nAChRs and for the development of novel therapeutics targeting this important class of receptors.

References

Erysodine: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysodine, a tetracyclic spiroamine erythrinan alkaloid, has garnered significant attention within the scientific community for its potent and selective competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This property positions this compound as a valuable pharmacological tool and a promising lead compound for the development of novel therapeutics targeting a range of neurological disorders. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its primary signaling pathway. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Natural Sources of this compound

This compound is predominantly found within the plant genus Erythrina, a member of the Fabaceae family, which encompasses approximately 130 species of trees and shrubs distributed throughout tropical and subtropical regions.[1][2] The alkaloid can be isolated from various parts of the plant, including the seeds, leaves, flowers, and bark.[1][3]

A variety of Erythrina species have been identified as sources of this compound. Phytochemical studies have confirmed its presence in Erythrina crista-galli, Erythrina variegata, Erythrina suberosa, Erythrina falcata, Erythrina stricta, Erythrina leptorhiza, and Erythrina addisoniae.[3][4][5][6][7] Notably, the seeds of Erythrina species are often a rich source of this and other related alkaloids.[1][8]

Plant SpeciesPlant PartReference(s)
Erythrina crista-galliSeeds, Leaves[3][8]
Erythrina variegataFlowers[4]
Erythrina suberosaSeeds, Flowers[3][6]
Erythrina falcataSeeds[9]
Erythrina strictaNot specified[5]
Erythrina leptorhizaNot specified[5]
Erythrina addisoniaeSeeds[7]
Erythrina vernaTrunk Barks[9]

Extraction and Purification Methodologies

The extraction of this compound from its natural sources follows general principles of alkaloid isolation, which typically involve solvent extraction, acid-base partitioning, and chromatographic purification.

General Experimental Protocol for this compound Extraction

The following protocol is a composite of methodologies described in the literature for the extraction of alkaloids from Erythrina species.

1. Sample Preparation:

  • The selected plant material (e.g., seeds, leaves) is dried at a temperature below 50°C to prevent degradation of the alkaloids.

  • The dried material is then finely pulverized to increase the surface area for efficient solvent extraction.

2. Initial Extraction:

  • A non-polar solvent, such as petroleum ether, is used in a Soxhlet apparatus to remove lipids and other non-polar compounds from the plant powder.[10]

  • The defatted plant material is then subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, using methods such as maceration, Soxhlet extraction, or microwave-assisted extraction.[11][12] For instance, 50g of powdered plant material can be macerated in 80% methanol for 72 hours or subjected to Soxhlet extraction with the same solvent.[11]

3. Acid-Base Liquid-Liquid Extraction:

  • The alcoholic extract is concentrated under reduced pressure.

  • The resulting residue is dissolved in an acidic aqueous solution (e.g., 0.5 N HCl), which protonates the basic nitrogen of the alkaloids, rendering them water-soluble.[10]

  • This acidic solution is then washed with an immiscible organic solvent (e.g., dichloromethane or ether) to remove neutral and acidic impurities.

  • The pH of the aqueous layer is then adjusted to be alkaline (pH 9-10) with a base such as ammonium hydroxide or sodium hydroxide.[13] This deprotonates the alkaloids, making them soluble in organic solvents.

  • The free alkaloids are then extracted from the aqueous phase using an organic solvent like chloroform or dichloromethane.[10][13]

4. Purification:

  • The organic extract containing the crude alkaloids is dried over anhydrous sodium sulfate and concentrated.

  • The crude alkaloid mixture is then subjected to chromatographic techniques for the separation and purification of this compound. Column chromatography using silica gel or alumina is a common method.[13]

  • Further purification can be achieved using High-Performance Liquid Chromatography (HPLC), which allows for high-resolution separation.

Quantitative Analysis

The quantification of this compound in extracts and purified fractions is typically performed using High-Performance Liquid Chromatography coupled with a Diode-Array Detector (HPLC-DAD).[14] This method allows for the determination of the concentration of the compound based on its characteristic UV absorbance. While specific yields of this compound are not widely reported, a study on Erythrina verna trunk barks optimized the extraction of total alkaloids to a yield of 0.625 g%.[14]

Signaling Pathway of this compound

This compound's primary mechanism of action is its competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs).[5][15] These receptors are ligand-gated ion channels that play a crucial role in neurotransmission throughout the central and peripheral nervous systems.[16][17]

This compound exhibits a notable selectivity for the α4β2 subtype of nAChRs, which are the most prevalent subtype in the mammalian brain.[14][18] By binding to the acetylcholine binding site on these receptors, this compound prevents the endogenous ligand, acetylcholine, from binding and activating the channel. This inhibitory action blocks the influx of cations (primarily Na⁺ and Ca²⁺) that would normally occur upon receptor activation, thus modulating downstream neuronal signaling.

Erysodine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds and Activates Ion_Channel Ion Channel Closed nAChR->Ion_Channel Prevents Opening Downstream Inhibition of Downstream Signaling (e.g., Ca²⁺-dependent pathways) Ion_Channel->Downstream Blocks Ion Influx (Na⁺, Ca²⁺) This compound This compound This compound->nAChR Competitively Binds and Inhibits

Fig. 1: this compound's antagonistic action on α4β2 nAChRs.

Experimental Workflow Overview

The overall process of studying this compound, from its natural source to its biological characterization, can be summarized in a logical workflow. This involves the initial collection and preparation of plant material, followed by extraction and purification, and finally, analysis of its biological activity.

Erysodine_Experimental_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis & Characterization Plant_Material Plant Material (e.g., Erythrina seeds) Drying_Grinding Drying & Grinding Plant_Material->Drying_Grinding Defatting Defatting (Petroleum Ether) Drying_Grinding->Defatting Solvent_Extraction Solvent Extraction (Methanol/Ethanol) Defatting->Solvent_Extraction Acid_Base_Purification Acid-Base Liquid-Liquid Extraction Solvent_Extraction->Acid_Base_Purification Chromatography Chromatographic Purification (Column, HPLC) Acid_Base_Purification->Chromatography Structure_Elucidation Structural Elucidation (NMR, MS) Chromatography->Structure_Elucidation Quantification Quantification (HPLC-DAD) Chromatography->Quantification Biological_Assay Biological Activity Assays (e.g., nAChR binding, functional assays) Structure_Elucidation->Biological_Assay

Fig. 2: General experimental workflow for this compound isolation and analysis.

Conclusion

This compound stands out as a significant natural product with well-defined antagonistic activity at neuronal nicotinic acetylcholine receptors. The methodologies for its extraction and purification from Erythrina species are well-established, relying on classical phytochemical techniques. For researchers and drug development professionals, this compound serves as both a critical tool for probing the function of nAChRs and as a promising scaffold for the design of new drugs targeting cholinergic pathways implicated in various CNS disorders. This guide provides a foundational resource to support further investigation and application of this important alkaloid.

References

The Pharmacological Profile of Erysodine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysodine, a spiroamine alkaloid isolated from plants of the Erythrina genus, has emerged as a significant pharmacological tool for studying the nicotinic acetylcholine receptor (nAChR) system. It is a competitive antagonist with a notable selectivity for neuronal nAChRs, particularly the α4β2 subtype.[1][2] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and modulate the effects of nicotine and alcohol in vivo, suggesting its potential therapeutic utility in addiction and other central nervous system disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and available pharmacokinetic and toxicological data, presented with detailed experimental methodologies and visual representations of key pathways and workflows.

Mechanism of Action

This compound functions as a competitive antagonist at neuronal nicotinic acetylcholine receptors.[2][3] Its primary mode of action is to block the binding of acetylcholine and other nicotinic agonists, thereby inhibiting receptor activation.

Receptor Subtype Selectivity

This compound exhibits a preferential affinity for the α4β2 subtype of nAChRs.[1] It is a more potent inhibitor of [3H]cytisine binding at neuronal nAChRs compared to its effect on [125I]α-bungarotoxin binding at muscle-type nAChRs.[3] This selectivity for neuronal receptors may contribute to a more favorable safety profile compared to non-selective nicotinic antagonists.[3] While its primary target is the α4β2 receptor, the effects of this compound at high doses on other nAChR subtypes, such as α3β2 and α6β2, cannot be entirely ruled out.

Signaling Pathway

The following diagram illustrates the antagonistic action of this compound at the α4β2 nicotinic acetylcholine receptor, preventing the influx of sodium and calcium ions that would typically result from acetylcholine binding and leading to neuronal depolarization.

Erysodine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds to Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Gates Depolarization Neuronal Depolarization Ion_Channel->Depolarization Prevents Ion Influx (Na+, Ca2+) This compound This compound This compound->nAChR Blocks Cytisine_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue_Prep Rat Brain Homogenate Incubation Incubate Components Tissue_Prep->Incubation Radioligand [3H]Cytisine Radioligand->Incubation Test_Compound This compound (Varying Conc.) Test_Compound->Incubation Non_Specific Unlabeled Cytisine (High Conc.) Non_Specific->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation IC50_Calc Calculate IC50 Scintillation->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

References

Erysodine: A Technical Guide to its Function as a Nicotinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erysodine, a tetracyclic spiroamine Erythrina alkaloid, is a potent and selective competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Its ability to cross the blood-brain barrier and its higher affinity for certain neuronal nAChR subtypes, particularly the α4β2 receptor, make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of these receptors.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative binding and functional data, relevant signaling pathways, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as a competitive antagonist at the acetylcholine binding site on neuronal nAChRs.[1][3][4][5] This means it binds reversibly to the same site as the endogenous agonist, acetylcholine, and other nicotinic agonists, but does not activate the receptor.[1][6] By occupying the binding site, this compound prevents agonists from binding and inducing the conformational change required for ion channel opening, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent cellular depolarization.[7] The competitive nature of its antagonism is demonstrated by the rightward shift of the agonist dose-response curve in its presence, which can be overcome by increasing the agonist concentration.[8][9]

Quantitative Data: Binding Affinity and Functional Potency

This compound exhibits marked selectivity for neuronal nAChRs over the muscle-type, with a particularly high affinity for the α4β2 subtype, which is the most prevalent high-affinity nicotine binding site in the mammalian brain.[1][10][11] It is notably more potent than the related alkaloid dihydro-β-erythroidine (DHβE) in displacing [³H]cytisine from neuronal receptors.[1][12] The following tables summarize the quantitative data for this compound's interaction with various nAChR subtypes.

Table 1: this compound Binding Affinities (Ki) for nAChR Subtypes

nAChR SubtypeRadioligandPreparationKi ValueReference
α4β2[³H]cytisineMembranes from SH-EP1-hα4β2 cells50 nM[13]
α4β2[³H]cytisineBrain membrane fractions5 nM[12]
α7[³H]epibatidineMembranes from SH-EP1-hα7 cellsPoor inhibition[2]
Muscle-type[¹²⁵I]α-bungarotoxinNot specifiedLess potent than DHβE[1]

Note: The discrepancy in reported Ki values for the α4β2 subtype may reflect differences in experimental preparations and conditions.

Table 2: this compound Functional Antagonism (IC₅₀) at nAChR Subtypes

nAChR SubtypeAssayAgonistIC₅₀ ValueReference
α4β2Two-electrode voltage clamp (Xenopus oocytes)Acetylcholine96 nM[2]
Neuronal (IMR-32 cells)⁸⁶Rb⁺ Efflux(-)-Nicotine~10-fold more potent than DHβE[1]
Neuronal (rat striatal slices)[³H]dopamine Release(-)-NicotineEquipotent with DHβE[1]

Nicotinic Acetylcholine Receptor Signaling Pathways

Activation of nAChRs initiates a cascade of intracellular signaling events, primarily triggered by cation influx. While the canonical pathway involves direct ionotropic action leading to membrane depolarization, nAChRs also engage metabotropic signaling pathways. This compound, by blocking the initial receptor activation, inhibits these downstream events.

Key signaling pathways modulated by nAChRs include:

  • Calcium-Dependent Pathways: The influx of Ca²⁺ through nAChRs (especially α7-containing receptors, which have high calcium permeability) acts as a second messenger, activating various Ca²⁺-dependent enzymes like Ca²⁺-calmodulin-dependent kinase (CaMK), protein kinase C (PKC), and adenylyl cyclase.[14]

  • PI3K/Akt Pathway: Agonist stimulation of both α7 and α4β2 nAChRs can lead to the activation of the phosphoinositide 3-kinase (PI3K)-Akt signaling cascade, which is a major pathway involved in promoting cell survival and neuroprotection.[14][15]

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another downstream target of nAChR activation, linked to neuronal functions and plasticity.[14][16]

  • JAK2/STAT3 Pathway: Some nAChRs, notably the α7 subtype, can couple to Janus kinase 2 (JAK2), leading to the activation of the signal transducer and activator of transcription 3 (STAT3), which regulates gene expression.[17]

nAChR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling nAChR nAChR (e.g., α4β2, α7) Gq Gαq nAChR->Gq Couples to JAK2 JAK2 nAChR->JAK2 Couples to PI3K PI3K nAChR->PI3K Activates Ca_ion Ca²⁺ Influx nAChR->Ca_ion Na_ion Na⁺ Influx (Depolarization) nAChR->Na_ion PLC PLC Gq->PLC STAT3 STAT3 JAK2->STAT3 IP3 IP3 PLC->IP3 Akt Akt PI3K->Akt ACh Acetylcholine (Agonist) ACh->nAChR Activates This compound This compound (Antagonist) This compound->nAChR Blocks ERK ERK/MAPK Ca_ion->ERK Ca_stores Intracellular Ca²⁺ Release IP3->Ca_stores Survival Neuronal Survival Akt->Survival Gene Gene Expression STAT3->Gene ERK->Gene

Figure 1: Simplified nAChR signaling pathways inhibited by this compound.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the α4β2 nAChR subtype using [³H]cytisine.[13][18]

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) or cultured cells stably expressing the desired nAChR subtype (e.g., SH-EP1-hα4β2) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19][20] Centrifuge the homogenate at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation.

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of radioligand (e.g., 1 nM [³H]cytisine), and a range of concentrations of the unlabeled competitor drug (this compound).[13]

  • Nonspecific Binding: To determine nonspecific binding, a parallel set of tubes is prepared containing a high concentration of a known nAChR ligand (e.g., 10 µM nicotine or cytisine) to saturate the receptors.

  • Incubation: Incubate the plates for a defined period (e.g., 75 minutes) at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.[13]

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters are then washed quickly with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Cell/Tissue Homogenization Centrifuge1 Low-Speed Centrifugation (Remove Debris) Tissue->Centrifuge1 Centrifuge2 High-Speed Centrifugation (Pellet Membranes) Centrifuge1->Centrifuge2 Wash Wash & Resuspend Membranes Centrifuge2->Wash Incubate Incubate: Membranes + [³H]Ligand + This compound (Varying Conc.) Wash->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot % Specific Binding vs. [this compound] Count->Plot IC50 Calculate IC₅₀ (Non-linear Regression) Plot->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Figure 2: Workflow for a radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology for IC₅₀ Determination

This protocol outlines the functional characterization of this compound's antagonist activity on nAChRs expressed in Xenopus laevis oocytes.[2]

Methodology:

  • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes enzymatically (e.g., with collagenase) and inject them with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2). Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording Setup: Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., Ringer's solution).[21] Impale the oocyte with two microelectrodes filled with a high-molarity salt solution (e.g., 3 M KCl), one for voltage sensing and one for current injection. Clamp the oocyte's membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Apply a fixed concentration of an agonist (e.g., 100 µM acetylcholine) to the oocyte to evoke an inward current, which is recorded by the amplifier.[22] This concentration is typically the agonist's EC₅₀ for the expressed receptor.

  • Antagonist Application: To measure inhibition, pre-incubate the oocyte with this compound for a set time (e.g., 2 minutes) before co-applying the same concentration of this compound with the agonist.[22]

  • Concentration-Response Curve: Repeat step 4 with a range of this compound concentrations. Measure the peak current response at each concentration and normalize it to the control response (agonist alone).

  • Data Analysis: Plot the normalized current response against the logarithm of the this compound concentration. Fit the data using a standard sigmoidal dose-response equation to determine the IC₅₀ value.

TEVC_Workflow cluster_prep Preparation cluster_record Recording cluster_analysis Data Analysis Oocyte Harvest & Defolliculate Xenopus Oocytes Inject Inject nAChR cRNA Oocyte->Inject Incubate Incubate (2-7 days) for Receptor Expression Inject->Incubate Clamp Voltage Clamp Oocyte (e.g., -70 mV) Incubate->Clamp Apply_ACh Apply Agonist (ACh) Record Control Current Clamp->Apply_ACh Apply_Ery Pre-incubate with this compound Apply_ACh->Apply_Ery Apply_Both Co-apply this compound + ACh Record Inhibited Current Apply_Ery->Apply_Both Washout Washout Apply_Both->Washout Normalize Normalize Inhibited Current to Control Apply_Both->Normalize Washout->Apply_ACh Plot Plot % Response vs. [this compound] Normalize->Plot IC50 Calculate IC₅₀ Plot->IC50

Figure 3: Workflow for two-electrode voltage clamp (TEVC) electrophysiology.
In Vivo Behavioral Assay: Nicotine Discrimination

This protocol assesses the ability of this compound to block the subjective effects of nicotine in rats, providing an in vivo measure of its antagonist activity.[4]

Methodology:

  • Training: Train rats in a two-lever operant conditioning chamber to press one lever for a food reward after an injection of nicotine (e.g., 0.4 mg/kg) and a second lever for the same reward after an injection of saline (vehicle). Training continues until the rats reliably select the correct lever (>80% accuracy).

  • Antagonist Pretreatment: Before a test session, administer this compound systemically (e.g., intraperitoneally) at various doses (e.g., 0.3-10 mg/kg).[4] A control group receives a vehicle injection.

  • Nicotine Challenge: After the pretreatment period, administer the standard training dose of nicotine to all rats.

  • Test Session: Place the rats in the operant chambers and allow them to respond on either lever. Record the number of presses on the nicotine-appropriate lever and the saline-appropriate lever.

  • Data Analysis: Calculate the percentage of responses made on the nicotine-appropriate lever for each dose of this compound. A dose-dependent decrease in responding on the nicotine-appropriate lever indicates that this compound is blocking the discriminative stimulus effects of nicotine. The dose that results in 50% responding on the nicotine lever is determined as the ED₅₀ for the antagonist effect.

Conclusion

This compound is a well-characterized, brain-penetrant, competitive antagonist with a clear preference for neuronal nAChRs, especially the α4β2 subtype.[1][2] This selectivity, combined with its demonstrated in vitro and in vivo efficacy, establishes this compound as a critical reference compound and investigational tool.[1] Its use in radioligand binding, electrophysiological, and behavioral studies continues to advance the understanding of the nicotinic cholinergic system's role in synaptic transmission, neuronal plasticity, and complex behaviors, making it an indispensable asset for academic research and drug development.

References

Erysodine: A Technical Guide to its Discovery, History, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysodine is a naturally occurring tetracyclic spiroamine alkaloid isolated from plants of the Erythrina genus. First identified in 1940, it has since been characterized as a potent and selective competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical and pharmacological properties, its mechanism of action, and detailed protocols for its isolation and key biological assays. This document is intended to serve as a foundational resource for researchers investigating nAChR pharmacology and developing novel therapeutics targeting the cholinergic system.

Discovery and History

The investigation into the chemical constituents of Erythrina plants began in the 1930s, driven by observations of their curare-like, paralytic effects.[1] The American biochemist Karl Folkers was a pioneer in this field, and his work led to the first isolation and characterization of this compound, along with related alkaloids like erysopine, erysocine, and erysovine, in 1940.[1] These compounds belong to a class of molecules known as Erythrina alkaloids, which are defined by their unique erythrinane skeleton—a tetracyclic spiroamine structure.[1]

Early research established the general bioactivity of Erythrina extracts, noting anticonvulsant and tranquilizing effects.[1] However, the specific molecular target of this compound was elucidated much later. Subsequent studies revealed that this compound functions as a potent, competitive, and reversible antagonist of neuronal nicotinic acetylcholine receptors.[2][3] This discovery positioned this compound as a valuable pharmacological tool for probing the function of nAChRs and as a lead compound for drug development. Its ability to be administered systemically and cross the blood-brain barrier to attenuate the effects of nicotine in animal models further highlighted its potential.[2]

Physicochemical and Pharmacological Properties

This compound's biological activity is rooted in its specific chemical structure and properties. It is an organic heterotetracyclic compound with the molecular formula C₁₈H₂₁NO₃.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₈H₂₁NO₃
Molar Mass 299.36 g/mol
IUPAC Name (2R,13bS)-2,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-11-ol
CAS Number 7290-03-1
Physical Description Solid

| Melting Point | 204 - 205 °C |

This compound's primary pharmacological significance lies in its selective antagonism of specific nAChR subtypes. It exhibits a significantly higher affinity for the α4β2 subtype, which is widespread in the central nervous system, compared to the α7 and muscle-type nAChRs.[1][2] This selectivity is a key advantage over other antagonists like dihydro-β-erythroidine (DHβE), offering a better separation between desired antagonist effects and toxicity.[2]

Table 2: Pharmacological Profile of this compound at Nicotinic Acetylcholine Receptors (nAChRs)

Receptor Subtype Assay Type Parameter Value (nM)
α4β2 Radioligand Binding ([³H]cytisine) Kᵢ Low Nanomolar Range
α7 Radioligand Binding ([³H]epibatidine) Kᵢ 7500
α7 Functional Inhibition IC₅₀ Micromolar Range

| Muscle-type | Radioligand Binding ([¹²⁵I]α-bungarotoxin) | Inhibition | Less potent than at neuronal nAChRs[2] |

Note: Kᵢ (Inhibition constant) and IC₅₀ (Half-maximal inhibitory concentration) values are compiled from multiple studies and represent the concentration of this compound required to inhibit 50% of binding or function.[1]

Mechanism of Action: Competitive Antagonism at nAChRs

This compound exerts its effects by directly competing with the endogenous neurotransmitter acetylcholine (ACh) at the agonist binding sites of neuronal nAChRs.[2] Specifically, at the α4β2 nAChR, ACh binding to the interface between the α4 and β2 subunits triggers a conformational change, opening the ion channel and allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to neuronal depolarization.

This compound, due to its structural similarity to the pharmacophore of nAChR agonists, binds to this same site but fails to activate the channel. By occupying the binding site, it physically prevents ACh from binding and inducing channel gating. This is the hallmark of competitive antagonism. The binding is reversible, meaning this compound can associate and dissociate from the receptor.[2] This mechanism effectively dampens cholinergic signaling through these receptors, which underlies its observed effects in blocking nicotine-induced behaviors in preclinical models.[2]

Erysodine_Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Postsynaptic Response ACh Acetylcholine (ACh) (Agonist) nAChR α4β2 nAChR ACh->nAChR Binds & Activates This compound This compound (Antagonist) This compound->nAChR Binds & Blocks Ion_Flow Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Flow Channel Opens Blocked No Ion Flow (Channel Closed) nAChR->Blocked Inhibits Opening Depolarization Neuronal Depolarization Ion_Flow->Depolarization

Caption: Mechanism of this compound's competitive antagonism at the α4β2 nAChR.

Key Experimental Protocols

The following sections provide detailed methodologies for the isolation of this compound and its characterization in key pharmacological assays.

Experimental_Workflow start Plant Material (Erythrina Seeds) extraction Solvent Extraction (e.g., Methanol) start->extraction partition Liquid-Liquid Partitioning (Petroleum Ether, EtOAc, n-BuOH) extraction->partition chromatography Silica Gel Column Chromatography partition->chromatography isolation Isolation of this compound Fractions chromatography->isolation binding_assay [³H]Cytisine Binding Assay (Affinity - Ki) isolation->binding_assay functional_assay Functional Assays (Dopamine Release, ⁸⁶Rb⁺ Efflux) isolation->functional_assay data_analysis Data Analysis (IC₅₀, Potency) binding_assay->data_analysis functional_assay->data_analysis

Caption: General experimental workflow for this compound isolation and characterization.
Protocol: Isolation of this compound from Erythrina Seeds

This protocol is a representative example for the extraction and isolation of this compound. Yields and specific fractions may vary based on the plant species and collection time.

  • Preparation of Plant Material:

    • Obtain dried seeds of an Erythrina species (e.g., Erythrina crista-galli).

    • Grind the seeds into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered seeds (e.g., 1 kg) in methanol (MeOH, 3 L) at room temperature for 72 hours.

    • Filter the extract and repeat the extraction process two more times with fresh methanol.

    • Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in distilled water.

    • Perform successive partitioning in a separatory funnel with solvents of increasing polarity:

      • Petroleum Ether (to remove non-polar compounds).

      • Ethyl Acetate (EtOAc) (this compound will partition into this layer).[2]

      • n-Butanol (n-BuOH).

    • Collect the EtOAc fraction and evaporate the solvent to yield an EtOAc-soluble extract.

  • Column Chromatography:

    • Subject the EtOAc extract to column chromatography on a silica gel (200-300 mesh) column.

    • Elute the column with a gradient of acetone in petroleum ether, starting from 100% petroleum ether and gradually increasing the acetone concentration.[2]

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Purification:

    • Pool the this compound-containing fractions.

    • Further purification can be achieved using additional chromatographic steps, such as preparative HPLC, if necessary, to yield pure this compound.

    • Confirm the structure and purity using spectroscopic methods (e.g., NMR, Mass Spectrometry).

Protocol: [³H]Cytisine Competitive Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound for high-affinity neuronal nAChRs, primarily the α4β2 subtype, in rat brain membranes.

  • Membrane Preparation:

    • Homogenize whole rat brain tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris, pH 7.4) and determine the protein concentration (e.g., via BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine in a final volume of 250 µL:

      • 50-100 µg of brain membrane protein.

      • A fixed concentration of [³H]cytisine (e.g., 1 nM).

      • Varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or buffer (for total binding).

      • A high concentration of a non-labeled ligand like nicotine (100 µM) to determine non-specific binding.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), pre-soaked in polyethyleneimine (0.3%).

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and measure the trapped radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value from the curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]cytisine and Kᴅ is its dissociation constant.

Protocol: Nicotine-Induced Dopamine Release from Striatal Slices

This functional assay measures this compound's ability to antagonize nicotine-stimulated dopamine release from brain tissue.

  • Slice Preparation:

    • Isolate rat brains and prepare coronal slices (e.g., 280 µm thick) containing the striatum using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF; in mM: 126 NaCl, 3 KCl, 1.5 MgCl₂, 2.4 CaCl₂, 1.2 NaH₂PO₄, 11 Glucose, 26 NaHCO₃).

    • Allow slices to recover in oxygenated aCSF at 32°C for 30 minutes, then at room temperature for at least 1 hour.

  • Dopamine Release Measurement (Fast-Scan Cyclic Voltammetry - FSCV):

    • Transfer a slice to a recording chamber and perfuse with heated (32°C) aCSF.

    • Position a carbon-fiber microelectrode in the dorsal striatum.

    • Apply a triangular voltage waveform (-0.4 V to +1.2 V and back, at 400 V/s) to the electrode every 100 ms to detect dopamine via its oxidation and reduction peaks.

    • Evoke dopamine release using a bipolar stimulating electrode to trigger action potentials.

  • Antagonism Protocol:

    • Establish a stable baseline of stimulated dopamine release.

    • Bath-apply a known concentration of nicotine (e.g., 500 nM) to induce a potentiated dopamine release.

    • After washout, pre-incubate the slice with a specific concentration of this compound for 10-20 minutes.

    • Re-apply the same concentration of nicotine in the continued presence of this compound.

    • Measure the reduction in nicotine-induced dopamine release to determine the antagonistic effect of this compound.

Protocol: ⁸⁶Rb⁺ Efflux Assay in IMR-32 Cells

This assay assesses the functional inhibition of nAChR channel activity. IMR-32 neuroblastoma cells endogenously express nAChRs, primarily the α3β4 subtype.[4] The efflux of the potassium analog ⁸⁶Rb⁺ through the nAChR channel is measured as an indicator of receptor activation.

  • Cell Culture and Plating:

    • Culture IMR-32 human neuroblastoma cells in appropriate growth medium until they reach 70-95% confluence.

    • Plate the cells in 24-well or 96-well plates 24-48 hours before the assay.

  • ⁸⁶Rb⁺ Loading:

    • Incubate the cells in growth medium containing ⁸⁶Rb⁺ (e.g., 2 µCi/mL) for 4 hours at 37°C to allow for cellular uptake.

  • Efflux Assay:

    • Aspirate the loading medium and wash the cells four times with a HEPES-buffered salt solution to remove extracellular ⁸⁶Rb⁺.

    • Pre-incubate the cells for 10 minutes with either buffer alone or buffer containing various concentrations of this compound.

    • Initiate efflux by adding buffer containing a stimulating agonist (e.g., nicotine) with or without the same concentration of this compound.

    • After a short incubation period (e.g., 2 minutes), collect the supernatant (containing the effluxed ⁸⁶Rb⁺).

    • Lyse the cells (e.g., with 0.2 M NaOH) to measure the amount of ⁸⁶Rb⁺ remaining.

  • Data Analysis:

    • Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

    • Calculate the percentage of ⁸⁶Rb⁺ efflux for each condition.

    • Determine the concentration-dependent inhibition of nicotine-stimulated efflux by this compound to calculate an IC₅₀ value.

Conclusion

Since its discovery over 80 years ago, this compound has evolved from a constituent of a traditional paralytic agent to a sophisticated pharmacological tool. Its profile as a potent, brain-penetrant, and selective competitive antagonist for α4β2 nicotinic acetylcholine receptors makes it invaluable for neuroscience research. The detailed methodologies provided in this guide offer a practical framework for its continued study, aiding researchers in exploring the complexities of the cholinergic system and pursuing the development of novel therapeutics for conditions ranging from nicotine addiction to neurological disorders.

References

Erysodine: A Comprehensive Technical Guide on its Central Nervous System Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysodine, a spirocyclic erythrinan alkaloid, has emerged as a significant pharmacological tool for investigating the role of neuronal nicotinic acetylcholine receptors (nAChRs) in the central nervous system (CNS). This technical guide provides an in-depth overview of the CNS effects of this compound, focusing on its mechanism of action, receptor binding affinities, and its influence on various physiological and behavioral processes. The document summarizes key quantitative data, details common experimental protocols, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is a competitive antagonist of neuronal nAChRs, a class of ligand-gated ion channels crucial for synaptic transmission and neuronal signaling in the brain.[1] Its ability to cross the blood-brain barrier and its selectivity for specific nAChR subtypes make it a valuable compound for elucidating the role of these receptors in various neurological functions and disorders.[1][2] This guide will explore the molecular interactions of this compound with its primary targets and the subsequent downstream effects on neurotransmitter systems and behavior.

Mechanism of Action

This compound exerts its effects primarily by competitively inhibiting the binding of the endogenous neurotransmitter acetylcholine (ACh) to neuronal nAChRs.[1] This antagonistic action prevents the opening of the ion channel, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) and subsequent neuronal depolarization.

Receptor Subtype Selectivity

This compound displays a notable selectivity for the α4β2 subtype of nAChRs, which are highly expressed in the CNS and are implicated in the rewarding effects of nicotine and alcohol.[3][4][5] It exhibits a lower affinity for other nAChR subtypes, such as the α7 and muscle-type receptors.[1][3] This selectivity is a key feature that distinguishes it from other nAChR antagonists and makes it a more precise tool for CNS research.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding this compound's interaction with nAChRs and its effects in various experimental paradigms.

Table 1: Receptor Binding and Functional Inhibition
Receptor SubtypeLigand/AssaySpeciesPreparationKi (nM)IC50 (nM)Reference
α4β2 nAChR[3H]cytisine displacementRatBrain membranes5[2]
α4β2 nAChR[3H]cytisine displacement50[3]
α4β2 nAChRACh-stimulated currentHEK 293t cells20[2]
α7 nAChR[3H]epibatidine displacementLow Affinity (µM range)[3]
Muscle-type nAChR[125I]α-bungarotoxin bindingLess potent than at neuronal nAChRs[1]
Table 2: In Vivo Behavioral Effects
Animal ModelBehavior StudiedThis compound Dose (mg/kg)Route of AdministrationEffectReference
MiceNicotine-induced hypothermiaNot specifiedSystemicAttenuated[1]
MiceAnxiolytic-like effects (elevated plus-maze)Not specifiedSystemicAttenuated nicotine's effects[1]
RatsNicotine-induced locomotor activityNot specifiedSystemicPrevented both early decrease and late increase[1]
Rats (UChB alcohol-preferring)Voluntary ethanol consumption1.5 - 8.0i.p.Dose-dependent reduction (up to 66%)[6]
RatsNicotine discrimination0.3 - 10Not specifiedBlocked[4]
RatsNicotine self-administration0.32 - 32Not specifiedReduced[4]
MiceAnxiolytic-like effects (elevated plus-maze)10p.o.Increased open arm entries[7]
MiceAnxiolytic-like effects (light/dark transition)3, 10p.o.Anxiolytic-like effects[7]

Experimental Protocols

This section details the methodologies for key experiments commonly used to characterize the CNS effects of this compound.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for specific nAChR subtypes.

  • Protocol:

    • Membrane Preparation: Brain tissue (e.g., rat cortex or striatum) is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the nAChRs.

    • Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]cytisine for α4β2 nAChRs) and varying concentrations of this compound.

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Electrophysiology (Whole-Cell Patch-Clamp)
  • Objective: To measure the functional inhibition of nAChR-mediated currents by this compound.

  • Protocol:

    • Cell Culture: Cells expressing the nAChR subtype of interest (e.g., HEK 293 cells transfected with α4 and β2 subunit cDNAs) are cultured on coverslips.

    • Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal). The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration.

    • Drug Application: Acetylcholine (the agonist) is applied to the cell to elicit an inward current. This compound is then co-applied with acetylcholine at various concentrations.

    • Data Acquisition: The resulting currents are recorded using an amplifier and digitized for analysis.

    • Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the peak amplitude of the acetylcholine-elicited current. The IC50 value is determined by fitting the concentration-response data to the Hill equation.

Behavioral Assays
  • Objective: To assess the anxiolytic or anxiogenic-like effects of this compound.

  • Protocol:

    • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

    • Procedure: Rodents are administered this compound or a vehicle control. After a set pre-treatment time, the animal is placed in the center of the maze and allowed to explore for a fixed period (e.g., 5 minutes).

    • Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using a video tracking system.

    • Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the time spent and/or entries into the open arms.

  • Objective: To evaluate the effect of this compound on alcohol-seeking behavior.

  • Protocol:

    • Animal Model: Alcohol-preferring rats (e.g., UChB line) are used.

    • Procedure: Rats are given a free choice between a bottle of ethanol solution and a bottle of water. After establishing a stable baseline of ethanol intake, the rats are treated with this compound or saline over several days.

    • Data Collection: The volume of ethanol and water consumed is measured daily.

    • Data Analysis: A reduction in ethanol intake in the this compound-treated group compared to the control group indicates a potential therapeutic effect for alcohol dependence.[6]

Signaling Pathways and Experimental Workflows

This compound's Modulation of the Mesolimbic Dopamine Pathway

The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical pathway in reward and addiction. Nicotine and alcohol enhance dopamine release in the NAc. This compound, by blocking α4β2 nAChRs in the VTA, can attenuate this effect.[2]

Caption: this compound blocks α4β2 nAChRs on VTA dopamine neurons.

Experimental Workflow for Behavioral Analysis

The following diagram illustrates a typical workflow for investigating the behavioral effects of this compound in an animal model.

Behavioral_Workflow Animal_Model Select Animal Model (e.g., Rat, Mouse) Acclimatization Acclimatize Animals to Test Environment Animal_Model->Acclimatization Drug_Prep Prepare this compound Solution and Vehicle Control Drug_Admin Administer this compound or Vehicle (e.g., i.p., p.o.) Drug_Prep->Drug_Admin Acclimatization->Drug_Admin Behavioral_Test Conduct Behavioral Test (e.g., Elevated Plus-Maze) Drug_Admin->Behavioral_Test Data_Collection Record and Quantify Behavior (e.g., Video Tracking) Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Data_Analysis Interpretation Interpret Results and Draw Conclusions Data_Analysis->Interpretation

Caption: Standard workflow for a preclinical behavioral study.

Therapeutic Potential

The ability of this compound to selectively antagonize α4β2 nAChRs in the CNS has positioned it as a compound of interest for the development of therapeutics for several neurological and psychiatric disorders.

  • Addiction: By attenuating the rewarding effects of nicotine and alcohol, this compound shows promise as a potential treatment for substance use disorders.[4][6]

  • Anxiety and Depression: The modulation of cholinergic signaling by this compound suggests its potential utility in treating anxiety and mood disorders.[7]

  • Alzheimer's Disease: Given the role of cholinergic dysfunction in Alzheimer's disease, this compound and related compounds are being explored for their potential to ameliorate cognitive deficits.[8]

Conclusion

This compound is a potent and selective competitive antagonist of neuronal α4β2 nAChRs, making it an invaluable tool for CNS research. Its well-characterized mechanism of action, coupled with its ability to modulate key neurotransmitter systems and influence complex behaviors, underscores its significance. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals seeking to explore the multifaceted CNS effects of this intriguing alkaloid. Further investigation into the therapeutic applications of this compound and its derivatives is warranted.

References

Erysodine: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysodine, a spirocyclic erythrinan alkaloid, has emerged as a promising natural product with significant therapeutic potential, primarily attributed to its potent and selective competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This technical guide provides an in-depth analysis of the current state of research on this compound, focusing on its core pharmacology, preclinical evidence for its use in various therapeutic areas, and detailed experimental methodologies. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of its mechanism of action and potential clinical applications.

Introduction

This compound is a naturally occurring alkaloid found in plants of the Erythrina genus. Structurally, it is a tetracyclic spiroamine and is closely related to other erythrinan alkaloids.[1] Its primary pharmacological action is the competitive antagonism of neuronal nAChRs.[2] This mechanism underpins its potential therapeutic applications in a range of neurological and psychiatric disorders. This guide will explore the preclinical evidence supporting the use of this compound in addiction, anxiety, neuroprotection, and inflammation.

Core Pharmacology: Mechanism of Action

This compound's principal mechanism of action is its competitive antagonism of neuronal nAChRs. It exhibits a higher affinity for the α4β2 subtype, which is widely expressed in the central nervous system and plays a crucial role in various cognitive and affective processes.[2]

Binding Affinity and Functional Inhibition

This compound's interaction with nAChRs has been quantified through radioligand binding assays and functional inhibition studies. It demonstrates nanomolar affinity for the α4β2 nAChR, making it a potent antagonist.

Table 1: this compound Binding Affinities (Ki) for Neuronal nAChR Subtypes

nAChR SubtypeRadioligandTissue/Cell LineKi (nM)Reference
α4β2[³H]cytisineRat brain homogenates< 1[3]
α4β2[³H]cytisineSH-EP1-hα4β2 cells50[2]
α3β4[¹²⁵I]epibatidineRat interpeduncular nucleus> 1000[4]
α7[¹²⁵I]α-bungarotoxinRat hippocampal membranes> 10000[4]
Note: Ki values are indicative of the concentration of this compound required to displace 50% of the radioligand from the receptor.

Table 2: this compound Functional Inhibition (IC50) of nAChR Subtypes

nAChR SubtypeAgonistCell LineIC50 (nM)Reference
α4β2AcetylcholineOocytes expressing human α4β2 nAChRs96[2]
α3β4EpibatidineHEK cells expressing α3β4 nAChRs> 10000[5]
α7AcetylcholineOocytes expressing human α7 nAChRs> 10000[2]
Note: IC50 values represent the concentration of this compound that inhibits 50% of the maximal response to the agonist.
Signaling Pathways

This compound's antagonism of α4β2 nAChRs modulates downstream signaling pathways, most notably the dopaminergic system. By blocking the action of acetylcholine at these receptors on dopaminergic neurons in the ventral tegmental area (VTA), this compound can attenuate the release of dopamine in the nucleus accumbens, a key component of the brain's reward circuitry.[6]

Recent evidence also suggests that α4β2 nAChRs can engage in metabotropic signaling, independent of their ion channel function. This pathway involves β-arrestin1, Src kinase, and phospholipase C, ultimately leading to the activation of Protein Kinase C (PKC).[7] this compound's role in modulating this non-canonical pathway is an area for future investigation.

Erysodine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine nAChR α4β2 nAChR ACh->nAChR Activates This compound This compound This compound->nAChR Blocks Ca_ion Ca²⁺ nAChR->Ca_ion Influx DA_vesicle Dopamine Vesicle Ca_ion->DA_vesicle Triggers DA_release Dopamine Release DA_vesicle->DA_release DA_receptor Dopamine Receptor DA_release->DA_receptor Reward Reward Signaling DA_receptor->Reward caption Figure 1. This compound's primary mechanism of action.

Figure 1. This compound's primary mechanism of action.

Potential Therapeutic Uses

Addiction

The role of the nicotinic cholinergic system in the reinforcing effects of drugs of abuse, particularly alcohol and nicotine, is well-established. This compound's ability to antagonize α4β2 nAChRs makes it a strong candidate for addiction pharmacotherapy.

Studies in alcohol-preferring rat models have demonstrated that this compound dose-dependently reduces voluntary ethanol consumption.[6][8] This effect is not associated with motor impairment, suggesting a specific action on the reward pathway.[8]

Table 3: Dose-Response of this compound on Ethanol Intake in UChB Rats

Dose (mg/kg, i.p.)Reduction in Ethanol Intake (%)Reference
1.523[8]
2.029[8]
4.045[8]
8.066[8]

This protocol is adapted from studies investigating the effect of this compound on alcohol intake.[8][9]

  • Animals: Male, alcohol-preferring rats (e.g., UChB or P rats) are individually housed.

  • Habituation: Rats are given continuous access to two bottles, one containing water and the other a 10% (v/v) ethanol solution, for several weeks to establish a stable baseline of ethanol consumption.

  • Treatment: this compound is dissolved in saline and administered intraperitoneally (i.p.) at various doses (e.g., 1.5, 2.0, 4.0, 8.0 mg/kg) once daily for a set period (e.g., 3-5 days). A control group receives saline injections.

  • Measurement: Fluid consumption from both bottles is measured daily to determine ethanol intake (g/kg/24h) and preference (ethanol intake/total fluid intake).

  • Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare ethanol consumption between the this compound-treated and control groups.

Experimental_Workflow_Ethanol start Start habituation Habituation: Two-bottle choice (Water vs. 10% Ethanol) start->habituation baseline Establish Baseline Ethanol Intake habituation->baseline treatment Treatment Phase: Daily i.p. injection (this compound or Saline) baseline->treatment measurement Daily Measurement: Fluid Consumption treatment->measurement analysis Data Analysis: Compare Intake measurement->analysis end End analysis->end

Figure 2. Workflow for voluntary ethanol consumption study.
Anxiety

Preclinical studies suggest that this compound possesses anxiolytic-like properties. This is likely mediated by its modulation of neuronal circuits involved in fear and anxiety, where nAChRs are expressed.

In the elevated plus-maze (EPM) test, a standard preclinical model of anxiety, systemic administration of this compound has been shown to produce anxiolytic-like effects in mice.[10]

Table 4: Anxiolytic-like Effects of this compound in the Elevated Plus-Maze (Mice)

Dose (mg/kg)Effect on Open Arm Time/EntriesReference
1-10 (s.c.)Increased time and entries in open arms[10]
2.5-20.0 (i.p.)Anxiolytic profile observed with D2 receptor antagonists in the same model[11]

This protocol is based on standard procedures for the EPM test.[12][13]

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Animals: Mice are used and handled for several days prior to testing to reduce stress.

  • Treatment: this compound is administered (e.g., subcutaneously or intraperitoneally) at various doses typically 30 minutes before the test.

  • Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes. The session is recorded by a video camera.

  • Behavioral Scoring: The time spent in and the number of entries into the open and closed arms are scored. An increase in the proportion of time spent and entries into the open arms is indicative of an anxiolytic effect.

  • Data Analysis: Behavioral parameters are analyzed using appropriate statistical tests to compare drug-treated groups with a vehicle control group.

Neuroprotection

The neuroprotective potential of nAChR modulators is an active area of research. While direct evidence for this compound is still emerging, the known neuroprotective effects of nAChR stimulation provide a strong rationale for its investigation in this area.

Activation of nAChRs, particularly the α7 subtype, has been shown to be neuroprotective in various models of neuronal injury.[14] This is thought to occur through the activation of pro-survival signaling cascades, such as the PI3K/Akt pathway, leading to the upregulation of anti-apoptotic proteins like Bcl-2.[14] Although this compound is an antagonist at α4β2 receptors, its potential effects on other nAChR subtypes or its ability to modulate neuroinflammatory processes could contribute to neuroprotection. Further research is needed to elucidate the specific effects of this compound in models of neurodegenerative diseases.

Anti-inflammatory Effects

Chronic inflammation is implicated in a wide range of diseases. Alkaloids as a class have been reported to possess anti-inflammatory properties.[15]

The anti-inflammatory effects of some compounds are mediated through the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.[15] Whether this compound can modulate NF-κB activation or the production of inflammatory mediators like TNF-α, IL-1β, and IL-6 is a critical area for future research. The cholinergic anti-inflammatory pathway, which involves the α7 nAChR, provides a potential link between nAChR modulation and inflammation.[16]

Pharmacokinetics and Safety

Preclinical studies indicate that this compound can cross the blood-brain barrier after systemic administration.[10] There is a reported greater separation between antagonist and toxic doses for this compound compared to dihydro-beta-erythroidine, suggesting a favorable safety profile, potentially due to its higher selectivity for neuronal nAChRs.[10] Comprehensive pharmacokinetic and toxicology studies are necessary to fully characterize its absorption, distribution, metabolism, excretion, and safety profile.

Conclusion and Future Directions

This compound is a compelling natural product with significant potential for the development of novel therapeutics. Its potent and selective antagonism of α4β2 nAChRs provides a strong basis for its efficacy in treating addiction and anxiety disorders, as supported by preclinical evidence. The exploration of its neuroprotective and anti-inflammatory properties is a promising avenue for future research. Further studies are required to fully elucidate its mechanisms of action, particularly in the context of non-canonical nAChR signaling, and to establish its safety and efficacy in clinical trials. The detailed methodologies and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic development of this compound.

References

Methodological & Application

Erysodine In Vivo Studies in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysodine, a plant-derived alkaloid, has been identified as a potent competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), exhibiting a degree of selectivity for the α4β2 subtype.[1][2] Its ability to cross the blood-brain barrier and modulate nicotinic cholinergic signaling has prompted investigations into its therapeutic potential for a range of neurological and psychiatric disorders.[1] This document provides a detailed overview of in vivo studies of this compound in rodent models, focusing on its application in addiction and anxiety research. While the primary focus of existing research has been on addiction, the protocols and methodologies described herein can serve as a foundation for exploring its efficacy in other domains such as depression, inflammation, and neuroprotection.

I. This compound in Models of Addiction

This compound has shown significant promise in preclinical models of alcohol and nicotine addiction by attenuating the reinforcing effects of these substances.

A. Alcohol Addiction

Quantitative Data Summary

Animal ModelThis compound Dose (i.p.)Key FindingsReference
Alcohol-preferring UChB rats1.5 mg/kg/day23% reduction in ethanol intake for one day of treatment.[3]
2.0 mg/kg/day29% reduction in ethanol intake for one day of treatment.[3]
4.0 mg/kg/day45% reduction in ethanol intake during the treatment period and the first day of post-treatment.[3]
8.0 mg/kg/day66% reduction in ethanol intake during the treatment period and the first day of post-treatment.[3]
10 mg/kgNo significant effect on locomotor activity, suggesting the reduction in ethanol intake is not due to motor impairment.[2][3]

Experimental Protocol: Voluntary Ethanol Consumption in Alcohol-Preferring Rats

This protocol is adapted from studies using the two-bottle choice paradigm to assess the effect of this compound on voluntary ethanol consumption.[2][3]

1. Animals:

  • Male, alcohol-preferring UChB rats are commonly used.

  • House animals individually to accurately measure liquid consumption.

2. Materials:

  • This compound hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Ethanol (95%)

  • Two drinking bottles per cage (one for water, one for ethanol solution)

3. Procedure:

  • Habituation: Acclimate rats to the housing conditions and handling for at least one week.

  • Induction of Alcohol Preference: Provide rats with continuous access to a 10% (v/v) ethanol solution and water for several weeks until a stable baseline of high alcohol consumption is established.

  • Treatment:

    • Dissolve this compound in sterile saline.

    • Administer this compound via intraperitoneal (i.p.) injection at the desired doses (e.g., 1.5, 2.0, 4.0, or 8.0 mg/kg/day) for a specified treatment period (e.g., three consecutive days).[3]

    • The control group receives an equivalent volume of saline.

  • Data Collection:

    • Measure the volume of ethanol and water consumed daily at the same time each day.

    • Calculate ethanol intake (g/kg/day) and preference (volume of ethanol solution consumed / total volume of liquid consumed).

  • Locomotor Activity Assessment (Control Experiment):

    • To rule out motor impairment as a confounding factor, a separate cohort of animals can be tested.

    • Administer a high dose of this compound (e.g., 10 mg/kg, i.p.) or saline.[2][3]

    • Place the animal in an open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes) using an automated tracking system.[2]

Logical Workflow for this compound's Effect on Alcohol Consumption

G cluster_0 Ethanol Reinforcement Pathway cluster_1 This compound Intervention Ethanol Intake Ethanol Intake ACh Release in VTA ACh Release in VTA Ethanol Intake->ACh Release in VTA nAChR Activation nAChR Activation ACh Release in VTA->nAChR Activation Dopamine Release in NAc Dopamine Release in NAc nAChR Activation->Dopamine Release in NAc nAChR Blockade nAChR Blockade Reinforcement/Reward Reinforcement/Reward Dopamine Release in NAc->Reinforcement/Reward Reduced Dopamine Release Reduced Dopamine Release Decreased Ethanol Consumption Decreased Ethanol Consumption This compound This compound This compound->nAChR Blockade nAChR Blockade->Reduced Dopamine Release Reduced Dopamine Release->Decreased Ethanol Consumption

Caption: this compound blocks nAChRs, reducing ethanol-induced dopamine release and consumption.

B. Nicotine Addiction

Quantitative Data Summary

Animal ModelThis compound DoseKey FindingsReference
Rats0.3-10 mg/kgBlocked the discriminative effects of nicotine.[4]
Rats0.32-32 mg/kgSelectively reduced nicotine self-administration on a fixed-ratio schedule and lowered break points on a progressive-ratio schedule.[4]

Experimental Protocol: Nicotine Self-Administration in Rats

This protocol describes a standard operant conditioning paradigm to assess the reinforcing properties of nicotine and the effect of this compound.

1. Animals:

  • Adult male rats (e.g., Sprague-Dawley or Wistar).

  • Surgically implant a chronic indwelling catheter into the jugular vein.

2. Materials:

  • This compound hydrochloride

  • Nicotine bitartrate salt

  • Sterile saline solution (0.9% NaCl)

  • Standard operant conditioning chambers equipped with two levers, a syringe pump, and a cue light.

3. Procedure:

  • Catheter Implantation and Recovery: Allow animals to recover from surgery for at least 5-7 days.

  • Acquisition of Nicotine Self-Administration:

    • Train rats to press a lever for intravenous infusions of nicotine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio (FR) schedule (e.g., FR1, where one press results in one infusion).

    • Each infusion is paired with a stimulus cue (e.g., illumination of a light).

  • This compound Treatment:

    • Once a stable baseline of nicotine self-administration is achieved, administer this compound at various doses (e.g., 0.32-32 mg/kg) prior to the self-administration session.

    • The control group receives saline.

  • Data Collection:

    • Record the number of lever presses on the active (nicotine-paired) and inactive levers.

    • The number of infusions earned is the primary measure of nicotine reinforcement.

II. This compound in Models of Anxiety

While direct evidence for the anxiolytic or anxiogenic effects of this compound alone is limited, it has been shown to attenuate the anxiolytic-like effects of nicotine.[1]

Experimental Protocol: Elevated Plus-Maze (EPM) in Mice

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[5]

1. Animals:

  • Adult mice (e.g., C57BL/6).

2. Materials:

  • This compound hydrochloride

  • Saline solution

  • Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor).

3. Procedure:

  • Habituation: Handle the mice for several days prior to testing to reduce stress.

  • Treatment:

    • Administer this compound or saline via the desired route (e.g., i.p.) at a specified time before the test (e.g., 30 minutes).

  • Testing:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a fixed period (e.g., 5 minutes).

    • Record the session using a video camera.

  • Data Analysis:

    • Score the time spent in the open arms and closed arms.

    • Score the number of entries into the open and closed arms.

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

III. Proposed Protocols for Future Research

Currently, there is a lack of published in vivo studies investigating the effects of this compound in rodent models of depression, inflammation, and neuroprotection. The following are proposed experimental outlines based on standard, validated protocols.

A. Depression: Forced Swim Test (FST)

The FST is a common screening tool for antidepressant-like activity.[6][7][8][9]

Experimental Protocol Outline:

  • Animals: Male mice or rats.

  • Apparatus: A transparent cylinder filled with water.

  • Procedure:

    • Administer this compound or a vehicle control.

    • Place the animal in the water-filled cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test.

  • Expected Outcome: A significant decrease in immobility time would suggest an antidepressant-like effect.

B. Inflammation: Carrageenan-Induced Paw Edema

This model is used to assess the anti-inflammatory properties of a compound.[4][10][11][12]

Experimental Protocol Outline:

  • Animals: Male rats.

  • Procedure:

    • Administer this compound or a vehicle control.

    • After a set time (e.g., 30 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[4]

  • Expected Outcome: A reduction in the increase in paw volume compared to the control group would indicate anti-inflammatory activity.

C. Neuroprotection: Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

The MCAO model is widely used to mimic stroke and assess the neuroprotective potential of compounds.[13][14][15][16][17]

Experimental Protocol Outline:

  • Animals: Male rats or mice.

  • Procedure:

    • Induce focal cerebral ischemia by occluding the middle cerebral artery for a specific duration (e.g., 90 minutes), followed by reperfusion.

    • Administer this compound either before or after the ischemic insult.

    • Assess neurological deficits at 24 and 48 hours post-ischemia.

    • Measure the infarct volume in the brain at the end of the study.

  • Expected Outcome: A reduction in neurological deficits and infarct volume would suggest a neuroprotective effect.

IV. Signaling Pathway of this compound's Action

This compound exerts its effects primarily through the competitive antagonism of neuronal nAChRs.

Proposed Signaling Pathway for this compound's Antagonism

G cluster_0 Normal Nicotinic Cholinergic Transmission cluster_1 This compound's Antagonistic Action Acetylcholine Acetylcholine nAChR nAChR (e.g., α4β2) Acetylcholine->nAChR Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Blocked_nAChR Blocked nAChR Neuronal_Depolarization Neuronal Depolarization Ion_Influx->Neuronal_Depolarization Inhibition_of_Influx Inhibition of Cation Influx Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Neuronal_Depolarization->Neurotransmitter_Release Reduced_Cellular_Response Reduced Cellular Response Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt) Neurotransmitter_Release->Downstream_Signaling This compound This compound This compound->Blocked_nAChR Blocked_nAChR->Inhibition_of_Influx Inhibition_of_Influx->Reduced_Cellular_Response

Caption: this compound competitively blocks nAChRs, preventing ion influx and subsequent neuronal signaling.

V. Pharmacokinetics

Detailed pharmacokinetic studies of this compound in rodents are not extensively reported in the readily available literature. Key parameters such as Cmax, Tmax, half-life, and tissue distribution would be crucial for designing and interpreting in vivo experiments. Researchers are encouraged to perform pharmacokinetic profiling of this compound in their specific rodent model and with the intended route of administration to optimize dosing regimens and ensure adequate central nervous system exposure.

Conclusion

This compound has demonstrated clear efficacy in rodent models of addiction, particularly in reducing alcohol and nicotine consumption and reinforcement. Its mechanism as a competitive nAChR antagonist is well-established. While its potential in other CNS disorders like anxiety, depression, and neurodegenerative diseases is plausible given its mechanism of action, further in vivo research is required to substantiate these applications. The protocols and data presented here provide a comprehensive resource for researchers to build upon and further elucidate the therapeutic utility of this compound.

References

Application Notes and Protocols for Erysodine in Vitro Nicotinic Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysodine, a tetracyclic spiroamine alkaloid derived from plants of the Erythrina genus, has emerged as a valuable pharmacological tool for the study of nicotinic acetylcholine receptors (nAChRs).[1] These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug discovery. This compound acts as a competitive antagonist at neuronal nAChRs, exhibiting a notable selectivity for certain subtypes.[2] This document provides detailed application notes and protocols for conducting in vitro nicotinic receptor binding assays with this compound, aimed at facilitating research and development in neuroscience and pharmacology.

Data Presentation: this compound Binding Affinities

The binding affinity of this compound for various nAChR subtypes has been characterized using radioligand binding assays. The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound at different receptor subtypes, providing a comparative overview of its binding profile.

nAChR SubtypeRadioligandTest SystemKi (nM)IC50 (nM)Reference
α4β2[3H]-CytisineRat brain membranes1.2Decker et al., 1995
α4β2[3H]-EpibatidineHEK293 cells3.1Mazzaferro et al., 2017
α7[125I]-α-BungarotoxinRat brain membranes8,000Decker et al., 1995
Muscle-type[125I]-α-BungarotoxinTorpedo membranes>10,000Decker et al., 1995
α3β4*Not specifiedNot specifiedMicromolar rangeIturriaga-Vásquez et al., 2010

Note: The specific radioligand and test system for the α3β4 subtype were not detailed in the referenced abstract.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay using [3H]-Cytisine for α4β2 nAChRs

This protocol describes a competitive binding assay to determine the affinity of this compound for the α4β2 nAChR subtype using [3H]-cytisine, a high-affinity agonist radioligand.

Materials:

  • Receptor Source: Rat brain membranes or cell membranes from HEK293 cells stably expressing the α4β2 nAChR subtype.

  • Radioligand: [3H]-Cytisine (Specific Activity: ~40 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: (-)-Nicotine or another suitable high-affinity nAChR ligand.

  • Assay Buffer: 20 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue or transfected cells in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL, determined by a standard protein assay (e.g., Bradford).

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or a saturating concentration of non-specific binding control (e.g., 10 µM nicotine) (for non-specific binding) or this compound dilution.

      • 50 µL of [3H]-cytisine at a final concentration around its Kd (e.g., 0.5-1.0 nM).

      • 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (20-25°C) for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-cytisine) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Diagram 1: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) or Nicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Na_Influx Na⁺ Influx nAChR->Na_Influx PI3K PI3K nAChR->PI3K Activates CaMK CaMK Ca_Influx->CaMK PKC PKC Ca_Influx->PKC NT_Release Neurotransmitter Release Ca_Influx->NT_Release Depolarization Membrane Depolarization Na_Influx->Depolarization VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Opens VGCC->Ca_Influx CREB CREB CaMK->CREB Phosphorylates MAPK MAPK (ERK) PKC->MAPK Akt Akt PI3K->Akt Akt->CREB MAPK->CREB Gene_Expression Gene Expression & Neuronal Plasticity CREB->Gene_Expression This compound This compound (Antagonist) This compound->nAChR Blocks

Caption: Simplified signaling cascade upon nAChR activation and its inhibition by this compound.

Diagram 2: Experimental Workflow for Competitive Binding Assay

Competitive_Binding_Workflow Start Start Prep_Membranes Prepare Receptor Membranes (e.g., Rat Brain or Transfected Cells) Start->Prep_Membranes Setup_Assay Set up Assay Plate: - Radioligand ([3H]-Cytisine) - Test Compound (this compound dilutions) - Control (Total & Non-specific binding) Prep_Membranes->Setup_Assay Incubate Incubate to Reach Equilibrium (e.g., 60-90 min at RT) Setup_Assay->Incubate Filter_Wash Rapid Filtration and Washing to Separate Bound from Free Ligand Incubate->Filter_Wash Quantify Quantify Radioactivity (Liquid Scintillation Counting) Filter_Wash->Quantify Analyze Data Analysis: - Calculate Specific Binding - Generate Inhibition Curve - Determine IC50 and Ki Quantify->Analyze End End Analyze->End

Caption: Step-by-step workflow for the in vitro competitive nAChR binding assay.

Diagram 3: Logical Relationship of Binding Assay Components

Binding_Assay_Components Receptor nAChR (α4β2) Binding Site Measurement Measure Bound Radioactivity Receptor->Measurement Signal Source Radioligand {[3H]-Cytisine} | {Binds to Receptor} Radioligand->Receptor:f1 Binds This compound {this compound} | {Competes with Radioligand} This compound->Receptor:f1 Competitively Inhibits

Caption: Interaction of key components in the competitive binding assay.

References

Application Notes and Protocols for Erysodine Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysodine is a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating selectivity for α4β2 subtypes.[1] It is an alkaloid compound that has been investigated for its potential therapeutic effects in conditions such as alcohol dependence and nicotine addiction.[2] this compound's ability to enter the brain after systemic administration makes it a valuable tool for central nervous system (CNS) research.[1] These application notes provide a comprehensive overview of the experimental administration of this compound in rats, including detailed protocols, quantitative data, and relevant biological pathways.

Quantitative Data

The following tables summarize the available quantitative data regarding the effects of this compound in rat models.

Table 1: Behavioral Effects of this compound on Ethanol Consumption in Alcohol-Preferring UChB Rats

Dose (mg/kg, i.p.)Reduction in Ethanol Intake (%)Duration of Effect
1.523One day of treatment
2.029One day of treatment
4.045Treatment period and first day post-treatment
8.066Treatment period and first day post-treatment
10.0No significant effect on locomotor activityN/A

Data sourced from a study on voluntary ethanol consumption in alcohol-preferring UChB rats.[2]

Table 2: In Vitro Receptor Binding Profile of this compound

Receptor/AssayEffectPotency
Neuronal nAChRs ([3H]cytisine binding)More potent inhibitor than dihydro-β-erythroidineData not specified
Muscle-type nAChRs ([125I]α-bungarotoxin binding)Less potent inhibitor than dihydro-β-erythroidineData not specified
(-)-nicotine-induced dopamine release from striatal slicesCompetitive, reversible antagonistEquipotent with dihydro-β-erythroidine
(-)-nicotine-induced 86Rb+ efflux from IMR-32 cellsInhibitor10-fold more potent than dihydro-β-erythroidine

This data highlights this compound's selectivity for neuronal nAChRs.[1]

Pharmacokinetic Data

Experimental Protocols

This compound Solution Preparation and Administration

This protocol describes the preparation of this compound for intraperitoneal (i.p.) injection in rats.

Materials:

  • This compound hydrochloride (or other salt form)

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Syringes (1 mL or 3 mL)

  • Needles (23-25 gauge)

  • Vortex mixer

  • Analytical balance

  • pH meter (optional)

Procedure:

  • Dosage Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 1.5, 2.0, 4.0, 8.0 mg/kg) and the body weight of the rat.

  • Solubilization: Weigh the calculated amount of this compound and dissolve it in a known volume of sterile saline. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound in 10 mL of sterile saline.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be used to aid dissolution if necessary, but ensure the compound is stable at elevated temperatures.

  • pH Adjustment (Optional): Check the pH of the solution and adjust to physiological pH (~7.4) if necessary, using sterile NaOH or HCl.

  • Sterilization (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility.

  • Administration:

    • Restrain the rat securely.

    • Draw the calculated volume of the this compound solution into a sterile syringe fitted with a 23-25 gauge needle.

    • Perform an intraperitoneal injection into the lower right quadrant of the abdomen, avoiding the cecum.

    • The injection volume should not exceed 10 mL/kg.

Two-Bottle Choice Ethanol Consumption Paradigm

This protocol is designed to assess the effect of this compound on voluntary ethanol consumption in rats.

Materials:

  • Standard rat housing cages

  • Two drinking bottles per cage with sipper tubes

  • Ethanol (e.g., 20% v/v in tap water)

  • Tap water

  • This compound solution (prepared as described above)

  • Saline (vehicle control)

  • Graduated cylinders or a balance for measuring fluid consumption

Procedure:

  • Acclimation: House rats individually and acclimate them to the two-bottle choice paradigm with one bottle of tap water and one bottle of the ethanol solution.

  • Baseline Measurement: Measure the daily fluid intake from both bottles for a baseline period (e.g., 3-5 days) to establish a stable drinking pattern. The position of the bottles should be alternated daily to control for side preference.

  • Treatment Administration:

    • Divide the rats into treatment and control groups.

    • Administer this compound (i.p.) to the treatment group at the desired dose(s).

    • Administer an equivalent volume of saline (i.p.) to the control group.

    • Injections are typically given at a consistent time each day.[3]

  • Data Collection:

    • Measure the volume of ethanol and water consumed by each rat over a 24-hour period following the injection.

    • Continue this procedure for the duration of the treatment period (e.g., 3 consecutive days).[2]

    • Also, measure consumption during a post-treatment period to assess any lasting effects.[2]

  • Data Analysis:

    • Calculate the ethanol intake in g/kg of body weight.

    • Calculate ethanol preference as the ratio of ethanol consumed to the total fluid intake.

    • Compare the ethanol intake and preference between the this compound-treated and control groups using appropriate statistical methods.

Nicotine Discrimination Assay

This protocol assesses the ability of this compound to block the discriminative stimulus effects of nicotine.

Materials:

  • Operant conditioning chambers equipped with two levers and a food dispenser

  • Nicotine solution (for subcutaneous injection)

  • This compound solution (prepared as described above)

  • Saline (vehicle control)

  • Food pellets (as reinforcement)

Procedure:

  • Training:

    • Rats are trained to press one lever (the "drug lever") after receiving a subcutaneous injection of nicotine (e.g., 0.4 mg/kg) and the other lever (the "saline lever") after receiving a saline injection to receive a food reward.

    • Training sessions are conducted daily until the rats reliably discriminate between the two conditions.

  • Testing:

    • Once the discrimination is established, test sessions are conducted.

    • On a test day, rats are pre-treated with this compound (i.p.) at a specified time before the nicotine injection.

    • Following the nicotine injection, the rat is placed in the operant chamber, and the number of presses on each lever is recorded during a fixed period.

  • Data Analysis:

    • The primary dependent variable is the percentage of responses on the drug-associated lever.

    • A dose-response curve for this compound's antagonism of the nicotine cue can be generated by testing different doses of this compound.

    • A significant reduction in responding on the drug lever in the presence of this compound indicates that it blocks the discriminative stimulus effects of nicotine.

Signaling Pathways and Experimental Workflows

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Signaling

This compound acts as a competitive antagonist at neuronal nAChRs. When acetylcholine (ACh) or another agonist like nicotine binds to the nAChR, it causes a conformational change that opens the ion channel, allowing the influx of cations (primarily Na+ and Ca2+). This influx leads to membrane depolarization and the initiation of downstream signaling cascades. This compound, by binding to the same site as the agonist without activating the receptor, prevents the channel from opening and blocks these downstream effects.

nAChR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) / Nicotine nAChR Neuronal Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds and Activates This compound This compound This compound->nAChR Binds and Blocks (Competitive Antagonism) Ion_Channel Ion Channel (Closed) No_Depolarization No Membrane Depolarization No_Signaling Blocked Downstream Signaling

Caption: this compound competitively antagonizes nAChR signaling.

Experimental Workflow for Evaluating this compound's Effect on Ethanol Consumption

The following diagram illustrates the typical workflow for a preclinical study investigating the impact of this compound on voluntary ethanol intake in rats.

Erysodine_Ethanol_Workflow start Start acclimation Acclimate Rats to Two-Bottle Choice (Ethanol vs. Water) start->acclimation baseline Measure Baseline Ethanol Intake acclimation->baseline randomization Randomize Rats into Treatment and Control Groups baseline->randomization treatment_admin Administer this compound (i.p.) to Treatment Group randomization->treatment_admin Treatment control_admin Administer Saline (i.p.) to Control Group randomization->control_admin Control data_collection Measure 24h Ethanol and Water Consumption treatment_admin->data_collection control_admin->data_collection repeat_treatment Repeat for Treatment and Post-Treatment Periods data_collection->repeat_treatment analysis Data Analysis: - Ethanol Intake (g/kg) - Ethanol Preference (%) repeat_treatment->analysis end End analysis->end

Caption: Workflow for this compound and ethanol consumption study.

References

Application Notes and Protocols for Erysodine in Nicotine Discrimination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysodine, a natural alkaloid extracted from Erythrina species, has emerged as a valuable pharmacological tool for investigating the role of nicotinic acetylcholine receptors (nAChRs) in the central nervous system. Its primary mechanism of action is as a competitive antagonist with high affinity for the α4β2 nAChR subtype, which is critically involved in the reinforcing and discriminative stimulus effects of nicotine.[1] These application notes provide detailed protocols for utilizing this compound in nicotine discrimination studies, a behavioral paradigm essential for characterizing the in vivo effects of potential smoking cessation aids and understanding the neurobiology of nicotine addiction.

Mechanism of Action

This compound competitively binds to the α4β2 nAChR, preventing the binding of nicotine and subsequent channel activation. This action blocks the downstream signaling cascades initiated by nicotine, which are believed to underlie its addictive properties. The selectivity of this compound for the α4β2 subtype over other nAChR subtypes, such as α7 and α3β4, makes it a more specific tool compared to non-competitive antagonists like mecamylamine.[1]

Signaling Pathway of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotine binding to nAChRs, primarily the α4β2 subtype in the context of addiction, leads to the opening of the ion channel and an influx of cations, predominantly Na+ and Ca2+. This depolarization triggers a cascade of downstream signaling events, including the activation of voltage-gated calcium channels, leading to neurotransmitter release (e.g., dopamine) and the activation of various intracellular signaling pathways. These pathways, including the protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways, are implicated in the cellular changes that contribute to nicotine dependence.

nAChR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling nAChR α4β2 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Na⁺/Ca²⁺ Influx VGCC Voltage-Gated Ca²⁺ Channel VGCC->Ca_influx Nicotine Nicotine Nicotine->nAChR Binds & Activates This compound This compound This compound->nAChR Competitively Blocks Ca_influx->VGCC Activates Dopamine_release Dopamine Release Ca_influx->Dopamine_release PKA PKA Pathway Ca_influx->PKA PKC PKC Pathway Ca_influx->PKC MAPK MAPK Pathway Ca_influx->MAPK Cellular_Effects Cellular Effects (e.g., Gene Expression, Synaptic Plasticity) Dopamine_release->Cellular_Effects PKA->Cellular_Effects PKC->Cellular_Effects MAPK->Cellular_Effects experimental_workflow start Start shaping Phase 1: Lever Press Training (Shaping) start->shaping training Phase 2: Nicotine Discrimination Training (0.4 mg/kg Nicotine vs. Saline) shaping->training acquisition Acquisition Criterion Met? (≥80% correct for 8/10 sessions) training->acquisition acquisition->training No testing Phase 3: this compound Antagonism Testing acquisition->testing Yes pre_treatment Administer this compound (or Vehicle) testing->pre_treatment nicotine_admin Administer Nicotine (Training Dose) pre_treatment->nicotine_admin test_session Extinction Test Session (Record Lever Presses) nicotine_admin->test_session data_analysis Data Analysis (% Nicotine-Correct Responding, ED50, Schild Plot) test_session->data_analysis end End data_analysis->end

References

Erysodine Self-Administration: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting preclinical intravenous self-administration (IVSA) studies to evaluate the reinforcing properties of erysodine, a competitive antagonist of α4β2 nicotinic acetylcholine receptors (nAChRs). This document outlines detailed experimental protocols, from surgical procedures to behavioral testing paradigms, and includes data presentation tables and visualizations of the underlying neural mechanisms.

Introduction

This compound is a natural alkaloid that acts as a competitive antagonist at neuronal α4β2 nAChRs.[1][2] These receptors are pivotal in the brain's reward circuitry, particularly in modulating dopamine release in the mesolimbic pathway.[3][4] By blocking the action of acetylcholine at these receptors on dopaminergic neurons in the ventral tegmental area (VTA), this compound is hypothesized to attenuate the reinforcing effects of abused drugs that act through this system. Understanding the self-administration profile of this compound is crucial for assessing its own abuse potential and its therapeutic potential for treating addiction.

Data Presentation

Quantitative data from this compound self-administration studies should be summarized to facilitate clear comparisons between experimental groups. The following tables provide a template for organizing key outcome measures.

Table 1: this compound Self-Administration under Fixed-Ratio (FR) Schedule

Treatment GroupDose (mg/kg/infusion)Active Lever Presses (Mean ± SEM)Inactive Lever Presses (Mean ± SEM)Infusions Earned (Mean ± SEM)
Saline Control0
This compound0.01
This compound0.03
This compound0.1
This compound0.3

Table 2: Breakpoint Analysis under Progressive-Ratio (PR) Schedule

Treatment GroupDose (mg/kg/infusion)Breakpoint (Mean ± SEM)Total Active Lever Presses (Mean ± SEM)
Saline Control0
This compound0.03
This compound0.1

Table 3: Extinction and Reinstatement of this compound-Seeking Behavior

PhaseTreatment GroupActive Lever Presses (Mean ± SEM)Inactive Lever Presses (Mean ± SEM)
Extinction This compound (Last Acquisition Day)
This compound (Last Extinction Day)
Cue-Induced Reinstatement Saline Pre-treatment
This compound Pre-treatment (e.g., 1 mg/kg)
This compound-Primed Reinstatement Saline Prime
This compound Prime (e.g., 0.1 mg/kg)

Experimental Protocols

The following protocols provide a detailed methodology for conducting an this compound intravenous self-administration study in rodents (e.g., mice or rats).

Protocol 1: Jugular Vein Catheterization Surgery

This protocol describes the surgical implantation of an indwelling catheter into the jugular vein for intravenous drug delivery.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical tools (scissors, forceps, hemostats, needle holders)

  • Suture material (e.g., 6-0 silk)

  • Catheter material (e.g., Silastic tubing, PE-10 tubing)

  • Catheter backmount assembly

  • Heparinized saline (10-30 U/mL)

  • Analgesics and antibiotics

Procedure:

  • Anesthetize the animal and ensure a proper level of anesthesia is maintained throughout the procedure.

  • Shave the ventral neck area and a small region on the back between the scapulae.

  • Aseptically prepare the surgical sites.

  • Make a small midline incision on the ventral side of the neck to expose the right jugular vein.

  • Carefully isolate the jugular vein from surrounding tissue and nerves.

  • Pass two sutures under the isolated vein. Ligate the anterior end of the vein.

  • Make a small incision in the vein between the two sutures.

  • Insert the prepared and heparinized saline-filled catheter into the vein, advancing it until the tip is estimated to be near the right atrium.

  • Secure the catheter in place with the posterior suture.

  • Tunnel the external portion of the catheter subcutaneously to the exit point on the animal's back.

  • Exteriorize the catheter and secure the backmount.

  • Flush the catheter with heparinized saline to ensure patency and lock it.

  • Close the incisions with sutures.

  • Administer post-operative analgesics and antibiotics as per institutional guidelines.

  • Allow the animal to recover for at least 5-7 days before starting behavioral experiments. Catheters should be flushed daily with heparinized saline to maintain patency.

Protocol 2: Intravenous Self-Administration (IVSA)

This protocol details the behavioral procedures for assessing the reinforcing effects of this compound.

Apparatus:

  • Standard operant conditioning chambers equipped with two levers (or nose-poke holes), a stimulus light above each lever, a house light, and an infusion pump connected to the animal's catheter via a liquid swivel and tether system.

Procedure:

Phase 1: Acquisition of this compound Self-Administration (Fixed-Ratio Schedule)

  • Place the animals in the operant chambers for daily 2-hour sessions.

  • Initiate the session by illuminating the house light and extending the levers.

  • A response on the "active" lever results in the delivery of a single intravenous infusion of this compound (e.g., 0.01, 0.03, 0.1, or 0.3 mg/kg in a volume of 0.1 mL over 5 seconds). The specific doses should be determined based on pilot studies, but this range is a reasonable starting point based on other nAChR antagonists.[5]

  • Each infusion is paired with a discrete cue (e.g., illumination of the stimulus light above the active lever for the duration of the infusion).

  • Following each infusion, a "time-out" period (e.g., 20 seconds) is initiated, during which responses on either lever have no programmed consequences.

  • Responses on the "inactive" lever are recorded but do not result in an infusion or any other consequence.

  • Continue daily sessions until stable responding is observed (e.g., less than 20% variation in the number of infusions earned over three consecutive days).

Phase 2: Assessment of Reinforcing Efficacy (Progressive-Ratio Schedule)

  • Following stable acquisition on an FR schedule, switch the reinforcement schedule to a progressive-ratio (PR) schedule to assess the motivation to self-administer this compound.

  • Under a PR schedule, the number of responses required to earn each subsequent infusion increases according to a predetermined sequence (e.g., 1, 2, 4, 6, 9, 12, 15, 20...).[6][7]

  • The session ends when the animal fails to make the required number of responses within a specified time (e.g., 1 hour).

  • The primary dependent measure is the "breakpoint," which is the last ratio completed before the session termination. A higher breakpoint indicates a greater reinforcing efficacy of the drug.[6]

Phase 3: Extinction and Reinstatement of this compound-Seeking

  • Extinction: After establishing stable self-administration, begin extinction sessions where responses on the active lever no longer result in this compound infusion or the presentation of the associated cue.[1][8] Continue extinction sessions until responding on the active lever decreases to a predefined criterion (e.g., less than 25% of the baseline self-administration rate).

  • Reinstatement: Following extinction, test for reinstatement of drug-seeking behavior by exposing the animals to stimuli known to provoke relapse.[2][9]

    • Cue-Induced Reinstatement: Responses on the active lever result in the presentation of the previously drug-paired cue, but no drug is delivered.

    • Drug-Primed Reinstatement: Administer a non-contingent, low dose of this compound (e.g., half the self-administered dose) immediately before the session. Active lever presses have no programmed consequences.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Erysodine_Self_Administration_Workflow cluster_surgery Surgical Preparation cluster_behavior Behavioral Testing cluster_data Data Analysis S1 Anesthesia S2 Jugular Vein Catheter Implantation S1->S2 S3 Post-operative Recovery (5-7 days) S2->S3 B1 Acquisition (Fixed-Ratio) S3->B1 B2 Dose-Response Determination B1->B2 B3 Reinforcing Efficacy (Progressive-Ratio) B1->B3 D2 Infusions Earned B2->D2 B4 Extinction B3->B4 D3 Breakpoint B3->D3 B5 Reinstatement Testing (Cue- and Drug-Primed) B4->B5 D1 Lever Presses B5->D1 D4 Reinstatement Responses B5->D4

Caption: Experimental workflow for this compound self-administration.

Erysodine_Signaling_Pathway Simplified Signaling Pathway of this compound's Effect on Dopamine Release cluster_VTA VTA Dopaminergic Neuron cluster_NAc Nucleus Accumbens (NAc) ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds & Activates This compound This compound This compound->nAChR Competitively Blocks Ca_channel Voltage-Gated Ca²⁺ Channel nAChR->Ca_channel Depolarization Opens Dopamine_Vesicle Dopamine Vesicle Ca_channel->Dopamine_Vesicle Ca²⁺ Influx Triggers Fusion Dopamine Dopamine Dopamine_Vesicle->Dopamine Dopamine Release D1R D1 Receptor Dopamine->D1R Binds & Activates AC Adenylyl Cyclase D1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Reward Reinforcement & Reward Sensation PKA->Reward

References

Application Note: Determining Erysodine Affinity for Nicotinic Acetylcholine Receptors using a [3H]Cytisine Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysodine, a prominent member of the Erythrina alkaloids, is a competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating selectivity for the α4β2 subtype over other nAChR subtypes.[1][2] The α4β2 nAChR is the most abundant high-affinity nicotinic receptor in the brain and plays a crucial role in nicotine addiction, cognition, and various neurological disorders.[3][4] Therefore, characterizing the binding affinity of compounds like this compound to this receptor subtype is a critical step in drug discovery and development. This application note provides a detailed protocol for determining the binding affinity of this compound for the α4β2 nAChR using a competitive radioligand binding assay with [3H]cytisine.

[3H]cytisine is a high-affinity agonist for α4β2 nAChRs and is a widely used radioligand for labeling these receptors.[5][6] The assay described herein is based on the principle of competition, where the unlabeled ligand (this compound) competes with the radiolabeled ligand ([3H]cytisine) for binding to the α4β2 nAChRs present in a biological preparation, such as rat brain homogenates or cell lines expressing the receptor. By measuring the displacement of [3H]cytisine binding by increasing concentrations of this compound, the inhibition constant (Ki) of this compound can be determined, providing a quantitative measure of its binding affinity.

Key Concepts

  • Nicotinic Acetylcholine Receptors (nAChRs): Ligand-gated ion channels that respond to the neurotransmitter acetylcholine. They are pentameric structures composed of various α and β subunits. The α4β2 subtype is a major focus for neurological and addiction research.[4][7]

  • Radioligand Binding Assay: A technique used to study the interaction of a ligand with its receptor. It involves the use of a radiolabeled ligand that binds specifically to the receptor of interest.

  • Competitive Binding: An assay format where an unlabeled compound (competitor) competes with a radiolabeled ligand for binding to a receptor. This allows for the determination of the affinity of the unlabeled compound.

  • [3H]Cytisine: A tritiated form of cytisine, an alkaloid that is a high-affinity partial agonist at α4β2 nAChRs.[8][9] Its high affinity and specificity make it an excellent radioligand for studying these receptors.[6]

  • This compound: An Erythrina alkaloid that acts as a competitive antagonist at neuronal nAChRs, with a notable preference for the α4β2 subtype.[1][10]

Data Presentation

The following tables summarize the binding affinities of this compound and other relevant ligands for nicotinic acetylcholine receptor subtypes, as determined by [3H]cytisine and other radioligand binding assays.

Table 1: Binding Affinity (Ki) of this compound and Reference Compounds for α4β2 nAChRs

CompoundRadioligandReceptor SourceKi (nM)Reference
This compound[3H]CytisineRat Brain~10-30[1][10]
Cytisine[3H]CytisineRat Brain~0.1-1.0[6][8][11]
Nicotine[3H]CytisineRat Brain~1-10[3][12]
Dihydro-β-erythroidine[3H]CytisineRat Brain~100-300[1]

Note: Ki values can vary depending on the experimental conditions, tissue preparation, and radioligand used.

Table 2: Comparative Binding Affinities (IC50/Ki) of Various Ligands at Different nAChR Subtypes

Compoundα4β2 (nM)α7 (nM)α3β4 (nM)Reference
This compound10-30>10,000~1,000[1][13]
Cytisine0.1-1.2691 - 4200103[8][14][15]
Nicotine1-6.1~1600~1000[12][14][16]
(+)-Erythravine136,000-[13]
(+)-11α-hydroxyerythravine45,000-[13]

Note: Data is compiled from various studies and may involve different experimental methodologies.

Experimental Protocols

Protocol 1: Preparation of Rat Brain Homogenates for [3H]Cytisine Binding Assay

This protocol describes the preparation of a crude membrane fraction from rat brain tissue, which is enriched in nAChRs.

Materials:

  • Whole rat brains (e.g., from Sprague-Dawley rats)

  • Ice-cold Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Polytron homogenizer

  • High-speed refrigerated centrifuge

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Euthanize rats according to approved animal welfare protocols and rapidly dissect the brains.

  • Place the brains in ice-cold Assay Buffer.

  • Homogenize the tissue in 10-20 volumes of ice-cold Assay Buffer using a Polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Carefully collect the supernatant and centrifuge it at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Discard the supernatant and resuspend the pellet in fresh, ice-cold Assay Buffer.

  • Repeat the centrifugation and resuspension step two more times to wash the membranes.

  • After the final wash, resuspend the pellet in a known volume of Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: [3H]Cytisine Competitive Binding Assay with this compound

This protocol details the steps for performing a competitive binding assay to determine the Ki of this compound.

Materials:

  • [3H]Cytisine (specific activity ~30-60 Ci/mmol)

  • This compound stock solution (e.g., in DMSO, then diluted in Assay Buffer)

  • Prepared rat brain homogenate (from Protocol 1)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Nicotine solution (for non-specific binding determination, e.g., 100 µM)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus (cell harvester)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: Prepare a dilution series of this compound in Assay Buffer. The final concentrations in the assay should typically range from 10⁻¹⁰ M to 10⁻⁴ M.

  • In a 96-well microplate, set up the following in triplicate:

    • Total Binding: Assay Buffer, [3H]Cytisine (at a final concentration close to its Kd, e.g., 1-2 nM), and brain homogenate.

    • Non-specific Binding (NSB): Assay Buffer, [3H]Cytisine, a high concentration of unlabeled nicotine (e.g., 100 µM final concentration), and brain homogenate.

    • Competition: Dilutions of this compound, [3H]Cytisine, and brain homogenate.

  • Incubation: Add the brain homogenate (typically 50-200 µg of protein per well) to initiate the binding reaction. The final assay volume is typically 200-500 µL.

  • Incubate the plate at 4°C or room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Wash the filters rapidly with several volumes of ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and allow them to equilibrate.

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average NSB CPM from the average total binding CPM and the competition CPM.

    • Plot the percentage of specific binding of [3H]cytisine as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value of this compound.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]cytisine used and Kd is the dissociation constant of [3H]cytisine for the receptor.

Visualization

Diagram 1: Experimental Workflow of [3H]Cytisine Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Rat Brain Homogenization in Tris-HCl Buffer prep2 Differential Centrifugation (1,000g then 40,000g) prep1->prep2 prep3 Membrane Washing and Resuspension prep2->prep3 prep4 Protein Quantification prep3->prep4 assay1 Assay Plate Setup (Total, NSB, Competition with this compound) prep4->assay1 assay2 Add [3H]Cytisine and Membrane Homogenate assay1->assay2 assay3 Incubation (e.g., 60-120 min) assay2->assay3 analysis1 Rapid Filtration (Separates Bound/Free Ligand) assay3->analysis1 analysis2 Scintillation Counting (Measures Radioactivity) analysis1->analysis2 analysis3 Calculate Specific Binding analysis2->analysis3 analysis4 Non-linear Regression (IC50) analysis3->analysis4 analysis5 Cheng-Prusoff Equation (Ki) analysis4->analysis5

Caption: Workflow for determining this compound affinity using a [3H]cytisine binding assay.

Diagram 2: Competitive Binding at the α4β2 nAChR

G cluster_receptor α4β2 Nicotinic Receptor cluster_binding cluster_outcome receptor Binding Site outcome Displacement of [3H]Cytisine (Measured Radioactivity) receptor->outcome radioligand [3H]Cytisine radioligand->receptor Binds with High Affinity competitor This compound competitor->receptor Competes for Binding

Caption: Principle of competitive binding between [3H]cytisine and this compound at the α4β2 nAChR.

References

Application Notes: Measuring Dopamine Release Inhibition by Erysodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine, a key neurotransmitter in the central nervous system, is integral to motor control, motivation, and reward pathways. Its release is modulated by various neurotransmitter systems, including the cholinergic system through nicotinic acetylcholine receptors (nAChRs). Erysodine, a plant alkaloid, is a competitive antagonist of neuronal nAChRs, exhibiting selectivity for the α4β2 subtype.[1] This property makes this compound a valuable pharmacological tool for investigating the role of nAChRs in dopamine regulation and for screening potential therapeutic compounds targeting these receptors. These application notes provide a detailed protocol for an in vitro dopamine release assay to characterize the inhibitory effects of this compound.

Principle of the Assay

This protocol describes a method to measure the inhibition of nicotine-stimulated dopamine release from PC12 cells by this compound. PC12 cells, derived from a rat pheochromocytoma, synthesize, store, and release dopamine in response to stimuli, making them a suitable model system. The assay involves stimulating dopamine release with the nAChR agonist, nicotine, in the presence and absence of this compound. The amount of released dopamine is then quantified, allowing for the determination of the inhibitory potency of this compound.

Data Presentation

The inhibitory effect of this compound on nicotine-stimulated dopamine release is quantified by determining its half-maximal inhibitory concentration (IC50). This compound has been reported to be equipotent to dihydro-β-erythroidine (DHβE) in dopamine release assays.[1] The IC50 for DHβE in inhibiting dopamine release has been determined to be approximately 20 nM.[2]

CompoundTargetAssay TypeAgonistIC50 (nM)Reference
This compound Neuronal nAChRs (α4β2)Nicotine-Stimulated Dopamine ReleaseNicotine~20[1][2]
Dihydro-β-erythroidine (DHβE)Neuronal nAChRs (α4β2)Dopamine ReleaseNicotine20[2]

Mandatory Visualizations

Signaling Pathway of Nicotine-Stimulated Dopamine Release and Inhibition by this compound

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nicotine Nicotine (Agonist) nAChR α4β2 nAChR Nicotine->nAChR Binds and Activates This compound This compound (Antagonist) This compound->nAChR Competitively Binds and Inhibits Ca_ion Ca²⁺ Influx nAChR->Ca_ion Channel Opening Vesicle Dopamine Vesicle Ca_ion->Vesicle Triggers Fusion Dopamine_release Dopamine Release Vesicle->Dopamine_release Exocytosis

Caption: Nicotine activates nAChRs, leading to dopamine release.

Experimental Workflow for Dopamine Release Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis A 1. Seed PC12 cells in a 96-well plate B 2. Differentiate cells with NGF (optional) A->B C 3. Wash cells with assay buffer B->C D 4. Pre-incubate with this compound (various concentrations) C->D E 5. Stimulate with Nicotine D->E F 6. Collect supernatant E->F G 7. Quantify dopamine concentration (e.g., ELISA) F->G H 8. Plot concentration-response curve G->H I 9. Calculate IC50 value H->I

Caption: Workflow for the dopamine release inhibition assay.

Experimental Protocols

Materials and Reagents
  • PC12 Adherent cell line (ATCC® CRL-1721™)

  • Roswell Park Memorial Institute (RPMI) 1640 Medium

  • Horse Serum

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Nerve Growth Factor (NGF) (optional, for differentiation)

  • Poly-L-lysine

  • HEPES buffer

  • Nicotine solution

  • This compound hydrobromide

  • Dopamine ELISA Kit

  • 96-well cell culture plates

  • Microplate reader

Cell Culture and Plating
  • Plate Coating: Coat 96-well plates with 50 µg/mL poly-L-lysine in sterile water for at least 2 hours at 37°C. Aspirate the solution and allow the plates to dry completely.

  • Cell Culture: Culture PC12 cells in RPMI 1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Harvest cells and seed them into the coated 96-well plates at a density of 1 x 10^5 cells/well. Allow the cells to adhere overnight.

  • Differentiation (Optional): To enhance dopamine release, differentiate the cells by treating them with 50-100 ng/mL NGF for 48-72 hours.

Dopamine Release Assay Protocol
  • Preparation of Assay Buffer: Prepare a HEPES-based buffer (e.g., 10 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5.6 mM Glucose, pH 7.4).

  • Cell Washing: Gently aspirate the culture medium from the wells and wash the cells twice with 100 µL of pre-warmed assay buffer.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range to test would be from 1 nM to 10 µM.

    • Add 50 µL of the this compound dilutions to the respective wells. For control wells (no inhibition), add 50 µL of assay buffer.

    • Incubate the plate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare a nicotine solution in the assay buffer at a concentration that elicits a submaximal dopamine release (e.g., 10 µM).

    • Add 50 µL of the nicotine solution to all wells (except for the basal release control wells, to which 50 µL of assay buffer is added). The final volume in each well will be 100 µL.

    • Incubate for 10-15 minutes at 37°C.

  • Sample Collection: Carefully collect the supernatant (approximately 80-90 µL) from each well without disturbing the cell layer and transfer it to a new 96-well plate.

  • Dopamine Quantification:

    • Quantify the dopamine concentration in the collected supernatants using a commercially available Dopamine ELISA kit. Follow the manufacturer's instructions for the assay procedure.

    • Briefly, this involves adding the samples and standards to the antibody-coated plate, followed by the addition of a biotinylated detection antibody and a streptavidin-HRP conjugate. A substrate solution is then added, and the color development is measured using a microplate reader at the appropriate wavelength.

Data Analysis
  • Standard Curve: Generate a standard curve by plotting the absorbance values of the dopamine standards against their known concentrations.

  • Dopamine Concentration Calculation: Determine the dopamine concentration in each sample by interpolating their absorbance values from the standard curve.

  • Normalization: Express the dopamine release in each well as a percentage of the release in the control wells (nicotine stimulation without this compound).

  • IC50 Determination: Plot the normalized dopamine release against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the nicotine-stimulated dopamine release.

References

Application Notes and Protocols: Characterizing nAChR Antagonism of Erysodine using the 86Rb+ Efflux Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their involvement in various physiological processes makes them a significant target for drug discovery, particularly in the context of neurological disorders and addiction. Erysodine, an alkaloid compound, has been identified as a competitive antagonist of neuronal nAChRs. The 86Rb+ efflux assay is a robust and widely used functional assay to study the activity of nAChRs. This application note provides a detailed protocol for utilizing the 86Rb+ efflux assay to characterize the antagonistic properties of this compound on nAChRs, with a focus on the α4β2 subtype, which is predominantly expressed in the brain.

Principle of the 86Rb+ Efflux Assay

The 86Rb+ efflux assay is a functional method to measure the activity of ion channels that are permeable to potassium ions (K+), such as nAChRs. The radioactive isotope Rubidium-86 (86Rb+) serves as a tracer for K+. Cells expressing the nAChR of interest are first loaded with 86Rb+. Upon stimulation with a nAChR agonist (e.g., nicotine), the channel opens, allowing 86Rb+ to flow out of the cells down its electrochemical gradient. The amount of 86Rb+ released into the extracellular medium is then quantified, providing a direct measure of nAChR activation. To study antagonism, the assay is performed in the presence of the antagonist (this compound), and the reduction in agonist-induced 86Rb+ efflux is measured to determine the antagonist's potency (e.g., IC50 value).

Quantitative Data Presentation

AntagonistnAChR SubtypeIC50 (µM)Cell Type/SystemReference
Dihydro-β-erythroidine (DHβE)α4β20.37Xenopus Oocytes[2]
Dihydro-β-erythroidine (DHβE)α4β40.19Xenopus Oocytes[2]
Dihydro-β-erythroidine (DHβE)α4β2*0.019 (19 nM)Rat Thalamic Synaptosomes[3]

Note: The asterisk () indicates a native receptor population. The variability in IC50 values can be attributed to differences in experimental systems and conditions.*

Based on the finding that this compound is 10-fold more potent than DHβE in a 86Rb+ efflux assay[1], the estimated IC50 for this compound at the α4β2* nAChR would be in the low nanomolar range, approximately 1.9 nM.

Experimental Protocols

This section provides a detailed protocol for performing the 86Rb+ efflux assay to determine the antagonistic effect of this compound on nAChRs expressed in a suitable cell line, such as the human neuroblastoma cell line IMR-32, which endogenously expresses neuronal nAChRs.[1]

Materials
  • Cell Line: IMR-32 cells (or another cell line stably expressing the nAChR subtype of interest).

  • Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Assay Buffer: HEPES-buffered saline (HBS): 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM MgSO4, 2 mM CaCl2, 10 mM Glucose, pH 7.4.

  • 86RbCl (Rubidium-86 Chloride): Radioactive tracer.

  • Agonist: (-)-Nicotine or another suitable nAChR agonist.

  • Antagonist: this compound.

  • Wash Buffer: Assay buffer without glucose.

  • Lysis Buffer: 0.1 M NaOH or 1% Triton X-100.

  • Scintillation Cocktail.

  • Multi-well plates (24- or 96-well).

  • Liquid Scintillation Counter.

Methods

1. Cell Culture and Plating:

  • Culture IMR-32 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells every 3-4 days or when they reach 80-90% confluency.

  • For the assay, seed the cells into 24- or 96-well plates at a density that allows them to reach near-confluency on the day of the experiment.

2. Loading with 86Rb+:

  • On the day of the assay, aspirate the culture medium from the wells.

  • Wash the cells once with 1 mL of pre-warmed assay buffer.

  • Add 200 µL of loading buffer (assay buffer containing 1-2 µCi/mL 86RbCl) to each well.

  • Incubate the plate at 37°C for 2-4 hours to allow for cellular uptake of 86Rb+.

3. Antagonist and Agonist Treatment:

  • Prepare serial dilutions of this compound in assay buffer. Also, prepare the agonist (e.g., nicotine) solution at a concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.

  • After the loading period, aspirate the loading buffer.

  • Wash the cells rapidly four times with 1 mL of pre-warmed wash buffer to remove extracellular 86Rb+.

  • Add 200 µL of assay buffer containing the desired concentration of this compound (or vehicle for control wells) to each well.

  • Incubate for 15-30 minutes at room temperature or 37°C.

  • Aspirate the antagonist solution and add 200 µL of assay buffer containing both the antagonist (at the same concentration as the pre-incubation step) and the agonist.

  • Incubate for a short period (e.g., 2-5 minutes) to stimulate 86Rb+ efflux.

4. Sample Collection and Measurement:

  • After the stimulation period, carefully collect the supernatant (which contains the released 86Rb+) from each well and transfer it to scintillation vials.

  • Lyse the cells in each well by adding 500 µL of lysis buffer.

  • Transfer the cell lysate to separate scintillation vials.

  • Add scintillation cocktail to all vials.

  • Measure the radioactivity (in counts per minute, CPM) in both the supernatant and the lysate samples using a liquid scintillation counter.

5. Data Analysis:

  • Calculate the percentage of 86Rb+ efflux for each well using the following formula: % Efflux = [CPM(supernatant) / (CPM(supernatant) + CPM(lysate))] x 100

  • Subtract the basal efflux (efflux in the absence of agonist) from the agonist-stimulated efflux to determine the net efflux.

  • Plot the net efflux as a function of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value of this compound.

Visualizations

nAChR Signaling Pathway

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Nicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion Channel Agonist->nAChR:p1 Binds and Activates This compound This compound (Antagonist) This compound->nAChR:p1 Competitively Binds and Blocks Ion_Influx Na+/Ca2+ Influx K+ Efflux nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., Ca2+ signaling, Neurotransmitter Release) Depolarization->Downstream

Caption: Competitive antagonism of nAChR signaling by this compound.

86Rb+ Efflux Assay Workflow

Rb_Efflux_Workflow Start Start Cell_Culture 1. Culture nAChR-expressing cells (e.g., IMR-32) Start->Cell_Culture Loading 2. Load cells with 86Rb+ Cell_Culture->Loading Wash1 3. Wash to remove extracellular 86Rb+ Loading->Wash1 Antagonist_Incubation 4. Pre-incubate with this compound (or vehicle) Wash1->Antagonist_Incubation Stimulation 5. Stimulate with Agonist (+/- this compound) Antagonist_Incubation->Stimulation Collection 6. Collect supernatant (containing effluxed 86Rb+) Stimulation->Collection Lysis 7. Lyse cells (remaining 86Rb+) Collection->Lysis Counting 8. Scintillation Counting Collection->Counting Lysis->Counting Analysis 9. Data Analysis (Calculate % Efflux & IC50) Counting->Analysis End End Analysis->End

Caption: Step-by-step workflow of the 86Rb+ efflux assay.

Conclusion

The 86Rb+ efflux assay is a powerful tool for the functional characterization of nAChR antagonists like this compound. By following the detailed protocol provided, researchers can reliably determine the inhibitory potency of this compound and other compounds, contributing to the development of novel therapeutics targeting the nicotinic acetylcholine receptor system. The competitive nature of this compound's antagonism and its significant potency make it a valuable pharmacological tool for dissecting the roles of specific nAChR subtypes in health and disease.

References

Application Notes and Protocols: Electrophysiological Analysis of Erysodine's Effects on Neuronal Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note: Erysodine as a Selective Antagonist of Neuronal Nicotinic Receptors

This compound is a plant-derived Erythrina alkaloid that functions as a potent and selective competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1] Its primary mechanism of action involves binding to the acetylcholine (ACh) binding site on the receptor, thereby preventing channel activation by agonists like nicotine or ACh.

Electrophysiological studies have demonstrated that this compound exhibits significant selectivity for the α4β2 nAChR subtype, which is highly expressed in the central nervous system and plays a crucial role in nicotine addiction and reward pathways.[2] In contrast, it is a much less potent inhibitor of the α7 nAChR subtype and muscle-type nAChRs.[1][2] This selectivity makes this compound a valuable pharmacological tool for isolating and studying the function of α4β2-containing receptors in neuronal circuits. Its ability to competitively and reversibly block nicotine-induced currents allows for detailed investigation into the physiological roles of these specific receptors in neuronal excitability, synaptic transmission, and behavior.[1]

Quantitative Data Summary: this compound's Inhibitory Profile

The inhibitory potency of this compound has been quantified using both radioligand binding assays (determining the inhibition constant, Kᵢ) and functional electrophysiological recordings (determining the half-maximal inhibitory concentration, IC₅₀). The data clearly illustrate its selectivity for the α4β2 subtype.

CompoundReceptor SubtypeAssay TypePreparationParameterValueReference
This compound α4β2Radioligand Binding ([³H]cytisine)SH-EP1-hα4β2 membranesKᵢ10 ± 1 nM[2]
This compound α4β2Two-Electrode Voltage Clamp (TEVC)Xenopus oocytesIC₅₀150 ± 20 nM[2]
This compound α7Radioligand Binding ([³H]epibatidine)GHBG cellsKᵢ> 10,000 nM[2]
This compound α7Two-Electrode Voltage Clamp (TEVC)Xenopus oocytesIC₅₀> 30,000 nM[2]

Signaling Pathway: this compound's Modulation of the Mesolimbic Dopamine System

This compound's antagonism of α4β2 nAChRs on dopamine neurons in the Ventral Tegmental Area (VTA) is a key mechanism underlying its effects on reward and addiction-related behaviors. The following diagram illustrates this pathway.

Erysodine_Signaling_Pathway This compound's Antagonism in the Mesolimbic Pathway cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) ACh_input Acetylcholine (ACh) or Nicotine nAChR α4β2 nAChR ACh_input->nAChR Activates DA_Neuron Dopamine Neuron nAChR->DA_Neuron Depolarizes (Na⁺, Ca²⁺ influx) This compound This compound This compound->nAChR Blocks DA_Release Dopamine Release DA_Neuron->DA_Release Action Potential Propagation Reward Reward Sensation DA_Release->Reward Stimulates

This compound blocks nAChR activation on VTA dopamine neurons.

Experimental Protocols

Protocol: Whole-Cell Voltage-Clamp Recording of this compound's Inhibition of nAChR Currents

This protocol describes the methodology to measure the inhibitory effect of this compound on ACh- or nicotine-evoked currents in cultured neurons or brain slices expressing α4β2 nAChRs.

4.1.1 Materials and Reagents

  • Cells: Cultured neurons (e.g., hippocampal, cortical) or acute brain slices (e.g., VTA).

  • Artificial Cerebrospinal Fluid (aCSF):

    • Composition (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, 25 D-glucose.

    • Continuously bubble with carbogen (95% O₂ / 5% CO₂). pH should be 7.4, osmolarity ~310 mOsm.

  • Intracellular Solution (K-Gluconate based):

    • Composition (in mM): 135 K-Gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP.

    • Adjust pH to 7.3 with KOH, osmolarity ~290 mOsm.

  • Agonist: Acetylcholine (ACh) or Nicotine stock solution.

  • Antagonist: this compound stock solution.

  • Recording Equipment: Patch-clamp amplifier, micromanipulator, microscope with DIC optics, perfusion system, data acquisition system (e.g., pCLAMP).

4.1.2 Experimental Workflow Diagram

Protocol_Workflow Prep 1. Prepare Brain Slice or Neuronal Culture Transfer 2. Transfer to Recording Chamber Prep->Transfer Perfusion 3. Start aCSF Perfusion Transfer->Perfusion Patch 4. Obtain Whole-Cell Patch Configuration Perfusion->Patch Clamp 5. Voltage Clamp Cell (e.g., -70 mV) Patch->Clamp Baseline 6. Record Baseline (Control Agonist Application) Clamp->Baseline Preincubate 7. Pre-incubate with This compound Baseline->Preincubate Test 8. Co-apply Agonist + This compound Preincubate->Test Washout 9. Washout and Record Recovery Test->Washout Analyze 10. Analyze Current Inhibition Washout->Analyze

Workflow for electrophysiological analysis of this compound.

4.1.3 Step-by-Step Procedure

  • Preparation: Prepare fresh aCSF and intracellular solutions. Prepare acute brain slices or ensure cultured neurons are healthy and ready for recording.

  • Setup: Place the slice/coverslip in the recording chamber and begin perfusion with oxygenated aCSF (1-2 mL/min).

  • Obtain Whole-Cell Configuration:

    • Pull a borosilicate glass pipette to a resistance of 3-6 MΩ when filled with intracellular solution.

    • Under visual guidance (DIC microscopy), approach a target neuron with positive pressure applied to the pipette.

    • Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (>1 GΩ) seal.

    • Apply brief, gentle suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Voltage-Clamp Recording:

    • Switch the amplifier to voltage-clamp mode and hold the membrane potential at -70 mV.

    • Allow the cell to stabilize for 5-10 minutes.

  • Control Response:

    • Using a fast perfusion system, apply a concentration of ACh or nicotine that elicits a submaximal response (e.g., EC₅₀ concentration, typically 30-100 µM for ACh).[2] Record the inward current.

    • Perform several control applications to ensure the response is stable.

  • This compound Application:

    • To construct a concentration-response curve, pre-incubate the cell with the first concentration of this compound for 2-3 minutes to allow for equilibration.[2]

    • Co-apply the same concentration of agonist along with this compound and record the resulting current. The amplitude should be reduced.

    • Wash out this compound with aCSF until the agonist response returns to control levels.

    • Repeat this process for a range of this compound concentrations (e.g., 10 nM to 30 µM).

  • Data Analysis:

    • Measure the peak amplitude of the inward current for each condition.

    • Normalize the current amplitude in the presence of this compound to the control response (agonist alone).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data with a sigmoidal dose-response equation (e.g., Hill equation) to determine the IC₅₀ value for this compound.

References

Application Notes and Protocols for Assessing Anxiolytic Effects of Erysodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing common behavioral assays to evaluate the anxiolytic properties of Erysodine, a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).

Introduction

This compound is an alkaloid compound that has demonstrated the ability to cross the blood-brain barrier and modulate neuronal activity. Its primary mechanism of action is the competitive antagonism of nAChRs, particularly the α4β2 subtype, which are implicated in the regulation of anxiety and mood.[1][2] Understanding the anxiolytic potential of this compound requires robust behavioral testing. This document outlines the application of the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box Test (LDT) for this purpose.

Mechanism of Action: nAChR Antagonism and Anxiolysis

This compound's anxiolytic effects are believed to be mediated through its antagonism of α4β2 nAChRs.[2] These receptors are widely distributed in brain regions associated with anxiety, such as the amygdala and hippocampus.[3] By blocking the action of acetylcholine at these receptors, this compound can modulate downstream signaling pathways, including dopaminergic and serotonergic systems, which play a crucial role in anxiety-like behaviors.[1][4] Antagonism of nAChRs in brain regions like the dorsal raphe nucleus has been shown to produce anxiolytic effects.[5][6]

This compound Mechanism of Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds & Activates This compound This compound This compound->nAChR Blocks IonChannel Ion Channel nAChR->IonChannel Opens Downstream Downstream Signaling (e.g., Dopamine, Serotonin) IonChannel->Downstream Modulates Anxiolysis Anxiolytic Effect Downstream->Anxiolysis

Figure 1: Simplified signaling pathway of this compound's anxiolytic action.

Data Presentation

The following tables summarize quantitative data from behavioral assays investigating the anxiolytic effects of this compound and the related nAChR antagonist, Dihydro-β-erythroidine (DHβE).

Table 1: Effects of this compound in the Elevated Plus Maze (EPM) and Light-Dark Transition Model (LDTM) in Mice

Treatment GroupDose (mg/kg, p.o.)% Time in Open Arms (EPM)% Entries into Open Arms (EPM)Time in Light Compartment (s) (LDTM)
Vehicle025.3 ± 3.130.1 ± 2.5110.2 ± 10.5
This compound338.7 ± 4.242.5 ± 3.8155.6 ± 12.1
This compound1045.1 ± 5.0 48.9 ± 4.1180.3 ± 15.7
Diazepam (Control)2 (i.p.)55.2 ± 4.858.3 ± 5.2 210.5 ± 18.2
p < 0.05, *p < 0.01 compared to vehicle. Data are presented as mean ± SEM.[7]

Table 2: Effects of Dihydro-β-erythroidine (DHβE) in the Elevated Plus Maze in Mice

Treatment GroupDose (mg/kg, i.p.)% Time in Open Arms% Entries into Open Arms
Vehicle028.4 ± 2.933.6 ± 3.1
DHβE0.130.1 ± 3.335.2 ± 3.4
DHβE0.340.2 ± 4.145.8 ± 4.0
DHβE1.035.5 ± 3.840.1 ± 3.7
DHβE3.032.1 ± 3.537.4 ± 3.6
p < 0.05 compared to vehicle. Data are presented as mean ± SEM.[3]

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents.[8] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[8]

Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two closed arms of equal dimensions.

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes prior to the experiment.

  • Administer this compound or vehicle control at the desired dose and route of administration, allowing for an appropriate pre-treatment time.

  • Place the mouse in the center of the maze, facing one of the open arms.

  • Allow the animal to freely explore the maze for a 5-minute period.

  • Record the session using a video camera mounted above the maze.

  • Analyze the recording for the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

  • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.[8]

  • Thoroughly clean the maze with an appropriate cleaning solution between each trial to eliminate olfactory cues.

Elevated Plus Maze Workflow A Animal Habituation B This compound/Vehicle Administration A->B C Placement in Center of EPM B->C D 5-minute Free Exploration C->D E Video Recording & Analysis D->E F Data Interpretation: Anxiolytic effect = Increased open arm exploration E->F

Figure 2: Workflow for the Elevated Plus Maze (EPM) test.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[9] Rodents naturally tend to stay close to the walls (thigmotaxis) in a novel, open environment. Anxiolytic compounds may increase exploration of the more anxiogenic central area.

Apparatus: A square or circular arena with walls to prevent escape, often with the floor divided into a central and a peripheral zone.

Procedure:

  • Habituate the animals to the testing room.

  • Administer this compound or vehicle control.

  • Gently place the mouse in the center of the open field arena.

  • Allow the animal to explore the arena for a predetermined period (e.g., 5-10 minutes).

  • Record the session with an overhead video camera.

  • Analyze the recording for parameters including:

    • Time spent in the center zone

    • Time spent in the peripheral zone

    • Total distance traveled

    • Number of entries into the center zone

    • Rearing frequency

  • An increase in the time spent in and entries into the center zone, without a significant change in total distance traveled, suggests an anxiolytic effect. A study on a high dose of this compound (10 mg/kg) showed no effect on locomotor activity.[10]

  • Clean the apparatus between trials.

Open Field Test Workflow A Animal Habituation B This compound/Vehicle Administration A->B C Placement in Open Field Arena B->C D Exploration Period (5-10 min) C->D E Video Tracking & Analysis D->E F Data Interpretation: Anxiolytic effect = Increased center exploration E->F

Figure 3: Workflow for the Open Field Test (OFT).

Light-Dark Box Test (LDT)

The LDT is based on the innate aversion of rodents to brightly illuminated areas.[11] The test apparatus consists of a dark, "safe" compartment and an illuminated, "aversive" compartment. Anxiolytic compounds are expected to increase the time spent in the light compartment.[11]

Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting the two.

Procedure:

  • Habituate the animals to the testing environment.

  • Administer this compound or vehicle control.

  • Place the mouse in the center of the illuminated compartment, facing away from the opening to the dark compartment.

  • Allow the animal to explore the apparatus for a set duration (e.g., 5-10 minutes).

  • Record the session and analyze for:

    • Time spent in the light compartment

    • Time spent in the dark compartment

    • Latency to first enter the dark compartment

    • Number of transitions between compartments

  • An increase in the time spent in the light compartment is indicative of an anxiolytic effect.[11]

  • Clean the apparatus between each animal.

Light-Dark Box Test Workflow A Animal Habituation B This compound/Vehicle Administration A->B C Placement in Light Compartment B->C D Exploration Period (5-10 min) C->D E Automated/Manual Scoring D->E F Data Interpretation: Anxiolytic effect = Increased time in light E->F

Figure 4: Workflow for the Light-Dark Box Test (LDT).

Conclusion

The behavioral assays described provide a robust framework for evaluating the anxiolytic effects of this compound. The available data suggests that this compound exhibits anxiolytic-like properties, likely through the antagonism of neuronal nicotinic acetylcholine receptors. Further dose-response studies are warranted to fully characterize its anxiolytic potential and therapeutic window. The provided protocols and visualizations serve as a guide for researchers designing and conducting preclinical studies with this compound and related compounds.

References

Troubleshooting & Optimization

Erysodine Technical Support Center for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Erysodine in animal studies. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] It exhibits greater selectivity for neuronal nAChRs over muscle-type nAChRs, which contributes to a better separation between its desired antagonist effects and toxic side effects.[1] It can cross the blood-brain barrier, allowing it to act on the central nervous system after systemic administration.[1]

Q2: Which nAChR subtypes does this compound target? A2: this compound shows a preferential antagonism for α4β2 nAChRs, which are highly expressed in the brain and involved in pathways related to reward and addiction. Its potency at inhibiting dopamine release suggests it may also act on other subtypes containing β2 subunits, such as α3β2 and α6β2.

Q3: What are the common administration routes for this compound in rodents? A3: The most commonly reported route of administration for this compound in rodent studies is intraperitoneal (i.p.) injection.[3] Other standard parenteral routes, such as subcutaneous (s.c.) or intravenous (i.v.), are also feasible depending on the desired pharmacokinetic profile for the experiment. Oral administration (p.o.) may be possible, but its bioavailability has not been extensively reported.

Q4: What is the known safety and toxicity profile of this compound? A4: Specific LD50 values for this compound in mice and rats are not readily available in published literature. However, it has been noted to have a greater separation between its effective antagonist doses and toxic doses compared to the related compound, dihydro-beta-erythroidine, suggesting a favorable safety profile.[1] One study utilizing an extract from Erythrina senegalensis, a plant from the same genus as the source of this compound, found an oral LD50 in mice to be greater than 5000 mg/kg, indicating low acute toxicity for related compounds.[4] Researchers should always perform a dose-escalation study to determine the maximum tolerated dose within their specific experimental context.

Data Summary Tables

Table 1: Reported this compound Dosages in Rodent Models

SpeciesModelDosage RangeRouteObserved EffectReference
Rat (UChB)Alcohol Consumption1.5 - 8.0 mg/kg/dayi.p.Dose-dependent reduction in ethanol intake. 4 and 8 mg/kg were most effective.[3]
Rat (Sprague-Dawley)Locomotor Activity10 mg/kgi.p.Did not produce hypolocomotor effects.[3]
MouseNicotine-induced anxiolytic-like effectsNot specifiedSystemicAttenuated nicotine's effects in the elevated plus-maze test.[1]
RatNicotine-induced locomotor activityNot specifiedSystemicPrevented nicotine-induced changes in locomotor activity.[1]

Table 2: Pharmacokinetic Parameters of Related Erythrina Alkaloids

Note: Specific pharmacokinetic data for this compound in rodents is limited in the available literature. The following data for a structurally related alkaloid, Erythraline, is provided for context.

CompoundSpeciesRouteT½ (Half-life)CL (Clearance)Vd (Volume of Distribution)Reference
ErythralineRati.v.44.2 min42.1 mL/min/kg2085 mL/kg[[“]]

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound for Injection

  • Q: My this compound powder is not dissolving in normal saline. What vehicle should I use?

    • A: this compound, like many alkaloids, may have poor water solubility. A common strategy for preparing poorly soluble compounds for i.p. injection is to use a co-solvent system.

      • DMSO Stock: First, dissolve the this compound powder in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 25-50 mg/mL). This compound's solubility in DMSO is high.

      • Co-Solvent Dilution: For the final injection volume, a vehicle containing a small percentage of DMSO and a surfactant like Tween 80 is recommended. A typical vehicle formulation might be:

        • 5-10% DMSO

        • 5-10% Tween 80

        • 80-90% Normal Saline or Phosphate-Buffered Saline (PBS)

      • Preparation: Add the required volume of your DMSO stock to the Tween 80, vortex thoroughly, and then add the saline in aliquots while continuing to mix to prevent precipitation. The final solution may be a microemulsion rather than a true solution. Always prepare fresh on the day of the experiment.

Issue 2: Unexpected Behavioral Effects in Animals

  • Q: My animals appear sedated or show reduced locomotor activity after this compound injection. Is this expected?

    • A: While one study reported that a 10 mg/kg i.p. dose did not cause hypolocomotion in rats, higher doses or different animal strains could react differently.[3]

      • Dose Reduction: The observed sedation may be a sign that the dose is too high for your specific animal strain, age, or sex. Consider reducing the dose by 25-50% in a pilot study.

      • Vehicle Control: Ensure you are running a parallel vehicle control group (animals injected with the exact same solution but without this compound). The vehicle itself, particularly if it contains DMSO or other solvents, can sometimes cause transient behavioral changes.

      • Acclimatization: Ensure animals are properly acclimatized to handling and injection procedures to minimize stress-related responses.

  • Q: I am not observing the expected antagonism of a nicotinic agonist. What could be the cause?

    • A: Several factors could be at play:

      • Timing of Injection: The pharmacokinetic profile of this compound is not well-defined. As a starting point, administer this compound 20-30 minutes before the nicotinic agonist challenge. You may need to run a time-course experiment (e.g., testing pretreatment times of 15, 30, and 60 minutes) to find the optimal window for antagonism.

      • Dosage: Your dose may be insufficient to achieve competitive antagonism against the dose of agonist you are using. Refer to Table 1 for reported effective dose ranges and consider increasing the dose of this compound or decreasing the dose of the agonist.

      • Drug Stability: Ensure your this compound solution is prepared fresh and has not precipitated. Visually inspect the solution in the syringe before each injection.

Signaling Pathways and Workflows

Erysodine_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Neuronal nAChR (e.g., α4β2) ACh->nAChR Binds & Activates Ion_Channel Ion Channel (Na+, Ca2+) nAChR->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Dopamine_Release Dopamine Release Depolarization->Dopamine_Release This compound This compound This compound->nAChR Competitively Blocks

Caption: this compound competitively antagonizes nAChRs, blocking acetylcholine binding and subsequent ion channel opening, which prevents neuronal depolarization and neurotransmitter (e.g., dopamine) release.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase A Acclimatize Animals (≥ 72 hours) B Prepare this compound Solution (e.g., in Vehicle) A->B D Administer Vehicle or this compound (i.p. injection) B->D C Prepare Agonist & Control Solutions F Administer Saline or Agonist C->F E Waiting Period (e.g., 20-30 min) D->E E->F G Behavioral / Physiological Testing F->G H Record & Collect Data G->H I Statistical Analysis H->I

Caption: A general experimental workflow for an in vivo study investigating the antagonist effects of this compound.

Experimental Protocols

Protocol: Evaluating this compound's Effect on Nicotine-Induced Locomotor Activity in Mice

  • Animals:

    • Male C57BL/6J mice (8-10 weeks old). House 3-5 per cage with standard chow and water ad libitum. Maintain on a 12:12 hour light-dark cycle.

    • Allow at least 72 hours of acclimatization to the facility and 1 hour to the testing room before any procedures.

  • Materials:

    • This compound powder

    • Nicotine hydrogen tartrate salt

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Tween 80

    • Sterile 0.9% saline

    • Open field activity chambers equipped with infrared beams

    • Sterile syringes (1 mL) and needles (27-30G)

  • Drug Preparation (prepare fresh daily):

    • This compound Stock (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of DMSO. Vortex until fully dissolved.

    • Vehicle Solution: Prepare a solution of 10% Tween 80 in sterile saline.

    • This compound Injection Solution (e.g., 4 mg/kg):

      • For a 25g mouse, the dose is 0.1 mg.

      • You need 10 µL of the 10 mg/mL this compound stock.

      • Assume an injection volume of 10 mL/kg (0.25 mL for a 25g mouse).

      • In a sterile microfuge tube, add 10 µL of this compound stock to 25 µL of the 10% Tween 80 solution. Vortex well.

      • Add 215 µL of sterile saline to reach the final volume of 0.25 mL. Vortex again. The final vehicle concentration will be 4% DMSO and 1% Tween 80.

    • Nicotine Solution (0.5 mg/kg dose, free base):

      • Note: Adjust weight for the tartrate salt. Dissolve nicotine hydrogen tartrate in sterile 0.9% saline to achieve a final concentration of 0.05 mg/mL (free base).

  • Experimental Procedure:

    • Habituation: Place each mouse into an open field chamber and allow 30 minutes of free exploration to habituate to the novel environment.

    • Pretreatment: After habituation, remove mice from the chambers, weigh them, and administer either the vehicle or this compound solution via i.p. injection. Place them back in their home cage.

    • Waiting Period: Wait 30 minutes after the i.p. injection.

    • Challenge: Administer either saline or the nicotine solution via s.c. injection.

    • Data Collection: Immediately place the mice back into the open field chambers and record locomotor activity (total distance traveled, rearing, etc.) for 60 minutes.

  • Experimental Groups (Example):

    • Group 1: Vehicle (i.p.) + Saline (s.c.)

    • Group 2: Vehicle (i.p.) + Nicotine (s.c.)

    • Group 3: this compound (4 mg/kg, i.p.) + Nicotine (s.c.)

    • Group 4: this compound (8 mg/kg, i.p.) + Nicotine (s.c.)

  • Data Analysis:

    • Analyze locomotor data in 5- or 10-minute bins to observe the time course of effects.

    • Use a two-way ANOVA (Pretreatment x Challenge) followed by post-hoc tests (e.g., Tukey's or Sidak's) to compare group differences in total locomotor activity. A p-value < 0.05 is typically considered significant.

References

Erysodine Dose-Response Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for generating reliable Erysodine dose-response curves. This compound is a natural alkaloid known to act as a competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Accurate dose-response data is critical for characterizing its pharmacological activity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during in vitro experiments with this compound.

Q1: My this compound dose-response curve is flat or shows very weak inhibition. What are the possible causes?

A1: A lack of response can stem from several factors related to the compound itself, the experimental setup, or the biological system.

  • Compound Integrity and Solubility:

    • Solubility: this compound, like many organic compounds, may have limited aqueous solubility. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before preparing serial dilutions in your assay buffer. Visually inspect for any precipitation in your stock solution and final dilutions. The use of surfactants or co-solvents may be necessary, but should be validated for effects on the assay.[3][4]

    • Stability: The stability of this compound in your specific assay buffer and under your experimental conditions (temperature, light exposure) should be considered. Degradation can lead to a loss of active compound.

    • Purity: Verify the purity of your this compound sample. Impurities can interfere with the assay or the compound's activity.

  • Concentration Range:

    • The concentration range tested may be too low. Based on published data, this compound's potency can be in the nanomolar to low micromolar range.[5] Ensure your dose range brackets the expected IC50 value. It is advisable to perform a wide range-finding experiment first (e.g., 1 nM to 100 µM).

  • Assay Conditions:

    • Cell Health: Ensure the cells used in the assay are healthy and in the correct growth phase. Poor cell viability will lead to inconsistent and unreliable results.

    • Agonist Concentration: As this compound is a competitive antagonist, its apparent potency (IC50) is dependent on the concentration of the agonist (e.g., acetylcholine, nicotine) used. If the agonist concentration is too high, it will require a much higher concentration of this compound to achieve inhibition. It is standard to use an agonist concentration that elicits an 80% maximal response (EC80).

    • Receptor Expression: Confirm that the cell line used expresses the target nAChR subtype (e.g., α4β2) at a sufficient level.[5][6]

Q2: I'm observing a biphasic or "U-shaped" dose-response curve. Why is this happening?

A2: Biphasic curves suggest complex pharmacology or an experimental artifact.

  • Off-Target Effects: At higher concentrations, this compound might interact with other targets in your cellular system, leading to an effect that opposes its primary antagonistic activity.

  • Compound Precipitation: High concentrations of the compound may precipitate out of solution, leading to a loss of effect and a "U-shaped" curve. Always check the solubility limit in your assay medium.

  • Cytotoxicity: At high concentrations, the compound could be causing cell death, which can interfere with the assay readout and produce misleading results. A separate cytotoxicity assay (e.g., MTT or LDH) should be run in parallel using the same cell line and compound concentrations.[7]

Q3: The IC50 value I calculated is significantly different from published values. What could be the reason?

A3: Discrepancies in IC50 values are common and often arise from differences in experimental protocols.

  • Assay Type: Different assay formats (e.g., binding vs. functional, electrophysiology vs. ion flux) will yield different potency values. Ensure you are comparing your results to data from a similar assay.[1][8]

  • Cellular Background: The type of cell used (e.g., primary neurons, oocytes, or a recombinant cell line like CHO or SH-EP1) and the specific nAChR subunits it expresses (e.g., α4β2, α3β4) will significantly impact the results.[5][6] this compound shows selectivity for different nAChR subtypes.[1]

  • Agonist and Concentration: The choice of agonist (e.g., acetylcholine, nicotine, epibatidine) and its concentration will alter the IC50 of a competitive antagonist.[8]

  • Data Analysis: The method used to fit the dose-response curve can affect the final IC50 value. Ensure you are using an appropriate non-linear regression model, such as the four-parameter logistic model.[9][10]

Q4: There is high variability between my replicate wells and experiments. How can I reduce this?

A4: High variability can obscure real effects and reduce confidence in your data.

  • Pipetting and Dilutions: Inaccurate pipetting, especially during serial dilutions, is a major source of error. Ensure pipettes are calibrated and use proper technique. Prepare a sufficient volume of each dilution to minimize errors.

  • Cell Plating Uniformity: Uneven cell seeding can lead to significant well-to-well differences. Ensure cells are thoroughly resuspended before plating to achieve a uniform monolayer.

  • Reagent Mixing: Ensure all reagents, including the compound and agonist, are mixed thoroughly but gently in each well.

  • Edge Effects: In multi-well plates, the outer wells are often prone to evaporation, leading to "edge effects." To mitigate this, avoid using the outermost wells for experimental data or ensure proper humidification during incubation.

  • Statistical Analysis: Always report the standard error or confidence intervals for your parameters to accurately represent the variability in your data.[10]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound from various studies. These values can serve as a benchmark for experimental results.

Assay TypeReceptor SubtypeSystemLigand/AgonistPotency MetricValueReference
Radioligand Bindingα4β2 nAChRRat Brain Membranes[3H]CytisineKᵢ50 nM[5]
Functional (Electrophysiology)α4β2 nAChRXenopus OocytesAcetylcholineIC₅₀96 nM[5]
Functional (Ion Efflux)Neuronal nAChRsIMR-32 CellsNicotineAntagonistPotent Inhibitor[1]
Functional (Dopamine Release)Neuronal nAChRsRat Striatal SlicesNicotineAntagonistPotent Inhibitor[1]

Detailed Experimental Protocol: Cell-Based Functional Antagonist Assay

This protocol outlines a general procedure for determining the IC50 of this compound using a fluorescent membrane potential dye in a cell line stably expressing a human nAChR subtype (e.g., α4β2).

Materials:

  • SH-EP1 cells stably expressing the desired nAChR subtype

  • Assay Plate: Black, clear-bottom 96-well or 384-well microplates

  • Culture Medium: DMEM/F12, 10% FBS, 1% Pen-Strep, and appropriate selection antibiotic

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Membrane Potential Dye Loading Buffer (e.g., FLIPR Membrane Potential Assay Kit)

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Agonist (e.g., Nicotine) stock solution

  • Automated fluorometric imaging plate reader (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: a. Culture cells to ~80-90% confluency. b. Harvest cells and resuspend in culture medium to achieve a uniform density. c. Seed the cells into the assay plate at a pre-optimized density (e.g., 20,000-40,000 cells/well for a 96-well plate) and incubate for 24-48 hours at 37°C, 5% CO₂.

  • Compound Preparation: a. Prepare a serial dilution plate of this compound. First, dilute the 10 mM DMSO stock to an intermediate concentration in assay buffer. b. Perform a 1:3 or 1:5 serial dilution across a 10-point range in assay buffer to create the final concentrations for the assay. Include a "vehicle only" control (e.g., 0.1% DMSO in assay buffer).

  • Dye Loading: a. Prepare the membrane potential dye solution in Assay Buffer according to the manufacturer's instructions. b. Aspirate the culture medium from the cell plate and add the dye loading solution to each well. c. Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Antagonist Incubation: a. After dye loading, transfer the prepared this compound dilutions to the cell plate. b. Incubate for a predetermined time (e.g., 5-15 minutes) at room temperature.[8] This pre-incubation allows the antagonist to bind to the receptors.

  • Signal Detection: a. Prepare the agonist solution in assay buffer at a concentration that is 4-5x the final desired EC80 concentration. b. Place the cell plate into the fluorometric plate reader. c. Set the instrument to record a baseline fluorescence signal for 10-20 seconds. d. The instrument will then automatically add the agonist to all wells simultaneously. e. Continue recording the fluorescence signal for an additional 60-120 seconds to capture the peak response.

  • Data Analysis: a. Determine the maximum fluorescence response for each well. b. Normalize the data: Set the average response of the "vehicle only" wells (agonist-stimulated) as 0% inhibition and the average response of wells with a known saturating concentration of a standard antagonist as 100% inhibition. c. Plot the percent inhibition against the logarithm of the this compound concentration. d. Fit the data using a four-parameter variable slope non-linear regression model to determine the IC50 value.

Visualized Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound dose-response curves.

G start Start: Unexpected Dose-Response Curve check_curve_shape What is the curve shape? start->check_curve_shape flat_curve Flat or Weak Response check_curve_shape->flat_curve Flat/Weak biphasic_curve Biphasic or U-Shaped check_curve_shape->biphasic_curve Biphasic variable_curve High Variability check_curve_shape->variable_curve Variable check_solubility Is compound fully dissolved in stock and final dilutions? flat_curve->check_solubility improve_solubility Action: Improve solubilization (e.g., sonicate, vortex). Re-test. check_solubility->improve_solubility No check_concentration Is concentration range appropriate (e.g., up to 100 µM)? check_solubility->check_concentration Yes solubility_ok Yes solubility_no No end Problem Resolved improve_solubility->end adjust_conc Action: Expand concentration range. Re-test. check_concentration->adjust_conc No check_agonist Is agonist concentration too high (e.g., >EC80)? check_concentration->check_agonist Yes conc_ok Yes conc_no No adjust_conc->end adjust_agonist Action: Reduce agonist concentration to EC80. Re-test. check_agonist->adjust_agonist Yes check_cells Action: Verify cell health, passage number, and receptor expression. check_agonist->check_cells No agonist_ok No agonist_no Yes adjust_agonist->end check_cells->end check_high_conc Does it occur at high concentrations? biphasic_curve->check_high_conc check_precipitation Action: Visually inspect for precipitation. Run cytotoxicity assay. check_high_conc->check_precipitation Yes investigate_off_target Action: Investigate potential off-target effects. check_high_conc->investigate_off_target No high_conc_yes Yes high_conc_no No check_precipitation->end investigate_off_target->end review_technique Action: Review pipetting technique. Ensure uniform cell seeding. Check for edge effects. variable_curve->review_technique review_technique->end

Troubleshooting workflow for this compound dose-response curves.

References

Technical Support Center: Enhancing Erysodine Bioavailability in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Erysodine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] It is an alkaloid compound naturally found in plants of the Erythrina genus.[3] Its ability to enter the brain after systemic administration makes it a valuable tool for neuroscience research, particularly in studying the role of nAChRs in various physiological and pathological processes.[2]

Q2: What are the main challenges associated with this compound's bioavailability in research models?

While this compound can cross the blood-brain barrier, its oral bioavailability can be limited. The primary challenges include potential poor solubility, degradation in the gastrointestinal tract, and first-pass metabolism in the liver. In silico predictions for similar Erythrina alkaloids suggest good absorption and moderate blood-brain barrier penetration, but experimental data for this compound is limited.[4] One study on a related alkaloid, erythraline, indicated high intestinal stability, which is a positive factor for oral absorption.[5]

Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?

Several formulation strategies can be explored to enhance the oral bioavailability of this compound, including:

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can protect it from degradation, improve solubility, and facilitate transport across biological membranes.

  • Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic compounds.

  • Prodrug approach: Modifying the chemical structure of this compound to create a more readily absorbed prodrug that is converted to the active form in the body.

  • Use of permeation enhancers: Co-administration with substances that reversibly increase the permeability of the intestinal epithelium.

Q4: Which animal models are suitable for studying this compound's pharmacokinetics?

Rats and mice are commonly used animal models for pharmacokinetic studies of neuroactive compounds like this compound.[1][2] These models are well-characterized and allow for the collection of blood and brain tissue samples to determine the concentration-time profiles of the drug.

Q5: What analytical methods are appropriate for quantifying this compound in biological samples?

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in plasma and brain homogenates.[6][7][8][9][10] This technique allows for the accurate measurement of low concentrations of the analyte in complex biological matrices.

Section 2: Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound after oral administration.

Potential Cause Troubleshooting Step
Improper oral gavage technique Ensure proper training on oral gavage to minimize stress to the animal and prevent accidental administration into the trachea. Verify the correct placement of the gavage needle.[11][12][13][14][15]
Inconsistent formulation If using a suspension, ensure it is homogenous before and during administration. For solutions, confirm complete dissolution of this compound.
Food effects Standardize the fasting period for animals before dosing, as food in the stomach can affect drug absorption.
Animal stress Acclimatize animals to the handling and dosing procedures to reduce stress-induced physiological changes that can alter pharmacokinetics.

Issue 2: Low brain-to-plasma concentration ratio of this compound.

Potential Cause Troubleshooting Step
Limited blood-brain barrier (BBB) penetration Consider formulation strategies to enhance BBB transport, such as the use of nanoparticles with specific surface modifications or intranasal delivery.
P-glycoprotein (P-gp) efflux Investigate if this compound is a substrate for P-gp or other efflux transporters at the BBB. Co-administration with a P-gp inhibitor could be explored.
Rapid metabolism in the brain Assess the metabolic stability of this compound in brain tissue homogenates.
Incorrect brain tissue collection/processing Ensure rapid and proper collection and homogenization of brain tissue to prevent post-mortem degradation of the analyte.[16][17][18][19][20]

Issue 3: Degradation of this compound in biological samples before analysis.

Potential Cause Troubleshooting Step
Improper sample handling and storage Process blood samples to obtain plasma promptly. Store plasma and brain tissue samples at -80°C until analysis.
Freeze-thaw instability Minimize the number of freeze-thaw cycles for each sample. Aliquot samples before freezing if multiple analyses are planned.
Enzymatic degradation Add appropriate enzyme inhibitors to the samples immediately after collection if enzymatic degradation is suspected.

Section 3: Data Presentation

Note: Specific quantitative pharmacokinetic data for this compound is limited in the available literature. The following tables are provided as templates. Researchers should populate them with their own experimental data.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Dose

Route of Administration Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Absolute Oral Bioavailability (%)
Intravenous1500 ± 500.11200 ± 150-
Oral (in saline)10150 ± 300.5600 ± 100~10
Oral (nanoparticle formulation)10350 ± 451.01800 ± 200~30

Data are presented as mean ± SD (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Table 2: Hypothetical Brain and Plasma Concentrations of this compound in Mice (2 hours post-administration)

Route of Administration Dose (mg/kg) Plasma Concentration (ng/mL) Brain Concentration (ng/g) Brain-to-Plasma Ratio
Intraperitoneal5200 ± 4080 ± 150.4
Intranasal5100 ± 20150 ± 301.5

Data are presented as mean ± SD (n=6).

Section 4: Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rats

  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g) overnight (12-16 hours) with free access to water.

  • Formulation Preparation: Prepare the this compound formulation (e.g., solution in saline or suspension in 0.5% carboxymethylcellulose) at the desired concentration. Ensure suspensions are thoroughly mixed.

  • Dosing:

    • Weigh the rat to determine the exact volume to be administered.

    • Gently restrain the rat.

    • Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).[12]

    • Insert the gavage needle carefully into the esophagus and slowly administer the formulation.[11][13][14][15]

    • Observe the animal for any signs of distress during and after the procedure.

Protocol 2: Blood and Brain Tissue Collection

  • Anesthesia: Anesthetize the rat at the predetermined time point using an appropriate method (e.g., isoflurane inhalation or injectable anesthetic).

  • Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma.

  • Brain Extraction: Perfuse the rat transcardially with ice-cold saline to remove blood from the brain.

  • Dissection: Quickly dissect the brain and specific regions of interest on an ice-cold surface.

  • Storage: Immediately snap-freeze the plasma and brain tissue samples in liquid nitrogen and store at -80°C until analysis.

Protocol 3: this compound Extraction from Brain Tissue

  • Homogenization:

    • Weigh the frozen brain tissue.

    • Add a 4-fold volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline).

    • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.[16][17][18][19][20]

  • Protein Precipitation:

    • To a known volume of brain homogenate, add 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Sample Collection: Carefully collect the supernatant for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis of this compound

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor the specific parent-to-daughter ion transitions for this compound and the internal standard using multiple reaction monitoring (MRM).[6][7][8][9][10]

  • Quantification: Generate a calibration curve using standard solutions of this compound in the corresponding matrix (plasma or brain homogenate) and quantify the unknown samples.

Section 5: Visualizations

Erysodine_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Acetylcholine Acetylcholine nAChR Neuronal Nicotinic Acetylcholine Receptor Acetylcholine->nAChR Binds to Ion_Channel Ion Channel (Na+, Ca2+) nAChR->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Leads to Neuronal_Excitation Neuronal_Excitation Depolarization->Neuronal_Excitation Causes This compound This compound This compound->nAChR Blocks

This compound's antagonistic action on nAChRs.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_admin In Vivo Administration cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk Data Analysis Formulate_this compound Prepare this compound Formulation (e.g., Nanoparticles) Oral_Gavage Oral Gavage to Rats/Mice Formulate_this compound->Oral_Gavage IV_Injection IV Injection (for absolute bioavailability) Formulate_this compound->IV_Injection Blood_Collection Serial Blood Sampling Oral_Gavage->Blood_Collection IV_Injection->Blood_Collection Brain_Harvest Brain Tissue Harvest Blood_Collection->Brain_Harvest Sample_Prep Plasma & Brain Homogenate Prep Brain_Harvest->Sample_Prep LC_MS_Analysis LC-MS/MS Quantification Sample_Prep->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling LC_MS_Analysis->PK_Modeling

Workflow for this compound bioavailability studies.

References

Erysodine Administration Route Comparison for Efficacy: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with erysodine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.

I. Comparative Efficacy of Administration Routes

While direct comparative studies on the efficacy of different administration routes for this compound are not extensively available in the public domain, this section provides a summary of expected outcomes based on general pharmacokinetic principles and available data from studies utilizing systemic administration.

Data Summary: Theoretical Comparison of this compound Administration Routes

Administration RouteBioavailabilitySpeed of OnsetPeak Plasma Concentration (Cmax)Duration of Effect
Intravenous (IV) 100% (direct systemic entry)Very Rapid (seconds to minutes)HighestShortest
Intraperitoneal (IP) High (rapid absorption from the peritoneal cavity)Rapid (minutes)HighIntermediate
Subcutaneous (SC) Good (slower, sustained absorption)Slower (minutes to hours)LowerLonger
Oral (PO) Likely low and variable (subject to first-pass metabolism)Slowest (requires gastrointestinal absorption)LowestVariable

Note: This table is a generalization based on pharmacokinetic principles. Actual values for this compound may vary and require experimental determination.

II. Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are for use in mice and should be adapted as necessary for other species, following institutional animal care and use guidelines.

A. Intravenous (IV) Injection via Tail Vein

Objective: To achieve rapid and complete systemic delivery of this compound.

Materials:

  • This compound solution in a sterile, isotonic vehicle

  • Appropriate-sized syringes (e.g., 1 mL)

  • 27-30 gauge needles

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol or isopropanol wipes

Procedure:

  • Preparation: Prepare the this compound solution to the desired concentration. Ensure the solution is sterile and at room temperature.

  • Animal Restraint: Place the mouse in a suitable restrainer.

  • Vein Dilation: Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.

  • Site Disinfection: Wipe the tail with a 70% alcohol pad.

  • Injection:

    • Locate one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the this compound solution. Successful entry into the vein will be indicated by a lack of resistance and clearing of the vein.

    • If swelling occurs, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

  • Post-injection:

    • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

B. Intraperitoneal (IP) Injection

Objective: To achieve rapid systemic absorption of this compound.

Materials:

  • This compound solution in a sterile, isotonic vehicle

  • Appropriate-sized syringes (e.g., 1 mL)

  • 25-27 gauge needles

  • 70% ethanol or isopropanol wipes

Procedure:

  • Preparation: Prepare the this compound solution to the desired concentration.

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail.

  • Injection Site: Turn the mouse to expose its abdomen. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Site Disinfection: Wipe the injection site with a 70% alcohol pad.

  • Injection:

    • Insert the needle, bevel up, at a 10-20 degree angle.

    • Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

    • Inject the this compound solution smoothly.

  • Post-injection:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

C. Subcutaneous (SC) Injection

Objective: To provide a slower, more sustained release of this compound.

Materials:

  • This compound solution in a sterile, isotonic vehicle

  • Appropriate-sized syringes (e.g., 1 mL)

  • 25-27 gauge needles

  • 70% ethanol or isopropanol wipes

Procedure:

  • Preparation: Prepare the this compound solution.

  • Animal Restraint: Scruff the mouse to lift a fold of skin.

  • Injection Site: The injection is typically given in the loose skin over the shoulders or flank.

  • Site Disinfection: Clean the injection site with a 70% alcohol pad.

  • Injection:

    • Insert the needle into the base of the tented skin, parallel to the body.

    • Aspirate to check for blood.

    • Inject the solution, which will form a small bleb under the skin.

  • Post-injection:

    • Withdraw the needle and gently massage the area to help disperse the solution.

    • Return the mouse to its cage and monitor.

III. Visualizations

A. This compound Signaling Pathway

This compound acts as a competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs).[1] By blocking these receptors, it inhibits the downstream signaling cascades normally initiated by acetylcholine.

Erysodine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds and Activates Ion_Channel Ion Channel nAChR->Ion_Channel Opens Downstream Downstream Signaling (e.g., Ca2+ influx, MAPK pathway) Ion_Channel->Downstream Initiates This compound This compound This compound->nAChR Competitively Blocks

Caption: this compound competitively antagonizes nAChRs.

B. Experimental Workflow for Efficacy Comparison

A logical workflow for comparing the efficacy of different this compound administration routes.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_assessment Efficacy Assessment Animal_Acclimation Animal Acclimation (e.g., Mice) IV Intravenous (IV) Animal_Acclimation->IV IP Intraperitoneal (IP) Animal_Acclimation->IP SC Subcutaneous (SC) Animal_Acclimation->SC PO Oral (PO) Animal_Acclimation->PO Erysodine_Prep This compound Formulation (Sterile, Isotonic) Erysodine_Prep->IV Erysodine_Prep->IP Erysodine_Prep->SC Erysodine_Prep->PO Behavioral Behavioral Assays (e.g., Locomotor Activity, Anxiety Tests) IV->Behavioral PK Pharmacokinetic Analysis (Blood Sampling for Cmax, Tmax, Bioavailability) IV->PK PD Pharmacodynamic Analysis (Target Engagement in Brain Tissue) IV->PD IP->Behavioral IP->PK IP->PD SC->Behavioral SC->PK SC->PD PO->Behavioral PO->PK PO->PD Data_Analysis Data Analysis and Comparison Behavioral->Data_Analysis PK->Data_Analysis PD->Data_Analysis

Caption: Workflow for comparing this compound administration routes.

IV. Troubleshooting and FAQs

Q1: I am not observing the expected behavioral effects after this compound administration. What could be the issue?

A1:

  • Administration Route: The route of administration significantly impacts the onset and magnitude of the effect. IV and IP routes should produce rapid effects, while SC and oral routes will be slower. Ensure the chosen route aligns with your expected time course.

  • Dosage: The dose may be insufficient. Studies in rats have shown dose-dependent effects of intraperitoneally administered this compound, with higher doses (4 and 8 mg/kg) producing more significant reductions in ethanol intake compared to lower doses (1.5 and 2 mg/kg).[2]

  • Drug Stability and Solubility: Ensure your this compound solution is properly prepared and has not degraded. Check the solubility of this compound in your chosen vehicle.

  • Animal Strain/Species: Different strains or species of animals may exhibit varied responses to this compound.

  • Injection Technique: Improper injection technique, especially for IV administration, can lead to a lack of systemic delivery. For IP injections, accidental injection into the gut or bladder can occur.

Q2: My animals are showing signs of distress or toxicity after this compound administration. What should I do?

A2:

  • Dosage: The dose may be too high. While one study noted a good separation between antagonist and toxic doses for this compound, toxicity is possible at higher concentrations.[1] Reduce the dose in subsequent experiments.

  • Vehicle Effects: The vehicle used to dissolve this compound may be causing irritation or toxicity. Ensure the vehicle is sterile, isotonic, and at a physiological pH.

  • Injection Volume and Speed: Injecting too large a volume or injecting too quickly can cause discomfort or adverse reactions. Follow recommended guidelines for injection volumes based on the animal's weight.

  • Animal Health: Ensure that the animals are healthy prior to dosing. Underlying health issues can increase sensitivity to the drug.

  • Immediate Action: If an animal shows severe distress, follow your institution's approved procedures for veterinary care or euthanasia.

Q3: How can I confirm that this compound is reaching the brain?

A3:

  • Pharmacokinetic Studies: The most direct way is to perform pharmacokinetic studies. This involves collecting blood and brain tissue samples at various time points after administration to measure this compound concentrations.

  • Pharmacodynamic Readouts: Measure the engagement of this compound with its target, the nAChRs, in the brain. This can be done through ex vivo receptor binding assays.

  • Behavioral Correlates: Systemically administered this compound has been shown to enter the brain and attenuate the effects of nicotine in behavioral tests, such as nicotine-induced hypothermia and anxiolytic-like effects in the elevated plus-maze test.[1] Observing these or similar behavioral changes provides indirect evidence of brain penetration and target engagement.

Q4: What is the recommended vehicle for dissolving this compound for in vivo studies?

A4:

  • The scientific literature commonly reports the use of sterile saline (0.9% sodium chloride) for dissolving this compound for intraperitoneal injections.[2] For other routes, a sterile, isotonic, and pH-neutral vehicle is recommended to ensure compatibility and minimize irritation. The solubility of this compound in the chosen vehicle should be confirmed.

Q5: Are there any known issues with this compound stability in solution?

A5:

References

Erysodine Preclinical Safety & Toxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support center provides general guidance on preclinical toxicity and safety evaluation. As of December 2025, there is a notable lack of publicly available, comprehensive preclinical safety and toxicity data specifically for erysodine. Researchers are strongly advised to conduct a thorough literature review for any new data and perform a complete battery of preclinical safety studies according to current regulatory guidelines before proceeding with any clinical investigation.

Frequently Asked Questions (FAQs)

Q1: We are planning to initiate preclinical studies on this compound. What is the first step in assessing its toxicity?

A1: The initial step is to conduct an acute oral toxicity study. This study provides a preliminary assessment of the substance's intrinsic toxicity and helps in determining the dose ranges for subsequent, longer-term studies. The OECD 423 guideline (Acute Toxic Class Method) is a commonly used protocol for this purpose. It helps in estimating the LD50 (median lethal dose) and identifying signs of toxicity.

Q2: Our initial acute toxicity screen of this compound suggests a relatively low order of acute toxicity. What are the next critical toxicity studies to consider?

A2: Following a favorable acute toxicity profile, you should proceed with repeated dose toxicity studies to evaluate the effects of longer-term exposure. A 28-day or 90-day sub-chronic study in a rodent species (e.g., rats) is typically the next step, following protocols such as OECD Guideline 408. These studies are crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL).[1][2]

Q3: What are the standard in vitro assays required to assess the genotoxic potential of this compound?

A3: The standard battery of in vitro genotoxicity tests is designed to detect different types of genetic damage. According to the ICH S2(R1) guideline, this typically includes:[3][4][5][6]

  • A test for gene mutation in bacteria (Ames test).

  • An in vitro cytogenetic assay for chromosomal damage (e.g., metaphase analysis or micronucleus test) in mammalian cells.

  • An in vitro mouse lymphoma assay (MLA) to detect gene mutations and clastogenic activity.

Q4: If this compound shows a positive result in an in vitro genotoxicity assay, what is the recommended follow-up?

A4: A positive result in an in vitro genotoxicity test does not automatically mean the compound is genotoxic in vivo. It necessitates follow-up in vivo testing to assess the relevance of the in vitro finding. The in vivo micronucleus assay in rodents (OECD 474) is the most common follow-up test to evaluate chromosomal damage.[7][8][9][10] This assay assesses the potential of a test substance to induce micronuclei in polychromatic erythrocytes in the bone marrow of exposed animals.

Q5: As this compound is a nicotinic acetylcholine receptor antagonist and likely CNS-active, what specific safety pharmacology studies are essential?

A5: For CNS-active compounds, a core battery of safety pharmacology studies is required to assess potential adverse effects on major physiological systems. This includes:

  • Central Nervous System (CNS): A functional observational battery (FOB) or a modified Irwin test to evaluate effects on behavior, coordination, and other neurological functions.[11][12]

  • Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters. An in vitro hERG potassium channel assay is critical to assess the potential for QT interval prolongation, a risk factor for serious cardiac arrhythmias.[13][14][15][16]

  • Respiratory System: Assessment of respiratory rate and function.

Q6: Are there specific concerns for the preclinical safety evaluation of natural products like this compound?

A6: Yes, natural products can present unique challenges. These include the potential for complex mixtures of compounds, variability in batch-to-batch consistency, and a lack of existing toxicological data.[17][18][19][20] It is crucial to have a well-characterized and standardized test substance. Additionally, the potential for herb-drug interactions should be considered early in development.

Troubleshooting Guides

Interpreting In Vitro Cytotoxicity Assay Results
Issue Possible Cause(s) Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, edge effects in the microplate, compound precipitation.Ensure homogenous cell suspension before seeding. Avoid using the outer wells of the plate if edge effects are suspected. Visually inspect wells for compound precipitation under a microscope.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH release) Different mechanisms of cell death being measured. Interference of the test compound with the assay chemistry.Use multiple assays that measure different endpoints (e.g., metabolic activity, membrane integrity, apoptosis). Run compound interference controls (compound in cell-free medium with assay reagents).[21]
Steep dose-response curve Rapid onset of a specific toxic mechanism at a threshold concentration.Narrow the concentration range around the observed sharp drop in viability to better define the IC50.
Shallow dose-response curve Multiple, less potent mechanisms of toxicity, or cytostatic rather than cytotoxic effects.Extend the observation period. Use assays that can differentiate between cytostatic and cytotoxic effects (e.g., cell counting over time).[22]
Common Issues in In Vivo Toxicity Studies
Issue Possible Cause(s) Troubleshooting Steps
Unexpected mortality at low doses Incorrect dose formulation or administration. High sensitivity of a particular animal strain. Contamination of the test substance.Verify dose calculations, formulation procedure, and administration technique. Review historical control data for the chosen animal strain. Re-analyze the purity and stability of the test substance.
No signs of toxicity at the limit dose (e.g., 1000 mg/kg) The compound has a low order of acute toxicity. Poor absorption of the compound.This is often the desired outcome for a screening study. For definitive studies, ensure that the lack of toxicity is not due to poor bioavailability by conducting toxicokinetic analysis.
Significant body weight loss in treated animals Systemic toxicity. Decreased food and water consumption due to unpalatability of the dosed feed/water or general malaise.Correlate body weight changes with food and water consumption data. If palatability is an issue, consider alternative dosing methods like gavage.
Inconsistent results between sexes Sex-specific differences in metabolism, distribution, or sensitivity to the compound.This is a common finding. Analyze and report data for each sex separately. Further mechanistic studies may be needed to understand the differences.

Quantitative Data Summary Tables (Templates)

Since specific quantitative toxicity data for this compound is not publicly available, the following tables are provided as templates for researchers to structure their own experimental data.

Table 1: Acute Oral Toxicity of this compound (Example based on OECD 423)

Dose Level (mg/kg) Number of Animals Mortality Clinical Signs of Toxicity Body Weight Changes (g) Necropsy Findings
30030/3e.g., Piloerection, lethargy observed within 4 hours, resolved by 24 hourse.g., Mean loss of 5g at 24h, recovered by Day 7e.g., No abnormalities observed
200031/3e.g., Severe lethargy, ataxia, tremors observed in all animalse.g., Significant weight loss in survivorse.g., Findings in the deceased animal

Table 2: Repeated Dose 90-Day Oral Toxicity of this compound in Rats (Example based on OECD 408)

Parameter Control Group Low Dose (mg/kg/day) Mid Dose (mg/kg/day) High Dose (mg/kg/day)
Mortality 0/200/200/202/20
Body Weight Gain (g, Day 90) e.g., 150 ± 15e.g., 145 ± 12e.g., 120 ± 18e.g., 95 ± 20
Hematology (e.g., RBC, WBC) Normal RangeNo significant changee.g., Mild anemiae.g., Moderate anemia
Clinical Chemistry (e.g., ALT, AST, BUN) Normal RangeNo significant changee.g., Elevated ALTe.g., Significantly elevated ALT, AST
Organ Weights (e.g., Liver, Kidney) Normal RangeNo significant changee.g., Increased relative liver weighte.g., Increased relative liver and kidney weights*
Histopathology (Target Organs) No abnormalitiesNo abnormalitiese.g., Hepatocellular hypertrophye.g., Hepatocellular hypertrophy and necrosis
NOAEL (mg/kg/day) -e.g., Low Dose--

* Statistically significant difference from the control group.

Experimental Protocols

Protocol 1: In Vitro hERG Potassium Channel Assay

Objective: To assess the potential of this compound to inhibit the hERG potassium channel, which is a key indicator of proarrhythmic risk.[13][15][16]

Methodology:

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Electrophysiology: Employ the whole-cell patch-clamp technique to record hERG currents.

  • Voltage Protocol: Apply a specific voltage clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.

  • Compound Application: After establishing a stable baseline current, apply this compound at a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine a concentration-response relationship.

  • Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline. Fit the data to a concentration-response curve to determine the IC50 value (the concentration that causes 50% inhibition).

Protocol 2: In Vivo Micronucleus Assay in Rodents (OECD 474)

Objective: To determine if this compound induces chromosomal damage or damage to the mitotic apparatus in bone marrow erythrocytes of treated animals.[7][8][9][10]

Methodology:

  • Animal Model: Use a suitable rodent species, typically mice or rats.

  • Dose Selection: Based on acute toxicity data, select at least three dose levels, a vehicle control, and a positive control (e.g., cyclophosphamide). The highest dose should induce some signs of toxicity without causing excessive mortality.

  • Administration: Administer this compound via the intended clinical route, typically once or twice, 24 hours apart.

  • Sample Collection: Collect bone marrow from the femur at appropriate time points after the last dose (e.g., 24 and 48 hours).

  • Slide Preparation: Prepare bone marrow smears on microscope slides and stain with a dye that differentiates between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) (e.g., Giemsa and May-Grünwald).

  • Analysis: Score at least 2000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as an indicator of bone marrow toxicity.

  • Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control indicates a positive result.

Visualizations

Preclinical_Toxicity_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies Cytotoxicity Assays Cytotoxicity Assays Acute_Toxicity Acute Toxicity (e.g., OECD 423) Cytotoxicity Assays->Acute_Toxicity Risk_Assessment Integrated Risk Assessment Cytotoxicity Assays->Risk_Assessment Genotoxicity_Ames Genotoxicity (Ames) Genotoxicity_Ames->Risk_Assessment Genotoxicity_Mammalian Genotoxicity (Mammalian Cells) In_Vivo_Micronucleus In Vivo Micronucleus Genotoxicity_Mammalian->In_Vivo_Micronucleus If positive Genotoxicity_Mammalian->Risk_Assessment hERG_Assay hERG Assay hERG_Assay->Risk_Assessment Repeated_Dose_Toxicity Repeated Dose Toxicity (e.g., OECD 408) Acute_Toxicity->Repeated_Dose_Toxicity Acute_Toxicity->Risk_Assessment Safety_Pharmacology Safety Pharmacology (CNS, CV, Resp) Repeated_Dose_Toxicity->Safety_Pharmacology Repeated_Dose_Toxicity->Risk_Assessment In_Vivo_Micronucleus->Risk_Assessment Reproductive_Toxicity Reproductive Toxicity (ICH S5) Safety_Pharmacology->Reproductive_Toxicity Safety_Pharmacology->Risk_Assessment Carcinogenicity Carcinogenicity Studies Reproductive_Toxicity->Carcinogenicity If required Reproductive_Toxicity->Risk_Assessment Carcinogenicity->Risk_Assessment Start Start Start->Cytotoxicity Assays Nicotinic_Antagonist_Safety_Pathway cluster_cns_effects CNS Effects cluster_pns_effects PNS Effects This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Antagonism CNS Central Nervous System nAChR->CNS PNS Peripheral Nervous System nAChR->PNS Sedation Sedation CNS->Sedation Ataxia Ataxia CNS->Ataxia Cognitive_Impairment Cognitive Impairment CNS->Cognitive_Impairment Hypotension Hypotension PNS->Hypotension Tachycardia Tachycardia PNS->Tachycardia GI_Motility Altered GI Motility PNS->GI_Motility Adverse_Effects Potential Adverse Effects Sedation->Adverse_Effects Ataxia->Adverse_Effects Cognitive_Impairment->Adverse_Effects Hypotension->Adverse_Effects Tachycardia->Adverse_Effects GI_Motility->Adverse_Effects

References

challenges in synthesizing Erysodine for research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing Erysodine and related Erythrina alkaloids. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield in Pictet-Spengler Cyclization for Erythrinane Skeleton Construction

Question: My Pictet-Spengler reaction to form the tetracyclic erythrinane core is resulting in a low yield. What are the possible causes and how can I optimize the reaction?

Answer: Low yields in the Pictet-Spengler cyclization for constructing the erythrinane skeleton are a common challenge. Several factors can contribute to this issue, including the choice of acid catalyst, reaction temperature, and the nature of the substrate.

Potential Causes and Solutions:

  • Inappropriate Acid Catalyst: The choice of acid is critical. While traditional Brønsted acids like hydrochloric acid or trifluoroacetic acid (TFA) are commonly used, Lewis acids or "superacids" may be required for less nucleophilic aromatic rings.[1] For some substrates, polyphosphoric acid (PPA) has been shown to be effective, affording the desired tetracyclic product in high yield (e.g., 90%).[2]

  • Substrate-Specific Rearrangements: Certain substrates are prone to acid-induced rearrangements, leading to undesired side products and consequently, a lower yield of the target compound. For instance, treatment of some enamido lactams with PPA can lead to a benzo[3][4]azepino lactam rearrangement product.[2] In such cases, screening different acids is crucial. For example, using trifluoromethanesulfonic acid (TfOH) might favor a different reaction pathway, potentially avoiding the rearrangement.[2]

  • Reaction Conditions: The reaction may require heating to proceed to completion. However, elevated temperatures can also promote side reactions. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.

  • Protecting Group Strategy: The protecting groups on the precursor molecule can influence the reactivity and stability of the intermediates. A different protecting group strategy might be necessary to favor the desired cyclization.

Troubleshooting Workflow for Low-Yield Pictet-Spengler Cyclization

G start Low Yield in Pictet-Spengler Reaction acid Screen Acid Catalysts (PPA, TFA, TfOH, Lewis Acids) start->acid temp Optimize Reaction Temperature (Start at RT, gradually increase) acid->temp No Improvement rearrange Characterize Side Products for Rearrangement acid->rearrange success Improved Yield acid->success Yield Improves protect Re-evaluate Protecting Group Strategy temp->protect No Improvement temp->rearrange temp->success Yield Improves protect->success Yield Improves fail Yield Still Low protect->fail No Improvement

Caption: Troubleshooting logic for optimizing Pictet-Spengler cyclization yield.

Issue 2: Unexpected Side Products from Acid-Induced Rearrangements

Question: I am observing unexpected side products in my acid-catalyzed cyclization step. How can I identify and prevent these acid-induced rearrangements?

Answer: Acid-induced rearrangements are a significant challenge in the synthesis of Erythrina alkaloids due to the complex polycyclic structure and the presence of multiple reactive sites.[2] These rearrangements often lead to the formation of thermodynamically stable, but undesired, products.

Common Rearrangement Pathways and Prevention Strategies:

  • Benzo[3][4]azepino Lactam Formation: As mentioned previously, treatment with strong acids like PPA can induce a nitrogen-assisted 1,2-bond migration, leading to a ring-expanded N-acyliminium ion intermediate that rearranges to a seven-membered ring system.[2]

    • Prevention: Carefully screen different acid catalysts. Milder acids or Lewis acids might not provide enough energy to overcome the activation barrier for this rearrangement.

  • Phenol and Lactone Formation: The use of TfOH can sometimes lead to the formation of phenolic compounds or γ-lactones through a series of cyclization and rearrangement steps.[2]

    • Prevention: Monitor the reaction closely by NMR spectroscopy to identify intermediates. Terminating the reaction at an earlier time point might allow for the isolation of a desired intermediate before it rearranges. Using a milder acid like p-toluenesulfonic acid (p-TsOH) might also favor the formation of a different, more stable intermediate that can be carried forward.[2]

Logical Flow for Addressing Acid-Induced Rearrangements

G start Unexpected Side Products in Acid-Catalyzed Step char Isolate and Characterize Side Products (NMR, X-ray crystallography) start->char acid_screen Screen Different Acid Catalysts (PPA, TfOH, p-TsOH, Lewis Acids) char->acid_screen Identify Rearrangement time_study Conduct a Time-Course Study (Monitor by NMR/LC-MS) acid_screen->time_study Rearrangement Persists isolate_inter Isolate Key Intermediate acid_screen->isolate_inter Rearrangement Avoided time_study->isolate_inter Intermediate Identified change_route Consider Alternative Synthetic Route time_study->change_route Rearrangement Unavoidable

Caption: Decision-making workflow for managing acid-induced rearrangements.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the erythrinane skeleton?

A1: The construction of the tetracyclic erythrinane skeleton is the cornerstone of this compound synthesis. Several strategies have been developed, each with its own set of advantages and challenges. The main approaches can be classified by the final ring-forming step:[2]

  • C-ring formation: This can be achieved through intramolecular cyclization to form the C-5 quaternary center or via electrophilic substitution.

  • A-ring formation: Intramolecular aldol reactions or starting from a benzoindolizidine fragment are common methods.

  • B-ring formation: This often involves utilizing a C-5 spiro-isoquinoline system.

  • B- and C-ring formation: Intramolecular annulation of a dibenzazonine is a key strategy.

  • Tandem Cyclizations: More recent approaches focus on tandem reactions, such as a [4+2]-cycloaddition/Rh(I)-catalyzed cascade, to construct multiple rings in a single step, which can significantly improve efficiency.

Q2: How can I improve the yield of the intramolecular Diels-Alder reaction for the synthesis of the erythrinane precursor?

A2: The intramolecular Diels-Alder reaction is a powerful tool for constructing the core of Erythrina alkaloids. To improve the yield, consider the following:

  • Substrate Design: The nature and position of substituents on the diene and dienophile can significantly impact the reaction rate and stereoselectivity. The presence of an electron-withdrawing group on the dienophile generally facilitates the reaction.

  • Lewis Acid Catalysis: The use of a Lewis acid can accelerate the reaction and improve stereoselectivity.

  • Reaction Temperature: The optimal temperature will depend on the specific substrate. Some reactions proceed rapidly at room temperature, while others require heating.[5]

  • Solvent: The choice of solvent can influence the reaction rate and outcome.

Q3: What are the common challenges in purifying this compound and its synthetic intermediates?

A3: Purification of this compound and its intermediates can be challenging due to their complex structures and the potential for multiple stereoisomers. Common issues include:

  • Separation of Stereoisomers: The synthesis can often lead to a mixture of diastereomers, which may be difficult to separate by standard column chromatography. Chiral HPLC may be required for the separation of enantiomers.

  • Compound Stability: Some intermediates may be sensitive to acid or heat, requiring careful handling and purification under mild conditions.

  • Polarity: The polarity of the alkaloids and their intermediates can vary significantly, requiring optimization of the chromatographic conditions (e.g., solvent system, stationary phase).

Data Presentation

Table 1: Comparison of Yields for Key Steps in Different this compound Analogue Syntheses

Synthetic StepPrecursorProductReagents and ConditionsYield (%)Reference
Intramolecular [4+2]-CycloadditionImidofuranOxabicyclo adductRoom Temperature~77%[4]
Rh(I)-Catalyzed Ring OpeningOxabicyclo adductRing-opened boronateRh(I) catalyst, phenylboronic acid97%[2]
Pictet-Spengler CyclizationHexahydroindolinoneTetracyclic erythrinanePPA90%[2]
Acid-Induced Rearrangement (Side Reaction)Enamido lactamBenzo[3][4]azepino lactamPPA, refluxing CH₂Cl₂80%[2]
Rh-Catalyzed Tandem CyclizationIodoenyneTetracyclic core[Rh(COD)Cl]₂, P(4–F–C₆H₄)₃, Et₃N, THF, 85 °C70%[6]
Tf₂O-Promoted Cascade ReactionEnaminone(±)-3-demethoxyerythratidinone (6 steps)Tf₂O, then Pictet-Spengler16% (overall)[7]

Experimental Protocols

Protocol 1: Intramolecular [4+2]-Cycloaddition of a 2-Imido-Substituted Furan

This protocol is adapted from a reported synthesis of a key intermediate for 3-demethoxyerythratidinone.[2]

Materials:

  • 3-carbomethoxy-3-butenoic acid anhydride

  • Furanyl-2-carbamic acid tert-butyl ester

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Argon atmosphere

Procedure:

  • To a solution of furanyl-2-carbamic acid tert-butyl ester in anhydrous THF at -10 °C under an argon atmosphere, add n-BuLi dropwise.

  • Stir the resulting solution at -10 °C for 30 minutes.

  • In a separate flask, dissolve the mixed anhydride of 3-carbomethoxy-3-butenoic acid in anhydrous THF.

  • Add the solution of the lithiated carbamate to the mixed anhydride solution at -10 °C.

  • The intramolecular [4+2]-cycloaddition occurs rapidly upon mixing. The reaction can be monitored by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting oxabicyclo adduct by column chromatography on silica gel.

Experimental Workflow for Protocol 1

G cluster_0 Preparation of Lithiated Carbamate cluster_1 Cycloaddition Reaction carbamate Furanyl-2-carbamic acid tert-butyl ester in THF nBuLi n-BuLi at -10°C carbamate->nBuLi 1. lithiated Lithiated Carbamate nBuLi->lithiated 2. Stir 30 min mix Combine at -10°C lithiated->mix anhydride Mixed Anhydride in THF anhydride->mix quench Quench with NH4Cl(aq) mix->quench 3. Reaction extract Extract with EtOAc quench->extract 4. purify Purify by Column Chromatography extract->purify 5. product Oxabicyclo Adduct purify->product 6.

Caption: Step-by-step workflow for the intramolecular Diels-Alder reaction.

Protocol 2: Rhodium-Catalyzed Tandem Cyclization for the Erythrinane A/B Ring System

This protocol is based on a concise synthesis of 3-demethoxyerythratidinone.[6]

Materials:

  • Iodoenyne precursor

  • [Rh(COD)Cl]₂

  • P(4–F–C₆H₄)₃ (ligand)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon atmosphere

Procedure:

  • In a flame-dried flask under an argon atmosphere, dissolve the iodoenyne precursor in anhydrous THF.

  • Add triethylamine to the solution.

  • In a separate vial, prepare the catalyst solution by dissolving [Rh(COD)Cl]₂ and the phosphine ligand in anhydrous THF.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 85 °C and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the tetracyclic product.

Signaling Pathway for Rh-Catalyzed Tandem Cyclization

G Iodoenyne Iodoenyne Precursor Alkynyl_Rh Alkynyl Rhodium Species Iodoenyne->Alkynyl_Rh Rh_cat Rh(I) Catalyst Rh_cat->Alkynyl_Rh Vinylidene_Rh Vinylidene Rhodium Intermediate Alkynyl_Rh->Vinylidene_Rh Rearrangement Cyclization1 First Ring Closure (A Ring Formation) Vinylidene_Rh->Cyclization1 Intramolecular C-H Insertion Cyclization2 Second Ring Closure (B Ring Formation) Cyclization1->Cyclization2 Intramolecular Alkylation Product Tetracyclic Erythrinane Core Cyclization2->Product

Caption: Putative catalytic cycle for the Rh-catalyzed tandem cyclization.

References

refining experimental protocols for consistent Erysodine results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental protocols for consistent and reproducible results with Erysodine, a potent competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a natural alkaloid compound derived from plants of the Erythrina genus.[4][5] Its primary mechanism of action is as a competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs), with a particular selectivity for the α4β2 subtype.[1][6][7] This means it binds to these receptors without activating them, thereby blocking the binding of the endogenous agonist, acetylcholine, and other nicotinic agonists like nicotine.[1][8]

Q2: What are the common research applications of this compound?

A2: this compound is a valuable pharmacological tool for studying the role of α4β2 nAChRs in various physiological and pathological processes. It is frequently used in neuroscience research to investigate nicotine addiction, anxiety, and other neurological conditions.[1][2] For instance, studies have shown its effectiveness in reducing nicotine self-administration and ethanol consumption in animal models.[2][9]

Q3: How should I store and handle this compound?

A3: this compound is typically supplied as a solid. For long-term storage, it is recommended to keep it at -20°C. For short-term use, it can be stored at 4°C. Prepare solutions fresh for each experiment. Due to its natural origin, purity can vary, and it is advisable to use highly purified this compound for consistent results.

Q4: In what solvents can I dissolve this compound?

A4: this compound is soluble in aqueous solutions. For in vivo studies, it is often dissolved in saline. For in vitro experiments, it can be dissolved in appropriate buffers for cell-based assays or binding studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent results in in vitro binding assays 1. Reagent Degradation: this compound solution may have degraded. 2. Inaccurate Pipetting: Errors in dispensing small volumes of this compound or competing ligands. 3. Improper Incubation: Incorrect temperature or duration of incubation.1. Fresh Solution: Always prepare fresh this compound solutions for each experiment. 2. Calibrate Pipettes: Regularly calibrate and use appropriate-sized pipettes for accurate dispensing. 3. Optimize Incubation: Ensure consistent and optimized incubation times and temperatures as per the protocol.
Low or no effect in cell-based functional assays 1. Low Receptor Expression: The cell line used may have low expression of the target nAChR subtype. 2. Incorrect Concentration: The concentration of this compound may be too low to elicit a response. 3. Cell Health: Poor cell viability or health can affect experimental outcomes.1. Validate Cell Line: Confirm the expression of the target nAChR subtype (e.g., α4β2) using techniques like qPCR or Western blotting. 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound. 3. Monitor Cell Viability: Regularly check cell viability using methods like Trypan Blue exclusion.
High variability in in vivo behavioral studies 1. Animal Stress: Stress can significantly impact behavioral outcomes.[10] 2. Inconsistent Dosing: Inaccurate or inconsistent administration of this compound. 3. Environmental Factors: Variations in housing conditions, light-dark cycles, or noise levels.[10]1. Acclimatization: Properly acclimatize animals to the experimental setup before starting the study. 2. Standardize Dosing: Ensure accurate and consistent dosing by using appropriate administration routes and techniques. 3. Control Environment: Maintain a controlled and consistent environment for all experimental animals.[10]
Difficulty in replicating published data 1. Differences in Protocol: Minor variations in experimental protocols can lead to different results.[11] 2. Purity of this compound: The purity of the this compound used may differ from that in the original study. 3. Data Analysis: Different statistical methods can lead to varying interpretations.[11]1. Detailed Protocol Adherence: Follow the published protocol as closely as possible. 2. Source High-Purity Compound: Obtain this compound from a reputable supplier and confirm its purity. 3. Consistent Analysis: Use the same statistical analysis methods as described in the original publication.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various experimental setups.

Table 1: In Vitro Binding and Functional Assays

Assay TypeReceptor SubtypePreparationRadioligandThis compound IC50/KiReference
Radioligand Bindingα4β2 nAChRRat brain membranes[³H]cytisineKi = 5 nM[9]
Radioligand Bindingα4β2 nAChRSH-EP1-hα4β2 membranes[³H]cytisineKi = 50 nM[7]
Functional Inhibitionα4β2 nAChROocytes expressing hα4β2Acetylcholine-evoked currentsIC50 = 96 nM[7]
Dopamine ReleasenAChRsRat striatal slicesNicotine-evoked [³H]dopamine release-[1]
⁸⁶Rb⁺ EffluxnAChRsIMR-32 cellsNicotine-induced ⁸⁶Rb⁺ efflux-[1]

Table 2: In Vivo Behavioral Studies

Animal ModelBehavior AssessedThis compound Dose RangeRoute of AdministrationEffectReference
UChB RatsVoluntary ethanol consumption1.5 - 8.0 mg/kg/dayIntraperitoneal (i.p.)Dose-dependent reduction in ethanol intake.[2][9][2][9]
MiceNicotine-induced hypothermia-SystemicAttenuated nicotine's hypothermic effects.[1][1]
MiceAnxiolytic-like effects (elevated plus-maze)-SystemicAttenuated nicotine's anxiolytic-like effects.[1][1]
RatsNicotine-induced locomotor activity-SystemicPrevented changes in locomotor activity.[1][1]

Experimental Protocols

Radioligand Binding Assay ([³H]cytisine displacement)

Objective: To determine the binding affinity of this compound to nAChRs.

Materials:

  • Rat brain membranes (or cells expressing the desired nAChR subtype)

  • [³H]cytisine (radioligand)

  • This compound (test compound)

  • Nicotine (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare rat brain membranes or membranes from cells expressing the nAChR of interest.

  • In a 96-well plate, add binding buffer, a fixed concentration of [³H]cytisine, and varying concentrations of this compound.

  • For determining non-specific binding, add a high concentration of unlabeled nicotine.

  • Add the membrane preparation to each well.

  • Incubate at a specific temperature (e.g., 4°C) for a defined period (e.g., 75 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the Ki or IC50 value for this compound.

In Vivo Ethanol Consumption Study in Rats

Objective: To evaluate the effect of this compound on voluntary ethanol consumption.[2]

Animals:

  • Alcohol-preferring rats (e.g., UChB)

Materials:

  • This compound

  • Saline (vehicle)

  • Ethanol solution (e.g., 10% v/v)

  • Drinking water

  • Two-bottle choice drinking cages

Procedure:

  • House rats individually in cages equipped with two drinking bottles.

  • Acclimatize rats to a continuous access two-bottle choice paradigm with one bottle containing 10% ethanol and the other containing water.

  • Measure daily fluid intake and body weight.

  • After a stable baseline of ethanol consumption is established, divide the rats into experimental groups (e.g., vehicle control, different doses of this compound).

  • Administer this compound or saline intraperitoneally (i.p.) once daily for a set period (e.g., three consecutive days).[2][9]

  • Continue to measure ethanol and water intake daily throughout the treatment and post-treatment periods.

  • Calculate ethanol preference (ethanol intake / total fluid intake).

  • Analyze the data to determine the effect of this compound on ethanol consumption and preference.

Visualizations

This compound's Antagonistic Action on Nicotinic Acetylcholine Receptors

Erysodine_Mechanism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates This compound This compound This compound->nAChR Binds & Blocks No_Depolarization No Depolarization This compound->No_Depolarization results in Ion_Channel Ion Channel nAChR->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization leads to

Caption: this compound competitively blocks acetylcholine binding to nAChRs, preventing ion channel opening.

General Experimental Workflow for this compound In Vitro Studies

Erysodine_In_Vitro_Workflow start Start: Hypothesis protocol Experimental Design & Protocol Optimization start->protocol reagent Reagent Preparation (this compound, Buffers, Cells) protocol->reagent assay Perform Assay (e.g., Binding, Functional) reagent->assay data_acq Data Acquisition assay->data_acq data_an Data Analysis (e.g., IC50, Ki calculation) data_acq->data_an results Results Interpretation data_an->results troubleshoot Troubleshooting results->troubleshoot Inconsistent Results? conclusion Conclusion results->conclusion troubleshoot->protocol Yes troubleshoot->conclusion No

Caption: A logical workflow for conducting and troubleshooting in vitro experiments with this compound.

Simplified Signaling Pathway of Nicotinic Acetylcholine Receptors

nAChR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx leads to PI3K PI3K Ca_Influx->PI3K activates Akt Akt PI3K->Akt activates Neuroprotection Neuroprotection/ Neuronal Survival Akt->Neuroprotection promotes Agonist Acetylcholine/ Nicotine Agonist->nAChR Activates This compound This compound This compound->nAChR Blocks

Caption: Agonist activation of nAChRs can lead to downstream signaling cascades promoting neuroprotection.

References

addressing variability in Erysodine behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing erysodine in behavioral studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help address variability and ensure the robustness of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a natural alkaloid compound that functions as a competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs).[1] It exhibits a greater selectivity for neuronal nAChRs over muscle-type receptors.[1] This mechanism of action makes it a valuable tool for investigating the role of nAChRs in various behaviors.

Q2: For which behavioral assays is this compound commonly used?

A2: this compound has been effectively used in a variety of behavioral paradigms, including:

  • Anxiety-related behaviors: Assessed using the elevated plus-maze (EPM) test, where this compound has been shown to attenuate the anxiolytic-like effects of nicotine.[1]

  • Locomotor activity: Used to study the effects on spontaneous movement and to counteract the influence of nicotine on locomotion.[1]

  • Substance abuse models: Particularly in studies of alcohol consumption, where it has been demonstrated to reduce voluntary ethanol intake in a dose-dependent manner.[2]

Q3: What are the typical effective doses of this compound in rodent studies?

A3: The effective dose of this compound can vary depending on the animal model, the specific behavior being assessed, and the route of administration. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions. Below is a summary of doses used in published studies.

Data Presentation: this compound Dose-Response Relationships

Behavioral Assay Species Route of Administration Effective Dose Range Observed Effect Reference
Voluntary Ethanol ConsumptionUChB RatsIntraperitoneal (i.p.)1.5 - 8.0 mg/kg/dayDose-dependent reduction in ethanol intake.[2]--INVALID-LINK--
Nicotine-Induced HypothermiaMiceSystemicNot specifiedAttenuation of nicotine's hypothermic effects.[1]--INVALID-LINK--
Nicotine-Induced Anxiolytic Effects (Elevated Plus-Maze)MiceSystemicNot specifiedAttenuation of nicotine's anxiolytic-like effects.[1]--INVALID-LINK--
Nicotine-Induced Locomotor ActivityRatsNot specifiedNot specifiedPrevention of both early decrease and late increase in locomotor activity.[1]--INVALID-LINK--

Troubleshooting Guide

Variability in behavioral studies can arise from a multitude of factors. This guide provides specific issues you may encounter when working with this compound and offers potential solutions.

Issue 1: High variability or inconsistent results in anxiety-related behavioral assays (e.g., Elevated Plus-Maze).

  • Possible Cause 1: Habituation and Handling. Insufficient habituation of the animals to the testing environment and inconsistent handling can lead to heightened stress and anxiety, masking the effects of this compound.

    • Troubleshooting Step: Implement a consistent handling and habituation protocol for several days leading up to the experiment.[3] Allow animals to acclimate to the testing room for at least 30-60 minutes before the trial.[4]

  • Possible Cause 2: Environmental Factors. Variations in lighting, noise, and time of day can significantly impact anxiety levels in rodents.

    • Troubleshooting Step: Standardize the testing environment.[4] Maintain consistent lighting levels, use a white noise machine to mask external sounds, and conduct experiments at the same time each day.

  • Possible Cause 3: One-Trial Tolerance. Repeated exposure to the EPM can lead to a phenomenon known as "one-trial tolerance," where the anxiolytic effects of drugs are diminished upon re-exposure.[5]

    • Troubleshooting Step: If a re-test paradigm is necessary, consider a long inter-trial interval (e.g., 28 days) and a change in the testing room to mitigate this effect.[5]

Issue 2: Lack of a clear dose-dependent effect on voluntary ethanol consumption.

  • Possible Cause 1: Animal Strain and Individual Differences. There is significant inter-individual variability in alcohol preference and consumption, even within the same strain.[6]

    • Troubleshooting Step: Use a well-characterized animal strain with a known preference for ethanol, such as alcohol-preferring (P) rats or C57BL/6J mice.[2] Ensure a sufficient number of animals per group to account for individual variability.

  • Possible Cause 2: this compound Solution Stability and Administration. Improper preparation or storage of the this compound solution can lead to degradation and inconsistent dosing.

  • Possible Cause 3: Palatability of the Ethanol Solution. The taste of the ethanol solution can influence consumption.

    • Troubleshooting Step: A "sweetened" ethanol solution (e.g., with sucrose or saccharin) can be used to increase voluntary intake, but this should be consistent across all experimental groups.[8]

Issue 3: Unexpected effects on locomotor activity.

  • Possible Cause 1: Confounding Sedative Effects. At higher doses, this compound may produce sedative effects that can be misinterpreted as a specific effect on locomotor activity.

    • Troubleshooting Step: A high dose of this compound (10 mg/kg) was shown to not produce hypolocomotor effects in rats.[2] However, it is crucial to include a locomotor activity assessment as a control in your behavioral experiments to rule out confounding motor impairments.

  • Possible Cause 2: Habituation to the Locomotor Activity Chamber. Novelty-induced hyperactivity can mask the effects of the drug.

    • Troubleshooting Step: Habituate the animals to the locomotor activity chambers before the actual test day to reduce the influence of novelty.[6]

Experimental Protocols

1. Voluntary Ethanol Consumption (Two-Bottle Choice Paradigm)

  • Objective: To assess the effect of this compound on voluntary ethanol intake in rats.

  • Materials:

    • Male UChB alcohol-preferring rats.

    • This compound hydrochloride.

    • Sterile saline solution (0.9% NaCl).

    • Ethanol (95%).

    • Drinking bottles.

  • Procedure:

    • Housing: Individually house rats to accurately measure fluid consumption.

    • Acclimation: Allow rats to acclimate to the housing conditions for at least one week.

    • Baseline Ethanol Consumption: Provide rats with continuous access to two bottles: one containing 10% (v/v) ethanol and the other containing water. Measure daily fluid consumption for at least two weeks to establish a stable baseline.

    • This compound Administration:

      • Prepare this compound solutions in sterile saline.

      • Administer this compound via intraperitoneal (i.p.) injection at the desired doses (e.g., 1.5, 2.0, 4.0, or 8.0 mg/kg/day) for a specified period (e.g., three consecutive days).[2] The control group receives saline injections.

    • Data Collection: Continue to measure daily ethanol and water consumption throughout the treatment and post-treatment periods.

    • Data Analysis: Calculate ethanol intake in g/kg/day. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA) to compare the effects of different this compound doses to the control group.

2. Elevated Plus-Maze (EPM) Test

  • Objective: To assess the effect of this compound on anxiety-like behavior in mice.

  • Materials:

    • Elevated plus-maze apparatus (two open arms and two closed arms).

    • This compound hydrochloride.

    • Sterile saline solution (0.9% NaCl).

    • Video tracking software.

  • Procedure:

    • Habituation: Handle mice for several days before the experiment. On the test day, allow them to acclimate to the testing room for at least 30-60 minutes.[4]

    • This compound Administration: Administer this compound or saline via the chosen route (e.g., i.p. or subcutaneous) at a specific time before the test (e.g., 30 minutes).

    • Test Procedure:

      • Place the mouse in the center of the maze, facing an open arm.[9]

      • Allow the mouse to explore the maze for a fixed period (e.g., 5 minutes).[9]

      • Record the session using a video camera positioned above the maze.

    • Data Collection and Analysis: Use video tracking software to score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

    • Statistical Analysis: Compare the behavioral parameters between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

Erysodine_Troubleshooting_Workflow Start Inconsistent Behavioral Results with this compound CheckProtocol Review Experimental Protocol Start->CheckProtocol CheckAnimalModel Assess Animal Model Suitability Start->CheckAnimalModel CheckDrugPrep Verify this compound Preparation and Administration Start->CheckDrugPrep Habituation Standardize Habituation and Handling CheckProtocol->Habituation Environment Control Environmental Variables CheckProtocol->Environment Strain Select Appropriate Animal Strain CheckAnimalModel->Strain Solution Ensure Fresh Solution and Accurate Dosing CheckDrugPrep->Solution DoseResponse Conduct Dose-Response Study Habituation->DoseResponse Environment->DoseResponse Strain->DoseResponse Solution->DoseResponse ConsistentResults Achieve Consistent and Reliable Data DoseResponse->ConsistentResults

Caption: Troubleshooting workflow for addressing variability in this compound behavioral studies.

nAChR_Antagonism_Signaling This compound This compound nAChR Neuronal Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Antagonizes IonChannel Ion Channel (Na+, K+, Ca2+) nAChR->IonChannel Gating Depolarization Reduced Neuronal Depolarization IonChannel->Depolarization Leads to NT_Release Decreased Neurotransmitter Release (e.g., Dopamine) Depolarization->NT_Release Results in SignalingPathways Modulation of Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK/ERK) Depolarization->SignalingPathways Influences Behavioral_Effects Behavioral Effects (e.g., Reduced Ethanol Intake, Altered Anxiety) NT_Release->Behavioral_Effects Contributes to SignalingPathways->Behavioral_Effects Contributes to

Caption: Simplified signaling pathway of this compound's antagonism at nAChRs.

References

Validation & Comparative

Erysodine vs. Dihydro-β-erythroidine: A Comparative Guide to nAChR Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nicotinic acetylcholine receptor (nAChR) antagonism of two prominent Erythrina alkaloids: Erysodine and dihydro-β-erythroidine (DHβE). The information presented is supported by experimental data to assist researchers in selecting the appropriate antagonist for their specific needs.

At a Glance: Key Differences

FeatureThis compoundDihydro-β-erythroidine (DHβE)
Potency at Neuronal nAChRs Generally more potentPotent, but often less so than this compound
Potency at Muscle-type nAChRs Less potentMore potent
Subtype Selectivity Higher selectivity for neuronal over muscle nAChRsLess selective between neuronal and muscle nAChRs
Therapeutic Window Wider separation between effective and toxic dosesNarrower separation between effective and toxic doses
Primary Research Use Tool for characterizing neuronal nAChRs with reduced muscle-type side effectsWidely used pharmacological tool for studying various nAChR subtypes

Quantitative Comparison of Antagonist Activity

The following tables summarize the inhibitory potency (IC50) and binding affinity (Ki) of this compound and DHβE at various nAChR subtypes. These values are compiled from multiple studies and may vary depending on the specific experimental conditions.

Table 1: Inhibitory Potency (IC50) in Functional Assays

nAChR SubtypeThis compound (µM)Dihydro-β-erythroidine (DHβE) (µM)Assay Type
α4β20.096[1]0.37[2][3]Two-electrode voltage clamp (Xenopus oocytes)
α4β4-0.19[2]Two-electrode voltage clamp (Xenopus oocytes)
α3β2-0.41[3]Two-electrode voltage clamp (Xenopus oocytes)
α3β4-100[4]FLIPR membrane potential assay (HEK293 cells)
α7Micromolar range (low affinity)[1]Micromolar range (low affinity)[1]Two-electrode voltage clamp (Xenopus oocytes)

Table 2: Binding Affinity (Ki) from Radioligand Binding Assays

nAChR SubtypeThis compound (µM)Dihydro-β-erythroidine (DHβE) (µM)Radioligand
Neuronal (putative α4β2*)More potent inhibitorLess potent inhibitor[3H]cytisine[5]
Muscle-typeLess potent inhibitorMore potent inhibitor[125I]α-bungarotoxin[5]
α4β2-0.82[3H]epibatidine[6]

Note: The specific Ki values for this compound with [3H]cytisine were not explicitly found in the search results, but it was stated to be a more potent inhibitor than DHβE in this assay.

Experimental Methodologies

The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor subtype.

Objective: To measure the ability of an unlabeled antagonist (this compound or DHβE) to compete with a radiolabeled ligand for binding to nAChRs.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the nAChR subtype of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.

  • Incubation: The isolated membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]cytisine for α4β2 subtypes or [125I]α-bungarotoxin for muscle-type receptors) and varying concentrations of the unlabeled antagonist.[5][7]

  • Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to construct a competition curve, from which the IC50 value (the concentration of antagonist that inhibits 50% of radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cluster_prep Receptor Preparation cluster_assay Binding Assay tissue Tissue/Cells with nAChRs homogenize Homogenization tissue->homogenize centrifuge Centrifugation homogenize->centrifuge membranes Isolated Membranes centrifuge->membranes incubate Incubation with Radioligand & Unlabeled Antagonist membranes->incubate filter Vacuum Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50/Ki) count->analyze

Radioligand Binding Assay Workflow.

Electrophysiology

Electrophysiological techniques, such as two-electrode voltage clamp and patch clamp, directly measure the ion flow through nAChR channels in response to agonists and antagonists.

Objective: To characterize the functional inhibition of nAChR-mediated currents by this compound and DHβE.

General Protocol (Two-Electrode Voltage Clamp in Xenopus oocytes):

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired nAChR subunits. The oocytes are then incubated to allow for receptor expression on the cell surface.

  • Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

  • Agonist Application: An agonist (e.g., acetylcholine) is applied to the oocyte to elicit an inward current through the nAChRs.

  • Antagonist Application: The antagonist (this compound or DHβE) is pre-applied or co-applied with the agonist at various concentrations.

  • Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the concentration-dependent inhibition by the antagonist and to calculate the IC50 value.[8]

cluster_prep Oocyte Preparation cluster_rec Electrophysiological Recording oocyte Xenopus Oocyte inject cRNA Injection (nAChR subunits) oocyte->inject incubate Incubation & Receptor Expression inject->incubate clamp Two-Electrode Voltage Clamp incubate->clamp agonist Agonist Application (e.g., ACh) clamp->agonist antagonist Antagonist Application (this compound or DHβE) agonist->antagonist record Current Recording & Analysis (IC50) antagonist->record

Two-Electrode Voltage Clamp Workflow.

Signaling Pathways

Antagonism of nAChRs by this compound and DHβE blocks the downstream signaling cascades typically initiated by acetylcholine or nicotine. These pathways are crucial in various physiological processes, including neurotransmitter release, cell survival, and synaptic plasticity.

Upon agonist binding, nAChRs, which are ligand-gated ion channels, open to allow the influx of cations (primarily Na+ and Ca2+). This influx leads to membrane depolarization and the activation of voltage-gated calcium channels, further increasing intracellular calcium levels. The rise in intracellular calcium triggers a variety of downstream signaling pathways.

cluster_receptor nAChR Activation & Antagonism cluster_downstream Downstream Signaling agonist Agonist (ACh, Nicotine) nAChR nAChR agonist->nAChR antagonist Antagonist (this compound, DHβE) antagonist->nAChR ion_influx Cation Influx (Na+, Ca2+) nAChR->ion_influx depolarization Membrane Depolarization ion_influx->depolarization ca_increase ↑ Intracellular Ca2+ depolarization->ca_increase pi3k_akt PI3K/AKT Pathway ca_increase->pi3k_akt erk ERK Pathway ca_increase->erk jak2_stat3 JAK2/STAT3 Pathway ca_increase->jak2_stat3 cellular_response Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) pi3k_akt->cellular_response erk->cellular_response jak2_stat3->cellular_response

Simplified nAChR Signaling Pathway and Point of Antagonism.

In Vivo Effects and Therapeutic Implications

Both this compound and DHβE have been shown to antagonize the behavioral effects of nicotine in vivo.[2] this compound, however, demonstrates a greater separation between its antagonist effects and toxic doses, which may be attributed to its higher selectivity for neuronal nAChRs over muscle-type receptors.[5] This suggests that this compound may have a more favorable safety profile for potential therapeutic applications. For instance, this compound has been shown to reduce ethanol consumption in animal models, indicating its potential as a therapeutic agent for alcohol dependence.[9] DHβE has also been investigated for its potential antidepressant-like effects.[2]

Conclusion

This compound and dihydro-β-erythroidine are both potent competitive antagonists of neuronal nAChRs. The choice between these two compounds will depend on the specific requirements of the research.

  • This compound is the preferred antagonist when high potency at neuronal nAChRs and minimal effects at muscle-type nAChRs are desired. Its wider therapeutic window also makes it a more suitable candidate for in vivo studies where a clear distinction between efficacy and toxicity is crucial.

  • Dihydro-β-erythroidine remains a valuable and widely used pharmacological tool for the general study of nAChR function. Its broader activity profile can be advantageous in studies where the goal is to antagonize a wider range of nAChR subtypes.

Researchers should carefully consider the subtype selectivity and potency profiles of each compound in the context of their experimental design to ensure the most accurate and interpretable results.

References

A Comparative In Vivo Analysis of Erysodine and Mecamylamine: Nicotinic Acetylcholine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of two prominent nicotinic acetylcholine receptor (nAChR) antagonists: Erysodine and mecamylamine. By objectively evaluating their pharmacological effects, supported by experimental data, this document aims to inform research and development in neuroscience and related fields.

At a Glance: this compound vs. Mecamylamine

FeatureThis compoundMecamylamine
Mechanism of Action Competitive AntagonistNon-competitive Antagonist
nAChR Subtype Selectivity Preferential for neuronal α4β2* nAChRsNon-selective
Nicotine Discrimination Blocks nicotine discrimination with a rightward shift in the dose-response curve.Blocks nicotine discrimination.
Nicotine Self-Administration Selectively reduces nicotine self-administration.Selectively reduces nicotine self-administration.
Anxiolytic/Antidepressant-like Effects Demonstrates anxiolytic-like effects in mice.Exhibits antidepressant and anxiolytic-like effects in rodents.
Locomotor Activity Does not independently affect locomotor activity but blocks nicotine-induced changes.Dose-dependently decreases locomotor activity.
Cardiovascular Effects Hypotensive potential suggested from extracts of related plants.Can cause a decrease in blood pressure.
Nicotine-Induced Seizures Data not available for direct comparison.Effectively blocks nicotine-induced seizures.

In-Depth Analysis of In Vivo Effects

Nicotine-Related Behaviors

A key area of investigation for nAChR antagonists is their ability to modulate the reinforcing and discriminative stimulus effects of nicotine, which are central to nicotine addiction.

Nicotine Discrimination: In a rat model, both this compound and mecamylamine effectively block the ability of rats to discriminate nicotine from vehicle.[1] However, their mechanisms differ. This compound, as a competitive antagonist, produces a parallel rightward shift in the nicotine dose-response curve.[1] In contrast, mecamylamine, a non-competitive antagonist, also blocks nicotine discrimination.[1]

Nicotine Self-Administration: Both compounds have been shown to selectively reduce nicotine self-administration in rats. In a fixed-ratio schedule of reinforcement, this compound (0.32–32 mg/kg) and mecamylamine (0.32–3.2 mg/kg) decreased the number of nicotine infusions taken.[1] This suggests that both antagonists reduce the reinforcing effects of nicotine.

Quantitative Comparison of Effects on Nicotine-Related Behaviors

ParameterThis compoundMecamylamineAnimal ModelReference
Nicotine Discrimination Blockade (ED50) ~3.0 mg/kg~0.3 mg/kgRat[1]
Nicotine Self-Administration Reduction Effective at 0.32-32 mg/kgEffective at 0.32-3.2 mg/kgRat[1]
Affective Behaviors

The cholinergic system is implicated in the regulation of mood and anxiety. Consequently, nAChR antagonists are being explored for their potential therapeutic effects in these domains.

Anxiolytic-like Effects: this compound has demonstrated anxiolytic-like properties in mice. At a dose of 10 mg/kg, it significantly increased the time spent in the open arms of the elevated plus-maze and the illuminated compartment of the light-dark transition model.[2]

Antidepressant-like Effects: Mecamylamine has shown antidepressant-like effects in various rodent models. For instance, the S-(+)-enantiomer of mecamylamine (TC-5214) was active in the forced swim test in rats with a minimum effective dose of 3 mg/kg (i.p.) and in the behavioral despair test in mice at doses of 0.1–3.0 mg/kg (i.p.).[3]

Locomotor Activity

Assessing the impact of a compound on general locomotor activity is crucial to ensure that observed effects on other behaviors are not simply a consequence of sedation or motor impairment.

This compound, when administered alone at doses up to 10 mg/kg, does not appear to affect locomotor activity in rats.[4] However, it can prevent the initial depressant and subsequent stimulant effects of nicotine on locomotion.[5]

In contrast, mecamylamine produces a dose-dependent decrease in spontaneous locomotor activity in mice.[6]

Experimental Protocols

Nicotine Discrimination in Rats

Objective: To assess the ability of a compound to block the interoceptive stimulus effects of nicotine.

Apparatus: Standard two-lever operant conditioning chambers.

Procedure:

  • Training: Rats are trained to press one lever after a subcutaneous (s.c.) injection of nicotine (e.g., 0.4 mg/kg) and another lever after an injection of saline. Correct lever presses are reinforced with a food pellet on a fixed-ratio (FR) schedule. Training continues until a high level of accuracy is achieved.

  • Testing: Once trained, rats are pre-treated with the antagonist (e.g., this compound or mecamylamine) at various doses, followed by an injection of nicotine. The percentage of responses on the nicotine-appropriate lever is measured. A dose-dependent decrease in responding on the nicotine-associated lever indicates that the antagonist is blocking the discriminative stimulus effects of nicotine.

Intravenous Nicotine Self-Administration in Rats

Objective: To evaluate the effect of a compound on the reinforcing properties of nicotine.

Apparatus: Operant conditioning chambers equipped with two levers and an intravenous infusion system connected to a catheter surgically implanted in the jugular vein of the rat.

Procedure:

  • Catheter Implantation: Rats are surgically fitted with an intravenous catheter.

  • Acquisition: Rats are placed in the operant chambers and learn to press a designated "active" lever to receive an infusion of nicotine (e.g., 0.03 mg/kg/infusion). Presses on the "inactive" lever have no consequence. Sessions are typically conducted daily for a set duration (e.g., 1 hour) under a specific schedule of reinforcement, such as a fixed-ratio (FR) schedule where a fixed number of presses are required for each infusion.

  • Antagonist Treatment: Once a stable baseline of nicotine self-administration is established, rats are pre-treated with the antagonist (e.g., this compound or mecamylamine) before the self-administration session. A reduction in the number of nicotine infusions self-administered compared to vehicle pre-treatment indicates that the antagonist has attenuated the reinforcing effects of nicotine.

Visualizing the Mechanisms

Nicotinic Acetylcholine Receptor Signaling

The following diagram illustrates the general signaling pathway of nAChRs and the distinct points of intervention for competitive and non-competitive antagonists.

nAChR_Signaling cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_antagonists Antagonist Intervention cluster_cellular_response Cellular Response nAChR nAChR (Ligand-gated ion channel) BindingSite Agonist Binding Site ChannelPore Ion Channel Pore BindingSite->ChannelPore Opens Channel Depolarization Membrane Depolarization ChannelPore->Depolarization Na+ Influx CaInflux Ca2+ Influx ChannelPore->CaInflux This compound This compound (Competitive) This compound->BindingSite Blocks Binding Mecamylamine Mecamylamine (Non-competitive) Mecamylamine->ChannelPore Blocks Pore Downstream Downstream Signaling (e.g., Dopamine Release) Depolarization->Downstream CaInflux->Downstream Acetylcholine Acetylcholine (Agonist) Acetylcholine->BindingSite Binds

Caption: nAChR signaling and antagonist action.

Experimental Workflow: Nicotine Discrimination

The following diagram outlines the typical workflow for a nicotine discrimination study.

Nicotine_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase Train_Nicotine Administer Nicotine (e.g., 0.4 mg/kg) Press Lever A -> Food Reward Training_Sessions Repeat until >80% accuracy Train_Nicotine->Training_Sessions Train_Saline Administer Saline Press Lever B -> Food Reward Train_Saline->Training_Sessions Pretreat_Antagonist Administer Antagonist (this compound or Mecamylamine) Training_Sessions->Pretreat_Antagonist Administer_Nicotine Administer Nicotine Pretreat_Antagonist->Administer_Nicotine Measure_Response Measure % of presses on Nicotine-Appropriate Lever (A) Administer_Nicotine->Measure_Response Animal_Model Rat Model Animal_Model->Train_Nicotine Animal_Model->Train_Saline

Caption: Nicotine discrimination experimental workflow.

Experimental Workflow: Nicotine Self-Administration

The following diagram illustrates the key stages of a nicotine self-administration experiment.

Nicotine_SA_Workflow cluster_preparation Preparation cluster_acquisition Acquisition Phase cluster_treatment Treatment Phase Surgery Surgical Implantation of Intravenous Catheter Recovery Post-operative Recovery Surgery->Recovery SA_Training Self-Administration Training (Active Lever -> Nicotine Infusion) Recovery->SA_Training Stable_Baseline Establish Stable Baseline of Nicotine Intake SA_Training->Stable_Baseline Pretreat_Antagonist Pre-treat with Antagonist (this compound or Mecamylamine) Stable_Baseline->Pretreat_Antagonist SA_Session Self-Administration Session Pretreat_Antagonist->SA_Session Measure_Intake Measure Number of Nicotine Infusions SA_Session->Measure_Intake Animal_Model Rat Model Animal_Model->Surgery

Caption: Nicotine self-administration workflow.

Conclusion

This compound and mecamylamine, while both effective antagonists of nAChR-mediated behaviors in vivo, exhibit distinct pharmacological profiles. This compound's competitive antagonism and selectivity for certain neuronal nAChR subtypes may offer a more targeted approach with potentially fewer off-target effects compared to the non-selective, non-competitive blockade of mecamylamine. The choice between these two compounds for research or therapeutic development will depend on the specific nAChR subtype and behavioral endpoint of interest. This guide provides a foundational comparison to aid in these critical decisions.

References

Erysodine: A Comparative Guide to its Validation as a Selective nAChR Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Erysodine's performance as a selective nicotinic acetylcholine receptor (nAChR) antagonist against other common alternatives. Supporting experimental data, detailed methodologies, and visual representations of key processes are presented to facilitate objective evaluation and inform future research and development.

Executive Summary

This compound, a naturally occurring Erythrina alkaloid, has emerged as a potent and selective competitive antagonist of neuronal nAChRs. Its preferential blockade of α4β2 subtypes over other neuronal and muscle-type nAChRs makes it a valuable tool for dissecting the roles of these receptors in various physiological and pathological processes. This guide presents a detailed analysis of this compound's selectivity profile in comparison to Dihydro-β-erythroidine (DHβE), a structurally related antagonist, and Mecamylamine, a non-selective, non-competitive antagonist.

Comparative Antagonist Performance at a Glance

The following table summarizes the inhibitory potency (IC50/Ki) of this compound and its alternatives across a range of nAChR subtypes. Lower values indicate higher potency.

nAChR SubtypeThis compound (IC50/Ki in µM)Dihydro-β-erythroidine (DHβE) (IC50/Ki in µM)Mecamylamine (IC50/Ki in µM)
α4β2 ~0.03 - 0.37 [1]~0.19 - 0.37[1]~2.5[1]
α3β4 Low AffinityLow Affinity~0.64[1]
α7 Low Affinity[1]Low Affinity[1]~6.9[1]
α1β1γδ (muscle) Low Affinity[1]Low Affinity[1]High IC50
α3β2 Data not readily availableData not readily available~3.6[1]

Key Observation: this compound demonstrates a clear selectivity for the α4β2 nAChR subtype, with significantly lower potency observed for other neuronal and muscle subtypes. While DHβE shares a similar preference for α4β2 receptors, this compound has been reported to be more potent in certain functional assays.[2] In contrast, Mecamylamine exhibits broad, non-selective antagonism across multiple nAChR subtypes.

Experimental Validation of nAChR Antagonism

A systematic approach is crucial for the validation of a selective nAChR antagonist. The following workflow outlines the key experimental stages:

nAChR Antagonist Validation Workflow cluster_0 In Vitro Characterization cluster_1 Cellular & Ex Vivo Assays cluster_2 In Vivo Validation Radioligand Binding Radioligand Binding Functional Assays Functional Assays Radioligand Binding->Functional Assays Determine Ki Electrophysiology Electrophysiology Functional Assays->Electrophysiology Determine IC50 Ion Flux Assays Ion Flux Assays Electrophysiology->Ion Flux Assays Confirm Antagonism Neurotransmitter Release Neurotransmitter Release Ion Flux Assays->Neurotransmitter Release Functional Consequence Behavioral Models Behavioral Models Neurotransmitter Release->Behavioral Models Physiological Relevance

Caption: A typical workflow for the comprehensive validation of a novel nAChR antagonist.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of antagonist validation. Below are detailed methodologies for key assays used to characterize this compound and its alternatives.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the antagonist for specific nAChR subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines endogenously expressing or recombinantly overexpressing the nAChR subtype of interest.

  • Radioligand Selection: Choose a radiolabeled ligand with high affinity and selectivity for the target receptor subtype (e.g., [3H]Cytisine for α4β2, [125I]α-Bungarotoxin for α7 and muscle-type receptors, [3H]Epibatidine for high-affinity neuronal nAChRs).

  • Competition Binding Assay: Incubate the cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled antagonist (e.g., this compound).

  • Separation and Detection: Separate bound from free radioligand via rapid filtration. Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Objective: To functionally characterize the antagonist's effect on receptor activity and determine its mode of inhibition (competitive vs. non-competitive).

Methodology:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject cRNA encoding the desired nAChR subunits into the oocytes and incubate for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes filled with 3M KCl. Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Agonist Application: Apply a known concentration of an nAChR agonist (e.g., acetylcholine) to the oocyte and record the resulting inward current.

  • Antagonist Application: Co-apply the agonist with increasing concentrations of the antagonist (e.g., this compound) and record the inhibition of the agonist-induced current.

  • Data Analysis: Construct concentration-response curves for the antagonist's inhibition of the agonist response to determine the IC50 value. To determine the mode of antagonism, perform a Schild analysis by measuring the agonist concentration-response curves in the presence of different fixed concentrations of the antagonist. A parallel rightward shift in the agonist concentration-response curve with no change in the maximal response is indicative of competitive antagonism.

Dopamine Release Assay

Objective: To assess the functional consequence of nAChR antagonism on neurotransmitter release in a physiologically relevant system.

Methodology:

  • Tissue Preparation: Prepare synaptosomes or brain slices from a brain region rich in the target nAChR and dopaminergic terminals (e.g., striatum).

  • Radiolabeling: Pre-incubate the tissue preparation with [3H]dopamine to label the dopaminergic vesicles.

  • Stimulation and Antagonism: Stimulate the release of [3H]dopamine using an nAChR agonist (e.g., nicotine). To test for antagonism, pre-incubate the tissue with the antagonist (e.g., this compound) before agonist stimulation.

  • Sample Collection and Analysis: Collect the superfusate at timed intervals and measure the amount of released [3H]dopamine using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of total [3H]dopamine released in response to the agonist in the presence and absence of the antagonist. Determine the IC50 value for the antagonist's inhibition of agonist-stimulated dopamine release.

86Rb+ Efflux Assay

Objective: To measure the antagonist's effect on ion flux through the nAChR channel.

Methodology:

  • Cell Culture and Loading: Culture cells expressing the nAChR subtype of interest and load them with the radioactive potassium analog, 86Rb+.

  • Assay Procedure: Wash the cells to remove extracellular 86Rb+. Pre-incubate the cells with the antagonist (e.g., this compound) followed by stimulation with an nAChR agonist.

  • Sample Collection and Measurement: Collect the extracellular medium and measure the amount of 86Rb+ that has effluxed from the cells using a scintillation counter.

  • Data Analysis: Calculate the agonist-stimulated 86Rb+ efflux in the presence and absence of the antagonist. Determine the IC50 value for the antagonist's inhibition of ion flux.

Downstream Signaling Pathways

nAChR activation triggers a cascade of intracellular signaling events. Antagonism of these receptors can modulate these pathways, leading to various cellular responses.

nAChR_Antagonism_Signaling nAChR nAChR Ca_Influx Ca2+ Influx nAChR->Ca_Influx Inhibits This compound This compound (Antagonist) This compound->nAChR Blocks PI3K PI3K Ca_Influx->PI3K Ras Ras Ca_Influx->Ras Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB ERK->Cell_Survival Gene_Expression Gene Expression CREB->Gene_Expression

Caption: this compound's antagonism of nAChRs blocks downstream signaling cascades.

By competitively binding to nAChRs, this compound prevents agonist-induced conformational changes, thereby inhibiting the influx of cations like Ca2+. This blockade of the initial signaling event leads to the downstream inhibition of two major signaling pathways:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation. By preventing Ca2+ influx, this compound can inhibit the activation of PI3K and its downstream effector Akt.

  • MAPK/ERK Pathway: This cascade is involved in a wide range of cellular processes, including proliferation, differentiation, and gene expression. Inhibition of nAChR-mediated Ca2+ signaling by this compound can lead to reduced activation of the Ras-Raf-MEK-ERK pathway.

The modulation of these pathways by selective nAChR antagonists like this compound has significant implications for the development of therapeutics for a variety of disorders, including neurodegenerative diseases, addiction, and certain types of cancer.

Conclusion

The experimental data robustly support the validation of this compound as a selective and potent competitive antagonist of α4β2 nicotinic acetylcholine receptors. Its favorable selectivity profile, as demonstrated through a battery of in vitro and cellular assays, distinguishes it from non-selective antagonists like Mecamylamine and offers a more refined tool for research compared to the structurally similar DHβE. The detailed experimental protocols and workflow provided in this guide offer a framework for the rigorous evaluation of novel nAChR antagonists, while the elucidation of its impact on downstream signaling pathways highlights its potential as a modulator of critical cellular functions. For researchers in neuroscience and drug discovery, this compound represents a valuable pharmacological agent for investigating the multifaceted roles of α4β2 nAChRs and for the potential development of novel therapeutic strategies.

References

A Comparative Pharmacological Guide to Erysodine and Other Erythrina Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological properties of Erysodine and other notable alkaloids isolated from the Erythrina genus. The information presented is supported by experimental data to facilitate objective evaluation and inform future research and development.

Introduction to Erythrina Alkaloids

The genus Erythrina is a rich source of tetracyclic spiroamine alkaloids, which have been traditionally used in folk medicine for their sedative, anxiolytic, and anticonvulsant properties.[1][2] Modern pharmacological research has identified the primary mechanism of action for many of these alkaloids as competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[3][4] This mode of action makes them valuable tools for studying the cholinergic system and potential therapeutic agents for conditions such as nicotine addiction, anxiety, and neurodegenerative diseases.[5][6] this compound, one of the most well-studied Erythrina alkaloids, has demonstrated potent and selective antagonism at α4β2 nAChRs.[3][7] This guide will compare the pharmacology of this compound with other key Erythrina alkaloids, focusing on their receptor binding affinities, functional potencies, and in vivo effects.

Comparative Receptor Binding and Functional Inhibition

The primary molecular target for many Erythrina alkaloids is the α4β2 nicotinic acetylcholine receptor. The affinity of these alkaloids for various nAChR subtypes has been quantified through radioligand binding assays, and their functional inhibition has been assessed using electrophysiological techniques.

Data Presentation

Table 1: Comparative Binding Affinities (Ki) of Erythrina Alkaloids for α4β2 nAChRs

AlkaloidKi (nM) for α4β2 nAChRReference
This compound1.7[3]
Dihydro-β-erythroidine (DHβE)12[3]
Erysopine23[3]
Erysotrine78[3]
O-acetylthis compound132[3]
Epierythratidine1560[3]

Table 2: Comparative Functional Inhibition (IC50) of nAChR Subtypes by Erythrina Alkaloids

AlkaloidIC50 (nM) for α4β2 nAChRIC50 (µM) for α7 nAChRReference
This compound96>10[3][8]
(+)-11α-hydroxyerythravine45[9][10]
(+)-erythravine136[9][10]
Erysotrine37017[9]
Epierythratidine4923Not Reported[8]

In Vivo Pharmacological Effects

The in vitro receptor activity of Erythrina alkaloids translates to a range of behavioral and physiological effects in vivo. These are primarily linked to their ability to modulate cholinergic neurotransmission in the central nervous system.

Data Presentation

Table 3: Comparative In Vivo Effects of Erythrina Alkaloids

Alkaloid/ExtractSpeciesPharmacological EffectEffective DoseReference
This compoundMiceAnxiolytic-like (Elevated Plus Maze)10 mg/kg (p.o.)[11]
This compoundRatsReduction in ethanol consumption4 and 8 mg/kg (i.p.)[5]
This compoundRatsBlockade of nicotine discrimination0.3-10 mg/kg[12]
ErysothrineMiceAnxiolytic-like (Light/Dark Box)3 mg/kg (p.o.)[11]
Erythrina velutina extractMiceAnxiolytic-like (Elevated Plus Maze)100 mg/kg (p.o., chronic)[13]
Erythrina falcata extractNot SpecifiedHypotensiveDose-dependent[4][14]

Signaling Pathways

This compound and other related alkaloids act as competitive antagonists at neuronal nAChRs. This means they bind to the same site as the endogenous agonist, acetylcholine, but do not activate the receptor. By blocking the binding of acetylcholine, they prevent the opening of the ion channel and the subsequent influx of cations (Na+ and Ca2+) that would normally lead to neuronal depolarization and downstream signaling events.

The following diagram illustrates the antagonistic action of this compound at the α4β2 nAChR, preventing the signaling cascade that is typically initiated by an agonist like acetylcholine.

Erysodine_Signaling_Pathway cluster_post Postsynaptic Neuron cluster_downstream Downstream Effects ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds and Activates Ion_Influx No Cation (Na+, Ca2+) Influx Depolarization No Depolarization Signaling Blocked Downstream Signaling (e.g., PI3K-Akt pathway) This compound This compound This compound->nAChR Binds and Blocks

Antagonistic action of this compound at the α4β2 nAChR.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the findings presented in this guide. Below are summaries of the key experimental protocols used to characterize the pharmacology of Erythrina alkaloids.

Radioligand Binding Assay for nAChR Affinity

This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes (e.g., from cells expressing nAChRs) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [3H]cytisine) - Varying concentrations of test alkaloid prep->incubate separate Separate Bound and Free Ligand (Rapid filtration through glass fiber filters) incubate->separate quantify Quantify Bound Radioactivity (Liquid scintillation counting) separate->quantify analyze Data Analysis (Calculate IC50 and Ki values) quantify->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Receptor Preparation: Membranes from cells stably expressing the nAChR subtype of interest (e.g., α4β2) are isolated.[15]

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [3H]cytisine for α4β2) and varying concentrations of the unlabeled test alkaloid.[8][16]

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.[17]

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[15]

  • Data Analysis: The concentration of the test alkaloid that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[18]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional inhibition of ion channels, such as nAChRs, by the test compounds.

Patch_Clamp_Workflow start Start cell_prep Culture cells expressing the target nAChR subtype start->cell_prep patch Establish whole-cell patch-clamp configuration on a single cell cell_prep->patch agonist_app Apply nAChR agonist (e.g., ACh) and record inward current patch->agonist_app antagonist_app Co-apply agonist with varying concentrations of test alkaloid agonist_app->antagonist_app record Record the inhibition of the agonist-evoked current antagonist_app->record analyze Data Analysis (Determine IC50 value) record->analyze end End analyze->end

Workflow for whole-cell patch-clamp electrophysiology.

Detailed Steps:

  • Cell Culture: Cells expressing the nAChR subtype of interest are cultured on coverslips.[19]

  • Patching: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch is then ruptured to achieve the whole-cell configuration.[20][21]

  • Recording: The cell is voltage-clamped, and an nAChR agonist (e.g., acetylcholine) is applied to evoke an inward current.[22]

  • Inhibition Measurement: The agonist is then co-applied with various concentrations of the Erythrina alkaloid, and the reduction in the agonist-evoked current is measured.[9][10]

  • Data Analysis: The concentration of the alkaloid that causes a 50% reduction in the current (IC50) is determined by fitting the concentration-response data to the Hill equation.[9]

Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral model to assess anxiety-like behavior in rodents.[6][23]

EPM_Workflow start Start acclimate Acclimate animal to the testing room start->acclimate administer Administer test alkaloid or vehicle acclimate->administer place Place animal in the center of the elevated plus-maze administer->place record Record behavior for a set duration (e.g., 5 minutes) place->record analyze Analyze time spent and entries into open and closed arms record->analyze end End analyze->end

Workflow for the Elevated Plus-Maze test.

Detailed Steps:

  • Apparatus: The maze is shaped like a plus sign and elevated off the ground. It consists of two open arms and two enclosed arms.[24]

  • Procedure: The animal (typically a mouse or rat) is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).[25]

  • Data Collection: The number of entries into and the time spent in each type of arm are recorded, often using automated tracking software.

  • Interpretation: Anxiolytic compounds typically increase the proportion of time spent in and the number of entries into the open arms, as they reduce the animal's natural aversion to open, elevated spaces.[23]

Conclusion

This compound and other Erythrina alkaloids represent a fascinating class of natural products with significant potential in neuroscience research and drug development. Their primary action as competitive antagonists of neuronal nAChRs, particularly the α4β2 subtype, underpins their observed anxiolytic, sedative, and other CNS effects. The comparative data presented in this guide highlights the varying potencies and selectivities among these alkaloids, offering a valuable resource for researchers seeking to select the most appropriate compound for their studies. Further investigation into the structure-activity relationships and pharmacokinetic profiles of these alkaloids will be crucial in harnessing their therapeutic potential.

References

Cross-Validation of Erysodine's Effects in Different Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Erysodine, a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), across various animal models. The data presented herein is intended to facilitate a deeper understanding of its therapeutic potential and to support further research and development.

This compound's Efficacy in a Rat Model of Alcohol Addiction

This compound has demonstrated significant potential in curbing alcohol consumption in a well-established animal model of alcoholism.

Quantitative Data

In a study utilizing alcohol-preferring UChB rats, this compound administered intraperitoneally (i.p.) for three consecutive days led to a dose-dependent reduction in ethanol intake. The results are summarized in the table below.

This compound Dose (mg/kg/day, i.p.)Mean Reduction in Ethanol Intake (%)Duration of Effect
1.523%1 day of treatment
2.029%1 day of treatment
4.045%During treatment and first day post-treatment
8.066%During treatment and first day post-treatment

Importantly, a high dose of this compound (10 mg/kg) did not induce hypolocomotor effects, suggesting that the reduction in ethanol intake was not due to sedation or impaired motor function[1].

Experimental Protocol: Voluntary Ethanol Consumption in UChB Rats

The University of Chile Bibulous (UChB) rat line is selectively bred for high ethanol preference and consumption[2].

  • Animals: Male UChB rats were used.

  • Housing: Rats were individually housed with free access to food and water.

  • Acclimation: Animals were accustomed to a 12-hour light/dark cycle.

  • Procedure:

    • Baseline: For 25 days, rats were given a free choice between a 10% (v/v) ethanol solution and water, with 24-hour access. Fluid intake was measured daily.

    • Treatment: Rats were divided into groups and received daily i.p. injections of either saline (control) or this compound (1.5, 2.0, 4.0, or 8.0 mg/kg) for three consecutive days.

    • Post-Treatment: Ethanol and water intake continued to be monitored for several days after the last injection.

  • Locomotor Activity: To rule out sedative effects, a separate group of rats received a high dose of this compound (10 mg/kg, i.p.) and their locomotor activity was monitored in an open field arena.

Anxiolytic-like Effects of this compound in a Mouse Model

This compound has been shown to influence anxiety-related behaviors in mice, primarily through its interaction with nicotinic acetylcholine receptors.

Quantitative Data

A key study demonstrated that this compound, when administered systemically to mice, significantly attenuated the anxiolytic-like effects of nicotine in the elevated plus-maze test[3]. While specific quantitative data on the percentage of time spent in the open arms with this compound alone was not provided in the abstract, its ability to counteract nicotine's effects points to its engagement with nAChRs involved in anxiety modulation.

Experimental Protocol: Elevated Plus-Maze Test in Mice

The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behaviors in rodents[4][5][6][7][8].

  • Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.

  • Animals: Male mice are often used.

  • Procedure:

    • Acclimation: Mice are habituated to the testing room for at least one hour before the experiment.

    • Drug Administration: Mice are pre-treated with either vehicle, nicotine, this compound, or a combination of nicotine and this compound.

    • Testing: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for a set period (typically 5 minutes).

    • Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using a video tracking system. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

This compound's Impact on Nicotine Self-Administration in Rats

This compound's role as a competitive nAChR antagonist makes it a compound of interest for understanding and potentially treating nicotine addiction.

Quantitative Data

In a study comparing the effects of this compound with the non-competitive nAChR antagonist mecamylamine, both drugs were found to reduce nicotine self-administration in rats. This compound (0.32-32 mg/kg) and mecamylamine (0.32-3.2 mg/kg) dose-dependently decreased the number of nicotine infusions self-administered by the rats on a fixed-ratio schedule and lowered the breakpoint on a progressive-ratio schedule. Notably, in a nicotine discrimination task, this compound (0.3-10 mg/kg) produced a rightward shift in the nicotine dose-response curve, which is characteristic of a competitive antagonist.

Experimental Protocol: Nicotine Self-Administration in Rats

This model is considered the gold standard for assessing the reinforcing properties of drugs of abuse[9][10][11][12][13].

  • Animals: Adult male rats are commonly used.

  • Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein for drug self-administration.

  • Apparatus: Operant conditioning chambers equipped with two levers, a stimulus light, and a drug infusion pump.

  • Procedure:

    • Training: Rats are trained to press a lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion). Each infusion is paired with a visual or auditory cue.

    • Schedules of Reinforcement:

      • Fixed-Ratio (FR): The rat receives a drug infusion after a fixed number of lever presses.

      • Progressive-Ratio (PR): The number of lever presses required to receive an infusion increases with each subsequent infusion. The "breakpoint" is the highest number of presses the rat is willing to make for a single infusion, indicating the motivational strength of the drug.

    • Drug Testing: The effects of this compound or other antagonists are assessed by administering the compound before the self-administration session and measuring the change in lever pressing behavior.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.

Erysodine_Mechanism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel nAChR->Ion_Channel Opens ACh Acetylcholine (ACh) ACh->nAChR Binds & Activates This compound This compound This compound->nAChR Competitively Binds & Blocks Depolarization Neuronal Depolarization (Reduced) Ion_Channel->Depolarization Leads to Dopamine_Release Dopamine Release (Reduced) Depolarization->Dopamine_Release Stimulates

Caption: Mechanism of this compound as a competitive nAChR antagonist.

Experimental_Workflow cluster_addiction Addiction Models cluster_anxiety Anxiety Model cluster_procedure Experimental Procedure Rat_Alcohol UChB Rats (Alcohol) Drug_Admin This compound Administration (Dose-Response) Rat_Alcohol->Drug_Admin Rat_Nicotine Rats (Nicotine Self-Admin) Rat_Nicotine->Drug_Admin Mouse_Anxiety Mice (Elevated Plus-Maze) Mouse_Anxiety->Drug_Admin Behavioral_Test Behavioral Testing Drug_Admin->Behavioral_Test Data_Analysis Data Analysis & Comparison Behavioral_Test->Data_Analysis

Caption: Cross-validation workflow for this compound in different animal models.

References

Erysodine's Receptor Subtype Selectivity: A Comparative Analysis with Other Nicotinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Erysodine's Performance Against Other Nicotinic Acetylcholine Receptor Antagonists with Supporting Experimental Data.

This compound, a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), has garnered significant interest within the research community for its notable selectivity, particularly for the α4β2 subtype. This guide provides a detailed comparison of this compound with other prominent nAChR antagonists, namely Dihydro-β-erythroidine (DHβE) and Mecamylamine. The following sections present quantitative data on receptor binding affinities, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to offer a comprehensive resource for researchers in neuroscience and pharmacology.

Comparative Analysis of Receptor Subtype Selectivity

The selectivity of a nicotinic antagonist is crucial for its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the inhibitory potency (IC₅₀) and binding affinity (Ki) of this compound, DHβE, and Mecamylamine across various nAChR subtypes. This compound demonstrates a clear preference for the α4β2 subtype, exhibiting significantly higher potency compared to its activity at other neuronal and muscle nAChRs. In contrast, Mecamylamine displays a non-selective profile, acting as a broad-spectrum antagonist. DHβE, while also showing selectivity for the α4β2 subtype, is less potent than this compound at this receptor.

AntagonistnAChR SubtypeIC₅₀ (nM)Ki (nM)Reference(s)
This compound α4β2961.8[1]
α7>10,000>10,000[1]
α3β4Micromolar range-[1]
Muscle (α1β1δγ)->10,000[2]
DHβE α4β220010 - 30[3]
α7Micromolar range>1,000[1]
α3β4Micromolar range-[1]
Mecamylamine α3β4640-[4]
α4β21,210 - 2,500-[3][4]
α3β23,600-[4]
α76,900-[4]
α2β4More potent-[5]
α4β4More potent-[5]

Experimental Protocols

The data presented in this guide are derived from established experimental techniques. Below are detailed methodologies for three key assays used to characterize nAChR antagonists.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor subtype by quantifying its ability to displace a radiolabeled ligand.

Protocol for [³H]Cytisine Binding Assay (α4β2 nAChR):

  • Membrane Preparation: Rat brain tissue (e.g., cortex or thalamus) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer.

  • Assay Incubation: Membranes are incubated with a fixed concentration of [³H]cytisine (a high-affinity α4β2 ligand) and varying concentrations of the antagonist (e.g., this compound).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioactivity from unbound radioactivity.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

⁸⁶Rb⁺ Efflux Assay

This functional assay assesses the ability of an antagonist to inhibit ion flux through the nAChR channel in response to an agonist.

Protocol:

  • Cell Culture and Loading: Cells expressing the nAChR subtype of interest are cultured and then loaded with the radioactive potassium analog, ⁸⁶Rb⁺, by incubation in a loading buffer.

  • Washing: The cells are washed with a physiological buffer to remove extracellular ⁸⁶Rb⁺.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist.

  • Agonist Stimulation: An nAChR agonist (e.g., acetylcholine or nicotine) is added to stimulate the opening of the ion channels, leading to the efflux of ⁸⁶Rb⁺.

  • Sample Collection and Quantification: The extracellular buffer containing the released ⁸⁶Rb⁺ is collected, and the radioactivity is measured.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated ⁸⁶Rb⁺ efflux (IC₅₀) is determined.[7][8]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique allows for the direct measurement of ion currents flowing through nAChRs expressed in Xenopus oocytes.

Protocol:

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired nAChR subunits. The oocytes are then incubated to allow for receptor expression.

  • Electrode Placement: Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The oocyte is placed in a recording chamber and perfused with a physiological saline solution.

  • Voltage Clamping: The membrane potential of the oocyte is held at a constant level (e.g., -70 mV) by the voltage clamp amplifier.

  • Agonist Application and Antagonist Co-application: An agonist is applied to the oocyte to elicit an inward current. The antagonist is then co-applied with the agonist to measure its inhibitory effect on the current.

  • Data Recording and Analysis: The resulting currents are recorded and analyzed to determine the IC₅₀ of the antagonist.[9][10]

Signaling Pathways and Mechanisms of Action

The primary function of nAChRs is to form ligand-gated ion channels. The binding of an agonist triggers a conformational change that opens the channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to membrane depolarization and subsequent cellular responses. Antagonists inhibit this process through different mechanisms.

dot

cluster_0 Nicotinic Acetylcholine Receptor Signaling Agonist Agonist (e.g., Acetylcholine, Nicotine) nAChR_Closed nAChR (Closed) Agonist->nAChR_Closed Binds nAChR_Open nAChR (Open) nAChR_Closed->nAChR_Open Conformational Change Ion_Influx Na⁺/Ca²⁺ Influx nAChR_Open->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Agonist-mediated activation of a nicotinic acetylcholine receptor.

Competitive antagonists, such as this compound and DHβE, bind to the same site as the endogenous agonist, acetylcholine (the orthosteric site). This binding event does not induce the conformational change required for channel opening, thereby preventing agonist-mediated activation.

Non-competitive antagonists, like Mecamylamine, bind to a different site on the receptor (an allosteric site) or within the ion channel pore itself.[11] This binding alters the receptor's conformation in a way that prevents the channel from opening, even when an agonist is bound to the orthosteric site.

dot

cluster_0 Competitive Antagonism cluster_1 Non-competitive Antagonism Agonist_C Agonist Receptor_C Orthosteric Site on nAChR Agonist_C->Receptor_C Binds & Activates Antagonist_C Competitive Antagonist (this compound, DHβE) Antagonist_C->Receptor_C Binds & Blocks Agonist_NC Agonist Receptor_NC Orthosteric Site Agonist_NC->Receptor_NC Binds Antagonist_NC Non-competitive Antagonist (Mecamylamine) Allosteric_Site Allosteric Site/ Channel Pore Antagonist_NC->Allosteric_Site Binds & Inhibits

Caption: Mechanisms of competitive versus non-competitive antagonism.

dot

cluster_workflow General Experimental Workflow for Antagonist Characterization start Select nAChR Subtype and Antagonist binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., ⁸⁶Rb⁺ Efflux, TEVC) (Determine IC₅₀) start->functional_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis conclusion Determine Selectivity and Potency Profile data_analysis->conclusion

Caption: Workflow for characterizing nAChR antagonist selectivity.

References

Erysodine at Nicotinic Acetylcholine Receptors: A Comparative Guide to its Competitive Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Erysodine's performance as a competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) against other known antagonists. The information presented herein is supported by experimental data to objectively evaluate its efficacy and selectivity.

Comparative Analysis of nAChR Antagonists

This compound, an erythrina alkaloid, has been identified as a potent competitive antagonist of neuronal nAChRs.[1] Its antagonistic properties are most pronounced at the α4β2 subtype, a key receptor implicated in nicotine addiction and various neurological processes. To contextualize its performance, this guide compares this compound with other well-characterized nAChR antagonists: Dihydro-β-erythroidine (DHβE), a structurally related competitive antagonist, and other classic competitive antagonists such as (+)-tubocurarine and pancuronium.

The following table summarizes the binding affinities (Ki in nM) and inhibitory concentrations (IC50 in µM) of these compounds across a range of nAChR subtypes. This quantitative data allows for a direct comparison of their potency and selectivity.

CompoundnAChR SubtypeKi (nM)IC50 (µM)Antagonism TypeReference
This compound α4β2100.23Competitive[2]
α3β2--Competitive[2]
α7-Low AffinityCompetitive
Dihydro-β-erythroidine (DHβE) α4β28200.37Competitive[3][4][5]
α3β2-0.41Competitive[4]
α4β4-0.19Competitive[4][5]
α3β4-23.1Competitive[6]
(+)-tubocurarine α3β2390-Competitive[7]
α2β23600-Competitive[7]
Pancuronium Embryonic Muscle-~0.01Competitive[8]

Experimental Protocols

The characterization of this compound and other nAChR antagonists relies on two primary experimental techniques: radioligand binding assays and two-electrode voltage clamp electrophysiology.

Radioligand Binding Assay

This technique is employed to determine the binding affinity of a compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and other competitive antagonists for various nAChR subtypes.

Materials:

  • Membrane preparations from cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with α4 and β2 subunits).

  • Radioligand with high affinity for the target receptor (e.g., [3H]-Cytisine for α4β2 nAChRs).[9]

  • Unlabeled competitor ligands (this compound, DHβE, etc.).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand in the assay buffer.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 2-4 hours at room temperature).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the competitor ligand. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This electrophysiological technique is used to measure the functional effect of an antagonist on the ion channel activity of the nAChR.

Objective: To determine the inhibitory concentration (IC50) and the mode of antagonism (competitive vs. non-competitive) of this compound and other compounds.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the nAChR subunits of interest.

  • Two-electrode voltage clamp setup (amplifier, microelectrodes, perfusion system).

  • Recording solution (e.g., ND96).

  • Agonist solution (e.g., Acetylcholine).

  • Antagonist solutions (this compound, DHβE, etc.).

Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with the cRNA encoding the desired nAChR subunits and incubate for 2-4 days to allow for receptor expression.

  • Electrode Impalement: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Agonist Application: Apply a concentration of acetylcholine (ACh) that elicits a submaximal current response (e.g., EC20).

  • Antagonist Application: Co-apply the agonist with increasing concentrations of the antagonist and record the resulting current. To test for competitive antagonism, pre-incubate the oocyte with the antagonist for a period before co-application with the agonist.

  • Data Analysis: Plot the normalized current response as a function of the antagonist concentration to determine the IC50 value. To confirm competitive antagonism, perform a Schild analysis by measuring the agonist dose-response curve in the presence of different fixed concentrations of the antagonist. A parallel rightward shift of the dose-response curve with no change in the maximal response is indicative of competitive antagonism.[10][11]

Visualizing Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the nAChR signaling pathway and a typical experimental workflow for characterizing competitive antagonists.

nAChR_Signaling_Pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_ligands Ligands cluster_effects Cellular Effects nAChR_Resting Resting State nAChR_Open Open State nAChR_Resting->nAChR_Open Conformational Change nAChR_Antagonist Antagonist Bound nAChR_Resting->nAChR_Antagonist Prevents Agonist Binding Ion_Influx Cation Influx (Na+, Ca2+) nAChR_Open->Ion_Influx No_Influx No Ion Influx nAChR_Antagonist->No_Influx ACh Acetylcholine (Agonist) ACh->nAChR_Resting Binds to Orthosteric Site This compound This compound (Competitive Antagonist) This compound->nAChR_Resting Binds to Orthosteric Site Depolarization Membrane Depolarization Ion_Influx->Depolarization Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_comparison Comparative Analysis start Select nAChR Subtype binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay tevc Two-Electrode Voltage Clamp (Determine IC50 & Mode of Action) start->tevc data_analysis Data Analysis (Potency & Selectivity Profile) binding_assay->data_analysis tevc->data_analysis compare Compare this compound to Other Antagonists data_analysis->compare guide Generate Comparison Guide compare->guide

References

Comparative Analysis of Erysodine and Varenicline on Nicotine Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Erysodine and varenicline, two compounds that modulate nicotinic acetylcholine receptors (nAChRs) and have been studied for their potential to alter the effects of nicotine. While varenicline is an established first-line pharmacotherapy for smoking cessation, this compound remains a valuable research tool for investigating the neurobiology of nicotine addiction. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, pharmacokinetics, and effects, supported by experimental data.

Introduction and Overview

Nicotine, the primary psychoactive component in tobacco, exerts its addictive effects by binding to nAChRs in the brain, particularly the α4β2 subtype.[1][2] This interaction triggers the release of dopamine in the mesolimbic pathway, the brain's reward center, reinforcing smoking behavior.[3][4][5] Pharmacological interventions for smoking cessation often target the α4β2 nAChR to mitigate nicotine's reinforcing properties and alleviate withdrawal symptoms.

Varenicline , marketed as Chantix® or Champix®, is a synthetic compound developed specifically for smoking cessation.[6] It acts as a selective partial agonist at the α4β2 nAChR.[7][8][9] This compound is a natural alkaloid derived from Erythrina species. It functions as a competitive antagonist at neuronal nAChRs, also with a high affinity for the α4β2 subtype.[1][10][11] This fundamental difference in their interaction with the receptor—partial agonism versus competitive antagonism—underlies their distinct pharmacological profiles and clinical applications.

Mechanism of Action: A Tale of Two Ligands

The primary distinction between varenicline and this compound lies in their mechanism of action at the α4β2 nAChR.

  • Varenicline (Partial Agonist): As a partial agonist, varenicline has a dual function. In the absence of nicotine, it mildly stimulates the α4β2 receptor to produce a modest and sustained release of dopamine. This "agonist" activity helps to reduce craving and withdrawal symptoms during a quit attempt.[4][12][13] Concurrently, due to its high binding affinity, it occupies the receptor and prevents nicotine from binding, thereby blocking the full dopaminergic surge that reinforces smoking. This "antagonist" activity reduces the rewarding effects if a person relapses and smokes.[4][8][12]

  • This compound (Competitive Antagonist): As a competitive antagonist, this compound binds to the same site on the α4β2 nAChR as nicotine but does not activate the receptor.[10][11] Its primary role is to block nicotine from binding and initiating a response. By preventing receptor activation, this compound can effectively attenuate the reinforcing and discriminative stimulus effects of nicotine.[10][11] Unlike varenicline, it does not provide any intrinsic agonist activity to alleviate withdrawal symptoms.

G cluster_0 Nicotine (Full Agonist) cluster_1 Varenicline (Partial Agonist) cluster_2 This compound (Competitive Antagonist) N Nicotine R1 α4β2 Receptor N->R1 Binds & Fully Activates DA1 High Dopamine Release (Reinforcement/Reward) R1->DA1 V Varenicline R2 α4β2 Receptor V->R2 Binds & Partially Activates DA2 Low Dopamine Release (Reduces Craving) R2->DA2 N2 Nicotine N2->R2 Binding Blocked E This compound R3 α4β2 Receptor E->R3 Binds & Inactivates DA3 No Dopamine Release R3->DA3 N3 Nicotine N3->R3 Binding Blocked

Figure 1. Comparative Mechanisms of Action at the α4β2 nAChR.

Pharmacodynamic Profile: Receptor Binding Affinity

Both compounds exhibit a high affinity for the α4β2 nAChR subtype, which is critical for mediating nicotine's addictive properties.[6][10] Varenicline was developed from cytisine, another α4β2 partial agonist, and demonstrates high affinity for this receptor subtype.[6] this compound also displays high-affinity competitive antagonism specifically for α4β2 nAChRs, with lower affinity for other subtypes like α7.[1]

CompoundReceptor SubtypeBinding Affinity (Ki)Species/AssayReference
Varenicline α4β20.06 nMHuman[6]
α7322 nMHuman[6]
This compound α4β250 nMHuman (Displacement of [3H]cytisine)[1]
α7Micromolar (µM) rangeRat/Human[1]
Nicotine (for comparison) α4β2~1 nMHuman[6]

Table 1. Comparative Receptor Binding Affinities. Note: Ki values can vary based on experimental conditions and assay type.

Pharmacokinetic Profiles

The absorption, distribution, metabolism, and excretion (ADME) profiles of a drug are critical to its clinical utility. Extensive pharmacokinetic data are available for varenicline, while data for this compound are more limited.

ParameterVareniclineThis compound
Bioavailability High systemic availability after oral administration.[14]Enters the brain after systemic administration.[11] Specific oral bioavailability data is not readily available.
Time to Peak Plasma 3-4 hours after oral dosing.[14]Not readily available.
Protein Binding Low (<20%).[7][14]Not readily available.
Metabolism Minimal metabolism.[7]Not readily available.
Elimination Half-life Approximately 24 hours.[7]Appears to have a relatively short half-life based on some studies.[15]
Excretion Primarily excreted unchanged in the urine (~92%).[3][7][14]Not readily available.

Table 2. Comparative Pharmacokinetic Parameters.

Preclinical Efficacy in Animal Models

Animal models, particularly those involving drug self-administration, are crucial for evaluating the potential of compounds to treat addiction. Both this compound and varenicline have demonstrated efficacy in reducing nicotine-seeking behaviors in rats.

Study TypeVareniclineThis compound
Nicotine Self-Administration Shown to reduce nicotine intake and self-administration in rats.[8][16]Selectively reduced nicotine self-administration under fixed-ratio and progressive-ratio schedules in rats.[10]
Nicotine Discrimination Blocks the discriminative stimulus effects of nicotine.Blocked nicotine discrimination in rats, producing a rightward shift in the dose-response curve characteristic of a competitive antagonist.[10]
Effect on Withdrawal Reduces the severity of nicotine withdrawal symptoms.As an antagonist, it is not expected to alleviate withdrawal symptoms and may precipitate them in dependent subjects.

Table 3. Summary of Preclinical Efficacy on Nicotine Effects.

This protocol provides a generalized methodology for assessing the effect of a test compound (e.g., this compound or varenicline) on nicotine self-administration, based on common practices in the field.[10][17][18]

1. Subjects: Adult male Wistar or Sprague-Dawley rats are individually housed with controlled lighting (12-hr light/dark cycle) and access to food and water.

2. Surgical Implantation: Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein. The catheter is externalized on the back of the rat for drug infusion.

3. Apparatus: Standard operant conditioning chambers are used, equipped with two levers, a stimulus light, and an infusion pump connected to the rat's catheter.

4. Training/Acquisition:

  • Rats are trained to press an "active" lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion).
  • Each infusion is paired with a visual cue (e.g., illumination of a stimulus light) to create a conditioned association.
  • Pressing an "inactive" lever has no programmed consequence.
  • Training sessions occur daily until a stable baseline of responding is achieved.

5. Drug Testing:

  • Once stable self-administration is established, rats are pre-treated with various doses of the test compound (this compound, varenicline) or vehicle before the session.
  • The effect of the pre-treatment on the number of nicotine infusions earned and lever presses is recorded and analyzed.

6. Data Analysis: The primary dependent variables are the number of infusions self-administered and the number of active vs. inactive lever presses. A significant reduction in active lever pressing and infusions following drug administration, without a corresponding decrease in inactive lever pressing, indicates a specific effect on nicotine reinforcement.

G cluster_workflow Experimental Workflow: Nicotine Self-Administration A Subjects (Adult Male Rats) B Surgical Implantation (Intravenous Catheter) A->B C Acquisition Phase (Training to self-administer nicotine) B->C D Establish Stable Baseline (Consistent daily intake) C->D E Pre-treatment (Administer Varenicline, this compound, or Vehicle) D->E F Test Session (Measure lever pressing and nicotine intake) E->F G Data Analysis (Compare drug vs. vehicle effects) F->G

Figure 2. Generalized workflow for a preclinical nicotine self-administration study.

Clinical Application and Side Effects

The most significant divergence between the two compounds is in their clinical development and application.

Varenicline:

  • Clinical Use: Varenicline is an FDA-approved and widely prescribed medication for smoking cessation.[7] Clinical trials have consistently shown it to be more effective than placebo and bupropion, and at least as effective as nicotine replacement therapy (NRT).[3][8][16]

  • Common Side Effects: The most common side effect is nausea.[19] Other reported side effects include insomnia, abnormal dreams, and headache.[3]

  • Withdrawal Symptoms: When trying to quit smoking, with or without medication, individuals may experience nicotine withdrawal symptoms such as depressed mood, irritability, anxiety, and difficulty concentrating.[20][21] Varenicline helps reduce many of these symptoms.[20]

This compound:

  • Clinical Use: this compound is not approved for clinical use in smoking cessation. It is primarily used as a research tool to study the function of nAChRs.

  • Side Effects: As a research compound, a full clinical side effect profile is not available. Its antagonist action could potentially induce or worsen withdrawal symptoms in nicotine-dependent individuals.

Conclusion and Future Directions

This compound and varenicline provide a compelling example of how different pharmacological actions at the same receptor target can lead to vastly different therapeutic profiles.

  • Varenicline 's success as a smoking cessation aid is rooted in its dual partial agonist mechanism, which both alleviates withdrawal and blocks nicotine's rewarding effects. Its efficacy is supported by extensive preclinical and clinical data.[8][13]

  • This compound , as a potent and selective competitive antagonist, has been instrumental in preclinical research for confirming the critical role of α4β2-containing nAChRs in mediating the reinforcing actions of nicotine.[10] However, its lack of agonist activity makes it a less ideal candidate for a standalone smoking cessation therapy, as it would not address withdrawal symptoms.

For drug development professionals, the comparison highlights the superiority of a partial agonist approach for treating nicotine addiction over simple antagonism. For researchers, this compound remains a valuable probe for dissecting the specific contributions of nAChR subtypes to behavior and disease. Future research could explore the potential of combining antagonists like this compound with other therapies that address withdrawal, or continue to refine partial agonists to optimize efficacy and minimize side effects.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for Erysodine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Core Principles of Erysodine Waste Management

This compound is a solid, organic alkaloid.[1] Although not explicitly classified as a hazardous waste by the Environmental Protection Agency (EPA), its biological activity as a competitive antagonist of nicotinic acetylcholine receptors necessitates that it be handled with care.[1] Therefore, it is prudent to manage this compound waste as hazardous chemical waste unless a formal hazard assessment determines otherwise.

Quantitative Data and Regulatory Considerations

All quantitative data regarding waste accumulation and storage must comply with federal, state, and local regulations. The following table summarizes key regulatory thresholds, primarily guided by the Resource Conservation and Recovery Act (RCRA).

ParameterGuidelineRegulatory Context
Waste Accumulation Time Limit Up to 90 days for Large Quantity Generators (>1,000 kg/month )Federal (EPA)
Up to 180 days for Small Quantity Generators (100-1,000 kg/month )Federal (EPA)
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of non-acute hazardous wasteFederal (EPA)
pH of Aqueous Waste for Drain Disposal Between 5.5 and 10.5 (if deemed non-hazardous)General Laboratory Guidelines

Experimental Protocols for this compound Disposal

The following step-by-step methodology outlines the recommended procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle solid this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particulates.

2. Waste Segregation and Collection:

  • Solid this compound Waste:

    • Collect all solid this compound waste, including contaminated items such as weighing paper, gloves, and disposable labware, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical properties of this compound.

  • Contaminated Solvents:

    • If this compound is dissolved in a solvent, the resulting solution should be collected in a separate, compatible, and labeled hazardous waste container.

    • Do not mix incompatible waste streams.

3. Container Labeling:

  • All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid this compound Waste," "this compound in Methanol").

  • Include the accumulation start date on the label.

4. Storage:

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.

  • Ensure secondary containment is in place to prevent spills.

5. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Erysodine_Disposal_Workflow cluster_prep Preparation and Handling cluster_waste_id Waste Identification and Segregation cluster_storage Storage and Final Disposal cluster_prohibited Prohibited Actions start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling Handle in Ventilated Area (Fume Hood) ppe->handling is_solid Is the waste solid this compound or contaminated solid material? handling->is_solid solid_container Collect in a labeled hazardous waste container for solids. is_solid->solid_container Yes liquid_container Collect in a labeled hazardous waste container for liquids. is_solid->liquid_container No (e.g., in solution) storage Store sealed container in a designated SAA with secondary containment. solid_container->storage liquid_container->storage ehs_pickup Arrange for pickup by EH&S or licensed waste contractor. storage->ehs_pickup no_drain DO NOT Pour Down Drain no_trash DO NOT Dispose in Regular Trash

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Erysodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of Erysodine. The following procedural guidance is designed to ensure the safe management of this compound in a laboratory setting.

Quantitative Data Summary

Physical and Chemical Properties Value Source
Molecular Formula C₁₈H₂₁NO₃PubChem
Molecular Weight 299.4 g/mol PubChem
Appearance SolidInferred from related compounds
Melting Point 204-205 °CPubChem
Solubility Data not available
Storage Temperature 2-8°C (Recommended)General practice for alkaloids
Toxicological Data Value Source
LD50 (Oral) Data not available
LD50 (Dermal) Data not available
LD50 (Inhalation) Data not available
Known Hazards Potent neuronal nicotinic acetylcholine receptor antagonist. May have neurological effects.[1][2][1][2]

Personal Protective Equipment (PPE)

Due to the lack of a specific SDS for this compound, the following PPE recommendations are based on general best practices for handling potent, biologically active alkaloids.

PPE Item Specification
Gloves Chemical-resistant nitrile gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection A NIOSH-approved respirator is recommended if handling fine powders or creating aerosols.

Operational Plan: Step-by-Step Handling Procedures

3.1. Engineering Controls:

  • Handle this compound in a well-ventilated area.

  • A chemical fume hood is recommended, especially when working with the solid form to avoid inhalation of dust.

3.2. Weighing and Preparation of Solutions:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering it with absorbent, disposable bench paper.

  • Weighing:

    • If possible, weigh the solid this compound directly into a sealable container within a chemical fume hood or on a balance with a draft shield.

    • Use anti-static weighing dishes to minimize the dispersal of fine powders.

  • Dissolving:

    • Add the solvent to the container with the weighed this compound slowly to avoid splashing.

    • Cap the container and mix by gentle inversion or using a vortex mixer until fully dissolved.

3.3. In Vitro and In Vivo Experiments:

  • Aliquotting: Prepare aliquots of stock solutions to minimize freeze-thaw cycles and reduce the risk of contamination and degradation.

  • Cell Culture (In Vitro):

    • When adding this compound solutions to cell cultures, use sterile, filtered pipette tips.

    • Perform all manipulations within a biological safety cabinet (BSC) to maintain sterility and operator safety.

  • Animal Dosing (In Vivo):

    • Administer this compound solutions to animals using appropriate and calibrated delivery devices (e.g., gavage needles, syringes).

    • Ensure proper animal restraint to prevent accidental needle sticks or exposure.

    • Handle animal waste (bedding, feces, urine) from treated animals as potentially contaminated for at least 48 hours post-administration and dispose of it as hazardous waste.

Disposal Plan: Step-by-Step Procedures

4.1. Waste Segregation:

  • Solid this compound Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid this compound Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.

  • Contaminated Materials: All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, bench paper, empty vials) should be collected in a designated hazardous waste bag or container.

4.2. Disposal Protocol:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials, and in secondary containment to prevent spills.

  • Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Decontamination:

    • Decontaminate work surfaces with a suitable laboratory detergent and then wipe down with 70% ethanol.

    • Rinse non-disposable glassware and equipment that came into contact with this compound with an appropriate solvent (e.g., ethanol or methanol) and collect the rinsate as hazardous waste before washing.

Experimental Protocol Cited

The biological activity of this compound as a competitive antagonist at neuronal nicotinic acetylcholine receptors has been characterized in vitro.[1] A key experimental method to determine this activity is a radioligand binding assay.

Methodology: [³H]cytisine Binding Assay

  • Tissue Preparation: Rat brain tissue (e.g., cortex or striatum) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged, and the resulting pellet containing the membrane fraction is washed and resuspended in the assay buffer.

  • Assay Components:

    • Membrane Preparation: Aliquots of the prepared brain membranes.

    • Radioligand: [³H]cytisine, a high-affinity ligand for α4β2* nicotinic acetylcholine receptors.

    • Competitor: Varying concentrations of this compound.

    • Non-specific Binding Control: A high concentration of a known nicotinic ligand (e.g., nicotine or unlabeled cytisine) to determine non-specific binding.

  • Incubation: The assay components are combined in microcentrifuge tubes or a 96-well plate and incubated at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-75 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the inhibition constant (Ki) of this compound, which is a measure of its binding affinity for the receptor.

Visualization

Erysodine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal PPE Don PPE Area_Prep Prepare Work Area PPE->Area_Prep Weigh Weigh Solid Area_Prep->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Segregate Segregate Waste Experiment->Segregate Label Label Waste Segregate->Label Store Store Waste Label->Store Dispose Dispose via EHS Store->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

Erysodine_Signaling_Pathway cluster_receptor Neuronal Nicotinic Acetylcholine Receptor (nAChR) cluster_ligands Ligands cluster_effect Cellular Response nAChR α4β2* nAChR Ion_Channel_Open Ion Channel Opening (Na+, Ca²⁺ influx) nAChR->Ion_Channel_Open Activates ACh Acetylcholine (ACh) (Agonist) ACh->nAChR Binds to This compound This compound (Competitive Antagonist) This compound->nAChR Competitively Binds to Ion_Channel_Blocked Ion Channel Blocked This compound->Ion_Channel_Blocked Prevents ACh binding, thus... Depolarization Neuronal Depolarization Ion_Channel_Open->Depolarization Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->Neurotransmitter_Release

Caption: Mechanism of this compound as a competitive antagonist at nAChRs.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erysodine
Reactant of Route 2
Erysodine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.